molecular formula C10H10Cl2N2 B1357581 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride CAS No. 86718-09-4

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Cat. No.: B1357581
CAS No.: 86718-09-4
M. Wt: 229.1 g/mol
InChI Key: TUBLLDREIYZEDF-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N2 and its molecular weight is 229.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBLLDREIYZEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600002
Record name 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1)
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Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-09-4
Record name 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, hydrochloride (1:1)
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Record name 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1)
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Record name 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride
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Foundational & Exploratory

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Introduction

This compound (CAS No: 86718-09-4) is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research communities.[1][2] Structurally, it comprises a central phenyl ring substituted with an imidazole moiety at one position and a reactive chloromethyl group at the para-position. This unique arrangement makes it a highly versatile synthetic building block. The imidazole ring is a common scaffold in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[3] Concurrently, the chloromethyl group serves as a potent electrophilic site, enabling covalent linkage to a wide array of nucleophilic substrates.

This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic pathways, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this reagent's capabilities in the synthesis of novel chemical entities.

Section 1: Physicochemical and Structural Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. This compound is typically supplied as a solid, with its hydrochloride salt form enhancing both stability and solubility in polar protic solvents compared to its free base.[4]

Key Properties and Identifiers
PropertyValueSource
CAS Number 86718-09-4[1][2]
Molecular Formula C₁₀H₉ClN₂ · HCl[1]
Molecular Weight 229.11 g/mol [1]
Exact Mass 228.022 Da[1]
InChIKey TUBLLDREIYZEDF-UHFFFAOYSA-N[1]
Synonyms 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, monohydrochloride[1]
Physical Form Pale-yellow to Brown Solid (Typical for similar compounds)
Polar Surface Area (PSA) 17.8 Ų[1]
Structural Analysis

The molecule's architecture is key to its reactivity.

  • Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a weak base and a good hydrogen bond acceptor/donor. Its presence is a cornerstone of many therapeutic agents due to favorable interactions with biological targets.[3]

  • Phenyl Linker: The rigid phenyl ring acts as a spacer, positioning the imidazole and chloromethyl groups at a defined distance and orientation.

  • Chloromethyl Group (-CH₂Cl): This functional group is the primary site of reactivity. As a benzylic chloride, the carbon atom is highly electrophilic and susceptible to nucleophilic attack, facilitating the construction of more complex molecules.[4]

Predicted Spectral Characteristics

While specific experimental spectra are not widely published, the following characteristics can be predicted based on the structure and data from analogous compounds.[5]

  • ¹H NMR: The spectrum would feature distinct signals for the imidazole protons (typically δ 7.0-8.0 ppm), the para-substituted phenyl protons (two doublets in the δ 7.2-7.8 ppm range), and a characteristic singlet for the benzylic methylene protons (-CH₂Cl) around δ 4.5-4.8 ppm.

  • ¹³C NMR: Aromatic carbons would appear in the δ 110-140 ppm region. The benzylic carbon of the chloromethyl group would be expected around δ 45-50 ppm.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic rings, C=N and C=C stretching from the imidazole and phenyl rings (approx. 1450-1600 cm⁻¹), and a prominent C-Cl stretching band (approx. 600-800 cm⁻¹).

Section 2: Reactivity and Synthetic Profile

The synthetic value of this compound is anchored in the high reactivity of its benzylic chloride. This group is an excellent electrophile for Sₙ2 reactions.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction involves the displacement of the chloride ion by a nucleophile. This reaction is efficient and versatile, allowing for the introduction of various functional groups.

Causality in Experimental Design: The choice of base and solvent is critical for successful substitution. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. The solvent should be aprotic and polar (e.g., DMF, Acetonitrile) to dissolve the reactants and facilitate the Sₙ2 mechanism.

G reagent 1-(4-(Chloromethyl)phenyl)-1H-imidazole (Free Base) product Substituted Product reagent->product + Nucleophile nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) base Base (e.g., Et₃N) To neutralize HCl base->reagent Neutralizes HCl salt

Caption: General workflow for nucleophilic substitution reactions.

Proposed Synthetic Protocol

The synthesis of this compound can be achieved through the N-arylation of imidazole. The following protocol is a representative, chemically sound method.

Objective: To synthesize this compound from imidazole and 1-(bromomethyl)-4-(chloromethyl)benzene.

Methodology:

  • Deprotonation of Imidazole:

    • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve imidazole (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Cool the solution to 0°C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates imidazole to form the highly nucleophilic imidazolide anion.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • N-Arylation:

    • Dissolve 1-(bromomethyl)-4-(chloromethyl)benzene (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the imidazolide solution at room temperature. Rationale: The bromomethyl group is more reactive than the chloromethyl group, allowing for selective substitution.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Free Base Isolation:

    • Upon completion, cool the reaction to room temperature and cautiously quench with deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in anhydrous diethyl ether.

    • Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

    • Collect the resulting white or off-white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

Stability and Storage

Due to the reactive benzylic chloride, the compound is sensitive to moisture and nucleophiles.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and nucleophilic reagents.[6]

Section 3: Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate for constructing more complex molecules with potential therapeutic value. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from antifungal to anticancer.[3][4]

G cluster_0 Reaction with Nucleophiles cluster_1 Potential Bioactive Scaffolds start 1-(4-(Chloromethyl)phenyl) -1H-imidazole HCl amines Amines (R-NH₂) start->amines forms C-N bond thiols Thiols (R-SH) start->thiols forms C-S bond alcohols Alcohols / Phenols (R-OH) start->alcohols forms C-O bond antimicrobial Antimicrobial Agents amines->antimicrobial enzyme_inhibitors Enzyme Inhibitors thiols->enzyme_inhibitors anticancer Anticancer Agents alcohols->anticancer

Caption: Role as a key intermediate in synthesizing bioactive compounds.

  • Antimicrobial Agents: The imidazole core is present in many antifungal drugs (e.g., clotrimazole, miconazole). By attaching different side chains via the chloromethyl linker, novel derivatives can be synthesized and screened for antibacterial and antifungal activity.[4]

  • Enzyme Inhibitors: The imidazole nitrogens can coordinate with metal ions in enzyme active sites. The compound can be used to synthesize targeted inhibitors by appending moieties that mimic the natural substrate.

  • Anticancer Research: Many kinase inhibitors incorporate N-phenylimidazole scaffolds. This reagent provides a direct route to elaborate the phenyl ring with functional groups designed to enhance binding affinity and selectivity.[4]

Section 4: Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Classification
Hazard StatementDescriptionSource
H315 Causes skin irritation[1]
H318 / H319 Causes serious eye damage / irritation[1]
H335 May cause respiratory irritation[1][7]

Signal Word: Danger[1][7]

Safe Handling Protocol

This protocol ensures minimal exposure and safe use within a laboratory setting.

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a flame-retardant lab coat. Ensure sleeves are buttoned and shoes are closed-toed.

  • Handling Procedures:

    • Avoid generating dust.[1] Use spatulas to carefully transfer the solid.

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Spill Response:

    • In case of a small spill, cordon off the area.

    • Wearing appropriate PPE, carefully sweep up the solid material using a dustpan and brush, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a valuable and highly reactive building block for chemical synthesis. Its dual functionality—a biologically relevant imidazole core and an electrophilic chloromethyl group—provides a straightforward entry point for the creation of diverse and complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in advancing drug discovery and materials science research.

References

  • 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). PubChemLite. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. [Link]

  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS Number: 86718-09-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. The document elucidates its chemical and physical properties, outlines a plausible synthetic route, and details its key reactive features. Furthermore, it explores the compound's demonstrated and potential applications as a crucial intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting. This guide serves as an essential resource for researchers aiming to leverage the unique chemical attributes of this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of compounds targeting a wide array of biological targets. The incorporation of a reactive chloromethylphenyl group onto the imidazole nitrogen, as seen in this compound, creates a bifunctional molecule with significant potential as a versatile building block in drug discovery. This guide provides an in-depth analysis of this compound, from its fundamental properties to its practical applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

Chemical and Physical Properties
PropertyValueSource
CAS Number 86718-09-4[3]
Molecular Formula C₁₀H₁₀Cl₂N₂[4]
Molecular Weight 229.11 g/mol [3]
Appearance Solid
Storage Sealed in dry, room temperature[4]
Spectroscopic Data (Predicted and Expected)

2.2.1. Mass Spectrometry

Predicted mass spectrometry data for the free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole (C₁₀H₉ClN₂), suggests the following adducts:

Adductm/z
[M+H]⁺193.05271
[M+Na]⁺215.03465
[M-H]⁻191.03815
[M]⁺192.04488

(Data predicted by PubChemLite)[5]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and imidazole rings, as well as a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The aromatic region will likely display a set of doublets for the para-substituted phenyl ring. The imidazole protons will appear as distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the phenyl and imidazole rings, and a signal for the chloromethyl carbon.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and a prominent C-Cl stretching vibration from the chloromethyl group.[6]

Synthesis and Purification

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Chlorination & Salt Formation start1 Imidazole intermediate 1-(4-(Hydroxymethyl)phenyl)-1H-imidazole start1->intermediate start2 4-(Hydroxymethyl)phenylboronic acid start2->intermediate reagent1 Cu(OAc)₂ Pyridine, Air reagent1->intermediate Chan-Lam Coupling final_product 1-(4-(Chloromethyl)phenyl)-1H- imidazole hydrochloride intermediate->final_product reagent2 1. SOCl₂ 2. HCl (in ether) reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-(Hydroxymethyl)phenyl)-1H-imidazole

This step utilizes a Chan-Lam coupling reaction for the N-arylation of imidazole.[7]

  • To a stirred solution of imidazole (1.0 eq) in a suitable solvent such as dichloromethane, add 4-(hydroxymethyl)phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-(hydroxymethyl)phenyl)-1H-imidazole.

Step 2: Synthesis of this compound

This step involves the chlorination of the benzylic alcohol followed by hydrochloride salt formation.

  • Dissolve the 1-(4-(hydroxymethyl)phenyl)-1H-imidazole (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform and cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole.

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the benzylic chloride.

The Role of the Chloromethyl Group: A Potent Alkylating Agent

The chloromethyl group (-CH₂Cl) is a key functional moiety that renders this compound a potent alkylating agent. The benzylic position of the chlorine atom enhances its reactivity towards nucleophiles in Sₙ2 reactions. This allows for the facile introduction of the 4-(1H-imidazol-1-yl)phenylmethyl moiety onto a wide range of substrates.

G reagent 1-(4-(Chloromethyl)phenyl)- 1H-imidazole product Alkylated Product reagent->product leaving_group Cl⁻ reagent->leaving_group nucleophile Nucleophile (e.g., R-SH, R-NH₂, R-OH) nucleophile->product Sₙ2 Attack

Caption: General Sₙ2 reaction with a nucleophile.

This reactivity is central to its application as an intermediate in the synthesis of more complex molecules, particularly in the development of new drug candidates. The imidazole ring itself is generally stable under these conditions.

Applications in Drug Discovery and Development

The unique combination of a biologically active imidazole core and a reactive alkylating handle makes this compound a valuable starting material in medicinal chemistry.

Intermediate in the Synthesis of Anticancer Agents

The imidazole scaffold is present in numerous anticancer agents.[8] This compound can be used to synthesize novel imidazole derivatives with potential anticancer activity. For instance, it can be reacted with various nucleophilic moieties present in other pharmacophores to create hybrid molecules. The resulting compounds can then be screened for their cytotoxic effects on various cancer cell lines.

Precursor for Novel Antifungal Compounds

Many clinically used antifungal drugs, such as clotrimazole and miconazole, are imidazole derivatives.[9] They primarily act by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. The title compound serves as a key starting material for the synthesis of new antifungal agents by allowing for the attachment of the imidazolylphenylmethyl group to various scaffolds, potentially leading to compounds with improved efficacy or a broader spectrum of activity.[1][10]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification

This compound is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical entity for researchers in drug discovery and organic synthesis. Its bifunctional nature, combining the desirable properties of the imidazole scaffold with the reactive potential of a benzylic chloride, makes it a valuable building block for the creation of diverse and complex molecules. While a detailed, peer-reviewed synthesis and full experimental characterization are not widely published, this guide provides a robust framework for its synthesis, understanding its reactivity, and exploring its potential applications. As the quest for novel therapeutics continues, the utility of such versatile intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • D Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • MDPI. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. [Link]

  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • GSRS. 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. [Link]

  • PubChemLite. 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). [Link]

  • Pharmaffiliates. 1-((2-Chlorophenyl)diphenylmethyl)-4-methyl-1H-imidazole. [Link]

  • PubMed. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. [Link]

  • PubMed Central. Imidazoles as potential anticancer agents. [Link]

  • Google Patents. Method for preparing 4-hydroxymethyl imidazoles.
  • ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]

  • ResearchGate. N-Arylation of imidazole with chloro-and fluoroarenes a. [Link]

  • PubMed. Aryl-1H-imidazole[4,5f][3][8]phenanthroline Cu(II) complexes: Electrochemical and DNA interaction studies. [Link]

  • Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • MedChemComm (RSC Publishing). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • PubMed. C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium. [Link]

  • ResearchGate. Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole, 1-phenyl-. [Link]

  • MDPI. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. [Link]

  • PubMed Central. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • PubMed. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. [Link]

  • International Journal of Environmental Sciences. Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. [Link]

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  • The Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

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An In-depth Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, handling, and applications.

Core Molecular Attributes and Physicochemical Properties

This compound is a reactive chemical intermediate valued for its bifunctional nature. The imidazole ring offers a site for coordination and further functionalization, while the chloromethyl group provides a reactive handle for nucleophilic substitution, making it a versatile building block in organic synthesis.

Molecular Identity
IdentifierValueSource
IUPAC Name 1-[4-(chloromethyl)phenyl]-1H-imidazole;hydrochloride[1]
CAS Number 86718-09-4[2][3]
Molecular Formula C₁₀H₁₀Cl₂N₂[1][2]
Molecular Weight 229.11 g/mol [2]
Canonical SMILES C1=CC(=CC=C1CCl)N2C=CN=C2.Cl[1]
InChIKey TUBLLDREIYZEDF-UHFFFAOYSA-N[1][2]
Physicochemical Data
PropertyValueNotes
Appearance Pale-yellow to Brown Solid
Purity Typically ≥95%Varies by supplier.
Storage Conditions Inert atmosphere, 2-8°C
Solubility Soluble in water[4]
Stability Stable under recommended storage conditions. Hygroscopic.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process. A common synthetic route is outlined below. The choice of reagents and reaction conditions is critical to achieving a high yield and purity of the final product.

Synthetic Workflow

cluster_0 Step 1: N-Arylation cluster_1 Step 2: Hydrochloride Salt Formation A Imidazole C N-arylated imidazole intermediate A->C CuI, L-proline, K2CO3, DMSO B 1-bromo-4-(chloromethyl)benzene B->C D N-arylated imidazole intermediate F This compound D->F Anhydrous conditions E HCl (in ether or dioxane) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: N-Arylation of Imidazole

  • To a solution of imidazole (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-bromo-4-(chloromethyl)benzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-arylated imidazole intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified N-arylated imidazole intermediate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Slowly add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

Pharmaceutical Synthesis

Imidazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[5] The title compound serves as a key building block for introducing the imidazole moiety into larger molecular scaffolds. The chloromethyl group allows for facile attachment to other molecules through nucleophilic substitution reactions.

Signaling Pathway Modulation

While specific signaling pathways modulated by direct derivatives of this compound are not extensively documented in the initial search, imidazole-containing compounds are known to interact with various biological targets. For instance, they can act as enzyme inhibitors or receptor antagonists. Further research is needed to elucidate the specific biological activities of derivatives synthesized from this compound.

A This compound B Nucleophilic Substitution A->B Reaction with Nucleophiles C Functionalized Imidazole Derivatives B->C Formation of New C-N, C-O, or C-S bonds D Biological Screening C->D E Lead Compound Identification D->E Identification of Bioactive Molecules F Target Identification & Pathway Analysis E->F

Caption: Drug discovery workflow utilizing the subject compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified with the following hazards:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Damage (Category 1) [2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

Precautionary Measures
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P280 Wear protective gloves/ eye protection/ face protection.[2]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310 Immediately call a POISON CENTER/doctor.
Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The compound is hygroscopic and should be protected from moisture.[4] An inert atmosphere is recommended for long-term storage.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry protocols. Understanding its physicochemical properties and adhering to strict safety guidelines are paramount for its effective and safe utilization in research and development endeavors.

References

  • PubChemLite. (n.d.). 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved from [Link]

  • Chemsrc. (n.d.). 1H-Imidazole hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

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1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of antifungal agents and other therapeutic molecules.[1][2] Its structure combines a reactive benzylic chloride moiety with a versatile imidazole ring, making it a valuable building block for introducing the aryl-imidazole scaffold into larger molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and in-depth characterization methods for this compound. As a self-validating system, the described methodologies emphasize not just the procedural steps but the underlying chemical principles and analytical checkpoints that ensure the synthesis of a pure, well-characterized final product.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-arylimidazoles is commonly achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation.[3][4] A direct approach might involve coupling imidazole with a pre-functionalized aryl halide like 1-chloro-4-(chloromethyl)benzene. However, the high reactivity of the benzylic chloride functional group poses a significant challenge, as it can lead to undesired side reactions under the often harsh conditions (high temperatures, strong bases) of traditional Ullmann couplings.[3][5]

To circumvent these issues, a more strategic, three-step approach is employed. This method involves the initial synthesis of a stable alcohol intermediate, which is then converted to the target benzylic chloride in a subsequent step. This strategy offers superior control and generally results in higher purity and yield of the final product.

The chosen retrosynthetic pathway is as follows:

  • Final Product to Free Base: The target hydrochloride salt is readily prepared from its corresponding free base, 1-(4-(chloromethyl)phenyl)-1H-imidazole, via a simple acid-base reaction.

  • Free Base to Alcohol Intermediate: The reactive chloromethyl group can be retrosynthetically derived from a more stable hydroxymethyl group. This points to 4-(1H-imidazol-1-yl)benzyl alcohol as a key precursor. The conversion of a benzylic alcohol to a benzylic chloride is a standard and high-yielding transformation, typically accomplished with reagents like thionyl chloride (SOCl₂).[6]

  • Alcohol Intermediate to Starting Materials: The N-aryl bond in 4-(1H-imidazol-1-yl)benzyl alcohol can be formed via an Ullmann-type N-arylation between imidazole and a suitable para-substituted benzyl alcohol derivative, such as 4-bromobenzyl alcohol.

This multi-step pathway isolates the sensitive chlorination step from the bond-forming N-arylation step, ensuring a more reliable and reproducible synthesis.

Synthetic Pathway Figure 1: Retrosynthetic analysis of the target compound. Target 1-(4-(Chloromethyl)phenyl)-1H-imidazole HCl FreeBase 1-(4-(Chloromethyl)phenyl)-1H-imidazole Target->FreeBase HCl Salt Formation Alcohol 4-(1H-Imidazol-1-yl)benzyl alcohol FreeBase->Alcohol Chlorination (SOCl₂) Start Imidazole + 4-Bromobenzyl alcohol Alcohol->Start Ullmann N-Arylation

Caption: Figure 1: Retrosynthetic analysis of the target compound.

Section 2: Detailed Synthesis Protocols

This section provides step-by-step procedures for the synthesis of the target compound, beginning with the formation of the key alcohol intermediate.

Part A: Synthesis of 4-(1H-imidazol-1-yl)benzyl alcohol (Intermediate)

This step utilizes a modified Ullmann condensation to couple imidazole with 4-bromobenzyl alcohol. The use of a copper(I) catalyst and a suitable ligand allows the reaction to proceed under milder conditions than traditional Ullmann reactions.[5][7]

Experimental Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (CuI, 0.1 eq.), imidazole (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and 4-bromobenzyl alcohol (1.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromobenzyl alcohol is consumed (typically 18-24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-(1H-imidazol-1-yl)benzyl alcohol as a solid.

Part B: Synthesis of 1-(4-(chloromethyl)phenyl)-1H-imidazole (Free Base)

The conversion of the benzylic alcohol to the corresponding chloride is achieved using thionyl chloride. This reaction proceeds readily due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Experimental Protocol:

  • Reaction Setup: Dissolve the 4-(1H-imidazol-1-yl)benzyl alcohol (1.0 eq.) from Part A in an anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere.[6]

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise via a syringe. Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Work-up: Carefully remove the solvent and excess thionyl chloride under reduced pressure. The residue is then re-dissolved in DCM and washed cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. The organic layer is separated, dried over Na₂SO₄, and filtered.

  • Isolation: Evaporation of the solvent yields the crude 1-(4-(chloromethyl)phenyl)-1H-imidazole free base, which can be used directly in the next step or purified further by recrystallization if necessary.

Part C: Preparation of this compound

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound.

Experimental Protocol:

  • Salt Formation: Dissolve the crude free base from Part B in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Acidification: To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield this compound.

Section 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow and data provide a self-validating system for the final product.

Characterization Workflow Figure 2: Workflow for product validation. cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Validation Crude Synthesized HCl Salt Purified Purified Product Crude->Purified Recrystallization / Washing NMR ¹H & ¹³C NMR Purified->NMR Characterization FTIR FTIR Spectroscopy Purified->FTIR Characterization MS Mass Spectrometry Purified->MS Characterization Purity Melting Point & Elemental Analysis Purified->Purity Characterization Final Validated Product NMR->Final FTIR->Final MS->Final Purity->Final

Caption: Figure 2: Workflow for product validation.

Physicochemical Properties
PropertyValueReference
CAS Number 86718-09-4[8]
Molecular Formula C₁₀H₉ClN₂ · HCl[8]
Molecular Weight 229.11 g/mol [8]
Appearance Pale-yellow to Brown Solid
Exact Mass 228.022 g/mol [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

¹H NMR (400 MHz, DMSO-d₆) Expected δ (ppm) Multiplicity Assignment
Imidazole Protons ~9.3sH-2 (N-CH-N)
~7.9sH-4/H-5
~7.7sH-4/H-5
Aromatic Protons ~7.8d2H (AA'BB' system)
~7.6d2H (AA'BB' system)
Benzylic Protons ~4.8s2H (-CH₂Cl)
¹³C NMR (100 MHz, DMSO-d₆) Expected δ (ppm) Assignment
Imidazole Carbons ~137C-2
~123C-4/C-5
~120C-4/C-5
Aromatic Carbons ~138C-ipso (C-N)
~137C-ipso (C-CH₂Cl)
~130C-H
~122C-H
Benzylic Carbon ~45-CH₂Cl

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The presence of the hydrochloride salt may cause slight shifts compared to the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of key functional groups and the absence of the precursor alcohol.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H StretchAromatic & Imidazole C-H
~1610, 1510, 1450 C=C & C=N StretchAromatic & Imidazole Rings
~1250 C-N StretchAryl-N
~750-690 C-Cl StretchAlkyl Chloride
Absence at ~3300 O-H StretchConfirms conversion of alcohol
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base. Typically, under ESI conditions, the protonated molecule [M+H]⁺ of the free base is observed.

  • Molecular Formula (Free Base): C₁₀H₉ClN₂[9]

  • Calculated Monoisotopic Mass: 192.0454 Da[9]

  • Expected [M+H]⁺: m/z 193.0527

  • Key Observation: The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for the molecular ion peak and any chlorine-containing fragments.

Section 4: Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Storage: Store in a well-ventilated place, keep the container tightly closed, and store locked up.[8]

Conclusion

This guide has detailed a logical and robust three-step synthesis for this compound, prioritizing safety and purity by separating the N-arylation and chlorination reactions. The comprehensive characterization workflow, including NMR, FTIR, and MS, provides a clear framework for validating the structure and purity of the final product. By understanding the causality behind the chosen synthetic route and analytical methods, researchers can confidently and reproducibly prepare this valuable chemical intermediate for applications in drug discovery and development.

References

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]

  • 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). PubChemLite. [Link]

  • 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. PubChem. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews - ACS Publications. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Organic Chemistry: An Indian Journal. [Link]

  • Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • 1-[(4-Chlorophenyl)(phenyl)methyl]-1H-imidazole. NIST. [Link]

  • 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. gsrs. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Imidazole at BMRB. bmse000096. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • FTIR spectra of Imidazole. ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a heterocyclic compound with significant potential for therapeutic development, yet its precise mechanism of action remains largely uncharacterized. This guide provides a comprehensive framework for elucidating the molecular pathways and direct targets of this compound. By leveraging its structural motifs—the biologically active imidazole core and the reactive chloromethylphenyl group—we can formulate targeted hypotheses and design a rigorous, multi-pronged experimental strategy. This document serves as a roadmap, detailing a logical progression from broad phenotypic screening to precise target identification and validation, empowering researchers to unlock the therapeutic promise of this and other novel small molecules.

Introduction: Deconstructing a Molecule of Interest

This compound (CAS No. 86718-09-4) is a small molecule built upon a foundation of proven pharmacological relevance.[1][2] The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[3][4][5] This versatility stems from the imidazole ring's ability to engage with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[6]

The molecule's other key feature is the 4-(chloromethyl)phenyl group. The chlorine atom can significantly enhance a molecule's potency and pharmacokinetic properties, an effect sometimes referred to as the "magic chloro effect."[7][8] Furthermore, the chloromethyl group is a reactive moiety, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) on target proteins. This potential for covalent modification suggests that the compound could act as an irreversible inhibitor, a highly sought-after property in drug development for achieving sustained therapeutic effects.

Given the absence of extensive research on this specific compound, this guide will not present a known mechanism of action. Instead, it will provide the strategic and methodological framework necessary to discover it. We will proceed from hypothesis generation to a detailed, phased experimental plan designed to systematically uncover the compound's biological targets and its effects on cellular pathways.

Part I: Hypothesis Generation - Potential Mechanisms of Action

Based on its structural components, we can hypothesize several plausible mechanisms of action for this compound.

Hypothesis 1: Kinase Inhibition The imidazole scaffold is present in several kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The compound could act as an ATP-competitive inhibitor, binding to the kinase active site. The chloromethyl group could further enhance this by forming a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

Hypothesis 2: Disruption of Protein-Protein Interactions (PPIs) The planar imidazole and phenyl rings may allow the compound to insert itself at the interface of two interacting proteins, disrupting a critical biological pathway.[9] Many signaling pathways, including those involved in apoptosis and cell cycle regulation, are dependent on specific PPIs.

Hypothesis 3: Enzyme Inhibition (Non-kinase) Imidazole derivatives are known to inhibit various enzymes.[10] For example, they can chelate metal ions in the active sites of metalloenzymes or interfere with catalytic residues. The compound could target enzymes involved in metabolic pathways or those crucial for pathogen survival, suggesting potential as a metabolic or antimicrobial agent.[11]

The following diagram illustrates these hypothesized pathways.

Hypothesized_MOA cluster_kinase Hypothesis 1: Kinase Inhibition cluster_ppi Hypothesis 2: PPI Disruption cluster_enzyme Hypothesis 3: Enzyme Inhibition Compound 1-(4-(Chloromethyl)phenyl) -1H-imidazole hydrochloride Kinase Kinase ATP Binding Site Compound->Kinase Binds (potentially covalently) PPI_Complex Functional Protein Complex Compound->PPI_Complex Disrupts Interaction Enzyme Enzyme Active Site (e.g., Metalloprotease) Compound->Enzyme Inhibits Downstream Downstream Signaling Blocked Kinase->Downstream Phosphorylation ProteinA Protein A ProteinA->PPI_Complex ProteinB Protein B ProteinB->PPI_Complex Product Biological Product Blocked Enzyme->Product Catalysis

Caption: Hypothesized mechanisms of action for the title compound.

Part II: A Phased Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is crucial to move from broad hypotheses to a validated mechanism of action.[12][13] The following experimental workflow is designed as a logical progression, where the results of each phase inform the next.

Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 Phase1 Phase 1: Phenotypic Screening (What does it do?) Phase2 Phase 2: Target Identification (What does it bind to?) Phase1->Phase2 Identifies biological context P1_Assay1 Cell Viability Assays (e.g., NCI-60 Panel) Phase3 Phase 3: Target Validation (Is the binding meaningful?) Phase2->Phase3 Provides candidate targets P2_Assay1 Affinity Purification-Mass Spec (AP-MS) Phase4 Phase 4: Pathway Analysis (How does it affect the cell?) Phase3->Phase4 Confirms direct target P3_Assay1 In Vitro Binding Assays (SPR, ITC) MOA_Model Validated Mechanism of Action Model Phase4->MOA_Model Elucidates cellular consequences P4_Assay1 Western Blotting P1_Assay2 High-Content Imaging P2_Assay2 Cellular Thermal Shift Assay (CETSA) P2_Assay3 Kinobeads Competition Assay P3_Assay2 Enzymatic/Functional Assays P4_Assay2 Phospho-proteomics

Caption: A four-phased experimental workflow for MOA elucidation.

Phase 1: Phenotypic Screening

Objective: To identify the biological context in which the compound is active.

Methodology:

  • Broad-Spectrum Cell Viability Screening: Screen the compound against a large, diverse panel of human cancer cell lines, such as the NCI-60 panel. This will reveal if the compound has selective cytotoxicity and can help prioritize specific cancer types for further investigation.

  • High-Content Imaging: Treat cells with the compound and use automated microscopy to analyze changes in cellular morphology, organelle health, cell cycle status, and markers of apoptosis or autophagy. This provides an unbiased view of the compound's cellular effects.

Experiment Objective Example Readout Interpretation
NCI-60 Cell Line ScreenIdentify sensitive cancer typesGI50 values across 60 cell linesA low GI50 in leukemia lines suggests a potential anti-leukemic mechanism.
High-Content ImagingAssess cellular phenotypeIncreased nuclear condensation, Caspase-3 activationIndicates the compound induces apoptosis.
Phase 2: Target Identification

Objective: To identify the direct binding partners of the compound within the cell.[14]

Methodologies:

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a native cellular environment.[15][16][17] It is based on the principle that a protein's thermal stability increases when bound to a ligand.[18]

  • Kinobeads Competition Assay: If kinase inhibition is suspected, this chemical proteomics approach is ideal.[19][20] It uses a resin with immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[21][22] By pre-incubating the cell lysate with our compound, we can identify which kinases are competed off the beads, revealing them as direct targets.[23]

  • Affinity Purification-Mass Spectrometry (AP-MS): This classic method involves immobilizing the compound on a resin to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[24][25]

Protocol Spotlight: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the selected cell line (identified in Phase 1) to ~80% confluency. Treat cells with the compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody against a suspected target protein, or by mass spectrometry for an unbiased, proteome-wide analysis (MS-CETSA).

  • Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates direct target engagement.[26]

Phase 3: Target Validation

Objective: To confirm that the physical binding identified in Phase 2 is responsible for the compound's biological activity.[27]

Methodologies:

  • Recombinant Protein Assays: Express and purify the candidate target protein(s).

    • Binding Affinity: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the compound to the purified protein.

    • Functional Activity: If the target is an enzyme, perform an in vitro activity assay in the presence and absence of the compound to determine its inhibitory concentration (IC50).

  • Genetic Approaches:

    • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cells become resistant to the compound, it strongly validates the target.

    • Overexpression: Overexpress the target protein. This may lead to increased sensitivity or resistance to the compound, depending on the mechanism.

Phase 4: Cellular Pathway Analysis

Objective: To map the downstream cellular consequences of target engagement.

Methodology: Western Blotting Western blotting is a fundamental technique for examining changes in protein expression and post-translational modifications, such as phosphorylation, which are key indicators of signaling pathway activity.[28][29]

Protocol Spotlight: Western Blot for Pathway Analysis

  • Sample Preparation: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the protein state.[30][31] Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on a polyacrylamide gel based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to a protein in the hypothesized pathway (e.g., phospho-AKT, cleaved PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH). A dose-dependent change in the phosphorylation status or expression level of a pathway protein provides evidence of the compound's effect on that pathway.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but achievable endeavor. It requires a hypothesis-driven yet flexible approach, combining broad phenotypic assays with highly specific target identification and validation techniques. The inherent chemical properties of this molecule—a versatile imidazole core and a reactive chloromethylphenyl group—provide a strong foundation for hypothesizing its biological role. By following the structured, multi-phased workflow outlined in this guide, researchers can systematically deconvolve its biological activity, moving from a compound of interest to a well-characterized chemical probe or a promising therapeutic lead.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

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A Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: Synthesis, Application, and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, a key chemical intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, a comprehensive synthesis protocol, and its primary application as a precursor in the manufacturing of widely used azole antifungal agents. Furthermore, it elucidates the biochemical mechanism of action of the resulting antifungal drugs, focusing on the inhibition of the fungal ergosterol biosynthesis pathway.

Introduction and Core Significance

This compound is a heterocyclic aromatic compound of significant interest in medicinal and synthetic organic chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or intermediate, for the synthesis of several prominent imidazole-based antifungal drugs.[1][2] Its structure, featuring a reactive chloromethyl group and an imidazole ring, makes it an ideal precursor for constructing the core molecular framework of drugs like Clotrimazole and other related azole antifungals.[3][4][5] The importance of this intermediate is directly linked to the clinical and commercial success of azole antifungals, which are indispensable in treating a wide range of fungal infections (mycoses) in humans.[6][7]

Physicochemical and Safety Data

Accurate characterization is fundamental for any chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 86718-09-4[8]
Molecular Formula C₁₀H₉ClN₂ · HCl (or C₁₀H₁₀Cl₂N₂)[8][9]
Molecular Weight 229.11 g/mol [8]
Appearance Pale-yellow to Brown Solid
Storage Store under inert atmosphere, 2-8°C

Safety Profile: This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this chemical.[8] All work should be conducted in a well-ventilated fume hood.[8]

Synthesis of the Intermediate

The synthesis of this compound is a multi-step process. A representative synthetic route involves the reaction of imidazole with a suitable phenyl derivative bearing the chloromethyl group. The hydrochloride salt form enhances stability and solubility for subsequent reactions. While specific patented methods may vary, a generalizable laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Imidazole

  • α,4-Dichlorotoluene (4-(Chloromethyl)benzyl chloride)

  • Anhydrous Toluene (Solvent)

  • Triethylamine (Base)

  • Hydrochloric Acid (in isopropanol or ether)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve imidazole (1.0 eq) in anhydrous toluene.

    • Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, ensuring the integrity of the reagents. Anhydrous solvent prevents hydrolysis of the reactive chloromethyl group.

  • Addition of Base: Add triethylamine (1.1 eq) to the imidazole solution and stir for 15 minutes at room temperature.

    • Causality: Triethylamine acts as a base to deprotonate the imidazole, forming the more nucleophilic imidazolide anion, which is necessary for the subsequent substitution reaction.

  • Nucleophilic Substitution: Slowly add a solution of α,4-dichlorotoluene (1.0 eq) in anhydrous toluene via the dropping funnel over 30 minutes.

    • Causality: The imidazolide anion attacks the benzylic carbon of α,4-dichlorotoluene in a nucleophilic substitution (Sₙ2) reaction, displacing one of the chloride ions and forming the desired C-N bond. The dropwise addition helps to control the reaction exotherm.

  • Reaction Progression: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy to drive the reaction to completion. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Salt Formation: Evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and slowly add a solution of hydrochloric acid (e.g., 2M in ether) with stirring.

    • Causality: The addition of HCl protonates the basic nitrogen atom of the imidazole ring, forming the stable hydrochloride salt which typically precipitates from the non-polar solvent.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Core Application: Precursor to Azole Antifungals

The primary and most vital application of this compound is its role as a key intermediate in the synthesis of imidazole-class antifungal drugs, most notably Clotrimazole.[1][3][4]

Workflow: Synthesis of Clotrimazole

The synthesis of Clotrimazole from this intermediate is a classic example of a nucleophilic substitution reaction.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product A 1-(4-(Chloromethyl)phenyl) -1H-imidazole HCl C Nucleophilic Substitution (e.g., in Acetonitrile with base) A->C Intermediate B (2-Chlorophenyl)diphenylmethanol B->C Reactant D Clotrimazole C->D Yields

Caption: Workflow for Clotrimazole Synthesis.

In this process, the chloromethyl group of the intermediate is the electrophilic site. It reacts with a nucleophile, such as the alkoxide generated from (2-chlorophenyl)diphenylmethanol, in the presence of a base to form the final ether linkage characteristic of Clotrimazole.[4] This modular synthesis strategy allows for the efficient construction of a complex API from simpler, well-defined starting materials.

Mechanism of Action of Azole Antifungals

The drugs synthesized from this compound belong to the azole class of antifungals.[7][10] Their therapeutic effect stems from the targeted disruption of the fungal cell membrane.[6][10]

Azoles act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[11][12][13] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.[6][14][15]

The mechanism proceeds as follows:

  • Enzyme Inhibition: The nitrogen atom (N-3) in the imidazole ring of the azole drug binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[13]

  • Ergosterol Depletion: This binding competitively inhibits the enzyme, blocking the conversion of lanosterol to ergosterol.[7][10][11]

  • Toxic Sterol Accumulation: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols (like lanosterol).[6][7]

  • Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation increases the permeability and fluidity of the fungal cell membrane, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication (fungistatic effect).[7][10]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzyme Enzyme cluster_drug Inhibitor cluster_membrane Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Intermediate Sterols->Ergosterol Disruption Membrane Disruption, Growth Inhibition Intermediate Sterols->Disruption Accumulation leads to Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Ergosterol->Disruption Depletion leads to Enzyme->Intermediate Sterols Catalyzes Azole Azole Antifungal (e.g., Clotrimazole) Azole->Enzyme Inhibits

Caption: Mechanism of Azole Antifungal Action.

This specific targeting of a fungal enzyme provides the basis for the selective toxicity of azole drugs, making them effective therapeutic agents with a generally favorable safety profile in host organisms.[6]

Conclusion

This compound is a compound of high strategic value in the pharmaceutical industry. Its utility is not in direct therapeutic application but in its role as a versatile and essential precursor for the synthesis of a major class of antifungal medications. Understanding its synthesis, properties, and the ultimate mechanism of action of the drugs derived from it provides critical insight for researchers engaged in antifungal drug discovery, development, and process chemistry. The continued importance of azole antifungals ensures that this intermediate will remain a relevant and crucial molecule in the field of medicinal chemistry.

References

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  • Bhattacharya, S., et al. (2022-07-09). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Wang, Y., et al. (2020-04-29). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. Available from: [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. (2021-10-05). Available from: [Link]

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  • Synthesis of clotrimazole derivatives. | Download Table - ResearchGate. Available from: [Link]

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  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - NIH. Available from: [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride with amino acids. This compound is of significant interest in drug development and chemical biology due to its potential as a covalent modifier of proteins. This document offers an in-depth exploration of the underlying chemical principles, predicted reactivity with key amino acid residues, and detailed experimental protocols for studying these interactions. It is intended for researchers, scientists, and professionals in the fields of drug discovery, proteomics, and chemical biology who seek to understand and utilize the unique chemical properties of this reagent.

Introduction: The Chemical Landscape of a Potential Covalent Modifier

This compound is a bifunctional molecule featuring a reactive benzylic chloride and an imidazole moiety.[1][2][3][4] The chloromethyl group serves as an electrophilic center, susceptible to nucleophilic attack, while the imidazole ring can participate in various non-covalent interactions and influence the compound's overall physicochemical properties. The hydrochloride salt form enhances its solubility in aqueous media, a crucial characteristic for biological applications.

The core reactivity of this compound lies in the lability of the chlorine atom on the benzylic carbon. This feature makes it a potent alkylating agent, capable of forming stable covalent bonds with nucleophilic functional groups present in biological macromolecules, most notably the side chains of amino acids within proteins.[5][6] Understanding the specifics of these reactions is paramount for its application in targeted covalent inhibition, chemical probe development, and other areas of chemical biology.

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C10H10Cl2N2[1]
Molecular Weight 229.11 g/mol [2]
CAS Number 86718-09-4[2][4]
Appearance Pale-yellow to Brown Solid[7]
Key Reactive Group Benzylic ChlorideInferred

Theoretical Framework: Predicting Reactivity with Amino Acid Residues

The reactivity of this compound with amino acids is primarily governed by the principles of nucleophilic substitution, where the nucleophilic side chains of certain amino acids attack the electrophilic benzylic carbon, displacing the chloride ion. The rate and specificity of this reaction are influenced by several factors, including the nucleophilicity of the amino acid side chain, its pKa, steric accessibility, and the reaction conditions (e.g., pH, temperature, and solvent).

Based on the known reactivity of benzylic chlorides and the nucleophilic character of the 20 proteinogenic amino acids, the primary targets for covalent modification by this reagent are predicted to be Cysteine, Histidine, and Lysine.[5][6]

Reaction with Cysteine: The Thiolate Nucleophile

The thiol group of cysteine is one of the most potent nucleophiles in proteins, especially in its deprotonated thiolate form (S⁻).[8] The reaction with this compound is expected to proceed via an Sɴ2 mechanism, resulting in the formation of a stable thioether linkage.

  • Mechanism: The thiolate anion of a cysteine residue attacks the benzylic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a covalent bond.

  • Significance: The high nucleophilicity and relatively low pKa of the cysteine thiol group make it a prime target for alkylation under physiological conditions.[8] This reaction is often sought after for achieving high selectivity in targeted covalent inhibition.[9][10]

Reaction with Histidine: The Imidazole Side Chain

The imidazole side chain of histidine contains two nitrogen atoms, both of which can act as nucleophiles. The reactivity is pH-dependent, as the protonation state of the imidazole ring influences its nucleophilicity.

  • Mechanism: One of the nitrogen atoms of the histidine imidazole ring can attack the benzylic carbon, displacing the chloride and forming a stable C-N bond.[11]

  • Significance: Histidine residues are often found in the active sites of enzymes and play crucial roles in catalysis and protein-protein interactions. Their modification can have significant functional consequences.

Reaction with Lysine: The Primary Amine

The primary amine of the lysine side chain is also a potential nucleophile. However, its reactivity is generally lower than that of cysteine's thiol group.

  • Mechanism: The unprotonated ε-amino group of a lysine residue can react with the chloromethyl group to form a secondary amine linkage.[6][12][13]

  • Significance: While less reactive than cysteine, the abundance of lysine residues on protein surfaces makes them potential sites for modification, which could be utilized for protein cross-linking or the attachment of payloads.[5]

Potential Side Reactions

It is important to consider potential side reactions, such as reactions with other nucleophilic amino acids like methionine and tyrosine, or with the N-terminal amino group of the protein.[14][15] The extent of these side reactions will depend on the specific protein and the reaction conditions.

Experimental Investigation: A Practical Guide

To empirically validate the predicted reactivity and to characterize the resulting modifications, a systematic experimental approach is necessary. This section outlines key experimental workflows and detailed protocols.

Logical Workflow for Reactivity Analysis

G cluster_0 Phase 1: Initial Reactivity Screening cluster_1 Phase 2: Peptide and Protein Level Analysis cluster_2 Phase 3: Kinetic Analysis A Incubate 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride with individual amino acids B Analyze reaction mixture by HPLC and LC-MS A->B C Identify and quantify modified amino acids B->C D React compound with a model peptide/protein C->D E Proteolytic digestion (e.g., with trypsin) D->E F LC-MS/MS analysis of peptide fragments E->F G Identify specific sites of modification F->G H Monitor reaction progress over time G->H I Determine reaction rates (k_obs) H->I J Compare reactivity towards different amino acids I->J

Caption: A three-phase experimental workflow for characterizing the reactivity of the compound.

Detailed Experimental Protocols
Protocol 1: Screening for Amino Acid Reactivity by HPLC

Objective: To determine which amino acids react with this compound under defined conditions.

Materials:

  • This compound

  • Individual amino acid solutions (e.g., L-cysteine, L-histidine, L-lysine)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column[16][17][18][19]

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phases

Procedure:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare 10 mM stock solutions of each amino acid in PBS.

  • In a microcentrifuge tube, mix 50 µL of the amino acid solution with 50 µL of the compound solution.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 1, 4, and 24 hours).

  • At each time point, quench the reaction by adding 100 µL of 0.1% TFA in water.

  • Analyze the samples by reverse-phase HPLC. Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).

  • Monitor the chromatograms for the appearance of new peaks corresponding to the modified amino acid and the disappearance of the starting materials.

Data Analysis:

  • Calculate the percentage of reacted amino acid by comparing the peak areas of the modified and unmodified forms.

Protocol 2: Identification of Modification Sites in a Model Peptide by LC-MS/MS

Objective: To pinpoint the specific amino acid residues in a peptide that are modified by the compound.

Materials:

  • A model peptide containing potential reactive residues (e.g., a peptide with Cys, His, and Lys)

  • This compound

  • Ammonium bicarbonate buffer

  • Dithiothreitol (DTT) and Iodoacetamide (IAM) for control reactions[15]

  • Trypsin

  • LC-MS/MS system[14][20][21][22][23]

Procedure:

  • Dissolve the model peptide in ammonium bicarbonate buffer (pH ~8).

  • Add a molar excess of this compound.

  • Incubate the reaction at 37°C for 4 hours.

  • (Optional) Reduce and alkylate a control sample with DTT and IAM to block any disulfide bonds and prevent their formation during analysis.[5][15]

  • Quench the reaction and prepare the sample for proteolytic digestion.

  • Add trypsin and incubate overnight at 37°C.

  • Analyze the resulting peptide fragments by LC-MS/MS.

  • Use database searching software to identify the peptides and localize the mass shift corresponding to the addition of the 1-(4-(methyl)phenyl)-1H-imidazole group to specific amino acid residues.

Data Analysis:

  • The mass of the modifying group (C10H9N2) is 157.08 Da. Look for peptide fragments with a mass increase of this value.

  • Analyze the MS/MS fragmentation pattern to confirm the site of modification.

Visualization of the Alkylation Reaction Mechanism

Caption: Generalized Sɴ2 reaction mechanism for amino acid alkylation.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of targeted covalent modifiers. Its reactivity is predicted to be directed primarily towards nucleophilic amino acid residues such as cysteine, histidine, and lysine. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these interactions in detail.

Future studies should focus on elucidating the precise reaction kinetics with different amino acids, understanding the influence of the protein microenvironment on reactivity and selectivity, and exploring the functional consequences of protein modification. This knowledge will be instrumental in harnessing the full potential of this and similar compounds in the design of novel therapeutics and chemical probes.

References

  • Zoltán, T., & Zoltán, B. (2021). In Vitro Alkylation Methods for Assessing the Protein Redox State. In Plant Photorespiration: Methods and Protocols (pp. 209-228). Springer US. [Link]

  • Brancia, F. L. (2001). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. Analytical chemistry, 73(2), 390-398. [Link]

  • Astuti, A. D., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(1), 1-10. [Link]

  • Chalkley, R. J., & Burlingame, A. L. (2001). Identification of protein modifications by mass spectrometry. In Protein-Protein Interactions (pp. 225-243). Humana Press.
  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Kruse, D., & Kentsis, A. (2012). Mass spectrometry for post-translational modifications. In Neuroproteomics (pp. 69-86). Humana Press. [Link]

  • Qin, Y., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. Journal of AOAC INTERNATIONAL, 76(2), 316-330. [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. PubChem Compound Database. [Link]

  • Erickson, B. W., & Merrifield, R. B. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International journal of peptide and protein research, 12(3), 121-129. [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(4), 277-285. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1473-1487. [Link]

  • PubChemLite. (n.d.). 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). [Link]

  • NCERT. (n.d.). Amines. [Link]

  • ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]

  • Organic Letters. (2022). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]

  • Molecules. (2022). Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H8-BINOL. [Link]

  • Organic Letters. (2021). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Journal of the Chemical Society. (1955). Intramolecular Interaction between 7-Tertiary Amino- and Cyano-. [Link]

  • Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • RSC Publishing. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. [Link]

  • Journal of the American Chemical Society. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. [Link]

  • Semantic Scholar. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. [Link]

  • Biochemical Journal. (1984). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. [Link]

  • ResearchGate. (n.d.). Radical C−H alkylation of amino acid derivatives. [Link]

  • Angewandte Chemie. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]

  • MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • ResearchGate. (n.d.). Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. [Link]

  • ResearchGate. (n.d.). Scheme of the reaction of formaldehyde with lysine and arginine, respectively. [Link]

  • Molecules. (2022). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][8][14][16]triazin-4(7H). [Link]

  • Biosensors. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. [Link]

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An In-depth Technical Guide to Determining the Aqueous Solubility of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the aqueous solubility of the research compound 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS No: 86718-09-4) in commonly used biological buffers.[1] As a Senior Application Scientist, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices, robust self-validating methodologies, and a strong foundation in physicochemical principles. Understanding the solubility of this imidazole derivative is a critical first step in its journey through the drug discovery and development pipeline, influencing everything from initial biological screening to formulation. This guide will equip researchers with the necessary tools to generate reliable and reproducible solubility data, ensuring a solid foundation for subsequent pre-clinical and clinical development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. For orally administered drugs, in particular, some degree of aqueous solubility is essential for dissolution in the gastrointestinal tract prior to absorption.

This compound is an imidazole derivative with a molecular formula of C10H9ClN2.ClH and a molecular weight of 229.11.[1] The imidazole moiety is a common feature in many biologically active compounds, and its basic nitrogen atom allows for the formation of hydrochloride salts, which are often employed to enhance the aqueous solubility of a parent molecule. However, the presence of a substituted phenyl group can significantly impact this solubility. Therefore, a thorough understanding of the solubility of this compound in various biological buffers is not just a perfunctory exercise but a critical step in its preclinical development.

This guide will provide a detailed, step-by-step methodology for determining the equilibrium solubility of this compound using the gold-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Physicochemical Principles Governing Solubility

The solubility of an ionizable compound like this compound is intricately linked to its pKa and the pH of the surrounding medium. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The N-1 nitrogen is acidic, while the N-3 nitrogen is basic. For 1-(4-(Chloromethyl)phenyl)-1H-imidazole, the N-3 nitrogen will be protonated in its hydrochloride salt form. The pH of the solution will determine the equilibrium between the protonated (cationic) and the free base (neutral) forms of the molecule.

The Henderson-Hasselbalch equation for a basic drug is:

pH = pKa + log ([Unionized Drug] / [Ionized Drug])

Generally, the ionized form of a drug is more water-soluble than its neutral form. Therefore, for a basic compound like 1-(4-(Chloromethyl)phenyl)-1H-imidazole, the solubility is expected to be higher at pH values below its pKa, where the ionized form predominates.

It is also important to consider the "common ion effect," which can be particularly relevant for hydrochloride salts. In buffers containing high concentrations of chloride ions (such as a hydrochloric acid-based buffer), the solubility of the hydrochloride salt may be suppressed due to the equilibrium shifting towards the solid salt form.

Experimental Workflow for Solubility Determination

The following sections outline a detailed, self-validating experimental workflow for determining the solubility of this compound.

Materials and Reagents
  • This compound (purity >98%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris-HCl buffer, pH 7.4

  • HEPES buffer, pH 7.4

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Potassium dihydrogen phosphate

  • Sodium hydroxide

  • 0.22 µm syringe filters

Buffer Preparation

The choice of buffer is critical as different buffer components can interact with the test compound. It is recommended to determine the solubility in a panel of commonly used biological buffers.

Table 1: Composition of Biological Buffers

BufferCompositionpH
PBS137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO47.4
Tris-HCl50 mM Tris, adjusted to pH 7.4 with HCl7.4
HEPES25 mM HEPES, adjusted to pH 7.4 with NaOH7.4
The Shake-Flask Method for Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It involves adding an excess of the solid compound to the buffer of interest and agitating the mixture until equilibrium is reached.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each biological buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

Caption: Shake-Flask Solubility Determination Workflow.

Quantification by HPLC-UV

A validated HPLC-UV method is crucial for accurately quantifying the concentration of the dissolved compound in the filtered supernatant.

Proposed HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting gradient could be 30:70 (Acetonitrile:Buffer).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV absorbance spectrum of 1-(4-(Chloromethyl)phenyl)-1H-imidazole. Simple imidazoles absorb around 210 nm, while the presence of the phenyl ring would likely shift the maximum absorbance to a higher wavelength, potentially in the range of 230-280 nm. It is recommended to determine the optimal wavelength by scanning a dilute solution of the compound from 200-400 nm.

  • Column Temperature: 30°C

Protocol for HPLC Analysis:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

  • Quantification: Determine the concentration of the compound in the samples by interpolating their peak areas on the calibration curve.

  • Solubility Calculation: Calculate the solubility in each buffer by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to allow for easy comparison across different buffer systems.

Table 2: Solubility of this compound

Buffer System (pH 7.4)Solubility (µg/mL)Solubility (mM)
PBSExperimental ValueCalculated Value
Tris-HClExperimental ValueCalculated Value
HEPESExperimental ValueCalculated Value

The results from this table will provide valuable insights into the behavior of the compound in different biological media. Any significant differences in solubility between the buffers should be investigated further, as they may indicate interactions between the compound and specific buffer components.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for determining the aqueous solubility of this compound in biological buffers. By following the detailed protocols for the shake-flask method and HPLC-UV quantification, researchers can generate reliable and reproducible data that is essential for the progression of this compound through the drug discovery and development process.

Future work should focus on determining the pKa of the compound, which will allow for a more in-depth understanding of its pH-solubility profile. Additionally, investigating the solubility in biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) would provide valuable information for predicting its in vivo performance.

References

  • PubChem. (n.d.). 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Chlorophenyl_diphenylmethyl-1H-imidazole]([Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-1h-imidazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-chlorobenzyl)-1H-imidazole. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... Retrieved from [Link]

  • Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Google Patents. (n.d.). EP3287453A1 - Imidazole compound.
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  • SpectraBase. (n.d.). Imidazole - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

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1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Introduction

This compound is a reactive organic intermediate widely utilized in medicinal chemistry and drug development as a building block for more complex molecular architectures.[1][2] Its utility stems from the presence of two key reactive sites: the imidazole ring, a common scaffold in many biologically active compounds, and the benzylic chloromethyl group, a potent electrophile for introducing the phenyl-imidazole moiety into target structures.[2][3][4]

However, the very features that make this compound a valuable synthetic tool also render it hazardous. The electrophilic nature of the chloromethyl group and the inherent biological activity of the imidazole core necessitate a robust understanding and implementation of stringent safety protocols. This guide serves as a technical resource for researchers, chemists, and laboratory professionals, providing a comprehensive overview of the safety considerations and handling procedures required to work with this compound responsibly. The causality behind each recommendation is explained to foster a deeper culture of safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the first line of defense in chemical safety. Understanding the compound's basic properties helps in anticipating its behavior under various laboratory conditions.

PropertyValueSource
Chemical Name This compound-
CAS Number 86718-09-4[5]
Molecular Formula C₁₀H₁₀Cl₂N₂Inferred
Molecular Weight 229.11 g/mol Inferred
Appearance Solid (Assumed)-
Solubility Data not available; likely soluble in polar organic solvents.-

Section 2: Hazard Identification and GHS Classification

This compound is considered hazardous.[6] Its hazard profile is a composite of the imidazole hydrochloride core and the highly reactive chloromethyl functional group. The following classification is based on data from structurally similar compounds and represents a conservative, safety-first approach.

GHS ClassificationCodeHazard StatementCausality
Pictogram

ngcontent-ng-c2487356420="" class="ng-star-inserted">
-The corrosive nature stems from the hydrochloride salt and the alkylating chloromethyl group. The exclamation mark indicates acute toxicity and irritant properties.
Signal Word Danger -Indicates the potential for severe skin burns and eye damage.[7]
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[8]The imidazole moiety can be toxic, and the chloromethyl group can react with biological macromolecules, leading to cellular damage.
Skin Corrosion H314Causes severe skin burns and eye damage.[9]The hydrochloride salt is acidic and corrosive. The chloromethyl group is a potent alkylating agent that can cause chemical burns and destroy tissue upon contact.
Eye Damage H318 / H319Causes serious eye damage / Causes serious eye irritation.[9][8][10]Direct contact with the eyes can lead to irreversible damage due to the compound's corrosive nature.
Respiratory Irritation H335May cause respiratory irritation.[8]Inhalation of the dust can irritate the mucous membranes and lining of the respiratory tract.

Key Precautionary Statements:

  • Prevention (P260, P280): Do not breathe dust. Wear protective gloves, protective clothing, eye protection, and face protection.[5][9]

  • Response (P301+P330+P331, P303+P361+P353, P305+P351+P338): IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

  • Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[5][9]

Section 3: Emergency First Aid Measures

Immediate and appropriate first aid is critical in mitigating exposure. All laboratory personnel must be familiar with these procedures before beginning work.

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]

  • Skin Contact: Do not delay. Immediately remove all contaminated clothing and footwear.[6] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[6][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention, preferably from an ophthalmologist.[10]

  • Ingestion: If the victim is conscious, rinse their mouth thoroughly with water.[9] Do NOT induce vomiting, as the corrosive nature of the compound can cause further damage to the esophagus.[7][11] Seek immediate medical attention.

Section 4: Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.[6]

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.

  • Specific Hazards from Combustion: Thermal decomposition can produce highly toxic and corrosive fumes, including:

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen chloride (HCl) gas[6]

  • Fire-Fighting Procedures: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[10]

Section 5: Accidental Release and Spill Management

A spill of this material must be treated as a moderate hazard.[6] The primary goal is to prevent dust generation and contain the material without creating a wider area of contamination.

Step-by-Step Spill Cleanup Protocol
  • Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential personnel from the spill area.[6]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 6. This must include, at a minimum, a lab coat, chemical-resistant gloves, and chemical safety goggles with a face shield. A respirator may be necessary for large spills.

  • Prevent Dusting: Do NOT use a dry brush or compressed air. Carefully cover the spill with a damp, inert material like sand or vermiculite to prevent the powder from becoming airborne.

  • Contain and Collect: For small spills, gently sweep up the material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[8] Avoid breathing the dust at all times.[6][12]

  • Decontaminate: Once the bulk material is collected, decontaminate the spill area. Wipe the area with a wet cloth or paper towels. Place all cleaning materials into the same hazardous waste container.

  • Final Cleanup: Wash the spill area with soap and water.[10]

  • Disposal: Seal the waste container and arrange for disposal through your institution's hazardous waste program.[10]

  • Hygiene: Remove PPE carefully and wash hands and any exposed skin thoroughly.

Visualization: Accidental Spill Response Workflow

SpillResponse start_node Spill Occurs decision_node decision_node start_node->decision_node No Immediate Danger hazard_node hazard_node start_node->hazard_node Assess Immediate Danger (Fire, Reaction) decision_node->hazard_node Large or Uncontrolled Spill process_node_ppe 1. Don Full PPE (Gloves, Goggles, Face Shield, Coat) decision_node->process_node_ppe Small, Controllable Spill process_node process_node process_node_evac process_node_evac hazard_node->process_node_evac Evacuate Area Alert Emergency Services end_node Area is Safe process_node_contain 2. Cover with Inert Material (Avoid Dust Generation) process_node_ppe->process_node_contain Approach Spill process_node_collect 3. Gently Sweep into Labeled Hazardous Waste Container process_node_contain->process_node_collect Contain process_node_decon 4. Decontaminate Area (Wet Wipe, then Soap & Water) process_node_collect->process_node_decon Collect process_node_dispose 5. Seal & Dispose of Waste Container (Follow Institutional Protocol) process_node_decon->process_node_dispose Clean process_node_dispose->end_node Procedure Complete

Caption: Workflow for managing an accidental laboratory spill.

Section 6: Handling and Storage

Proactive measures during handling and storage are paramount to ensuring operator safety and maintaining compound integrity.

Engineering Controls
  • Fume Hood: All weighing and manipulation of this solid must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[7]

  • Ventilation: The laboratory must have adequate general ventilation.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable.

PPE TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, minimum 0.11mm thickness). Change gloves immediately if contaminated.Protects against skin corrosion and absorption. The chloromethyl group can penetrate standard thin gloves.
Eye/Face Protection Chemical safety goggles and a full-face shield.[7][9]Protects against splashes and airborne dust, preventing severe eye damage.
Skin/Body Protection A full-length laboratory coat, closed-toe shoes, and long pants.Prevents accidental skin contact.[8]
Respiratory Protection A NIOSH-approved particulate respirator may be required for large-scale work or spill cleanup.Prevents respiratory tract irritation from inhaled dust.
Safe Handling and Hygiene Practices
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6][8]

  • Avoid dust formation during handling.[7][11]

  • Wash hands thoroughly with soap and water after handling and before leaving the lab.[7][9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9][8]

  • Keep containers tightly sealed when not in use.[8]

Storage Conditions
  • Location: Store in a dry, cool, and well-ventilated area designated for corrosive materials.[7]

  • Container: Keep the container tightly closed and dry.[5][10]

  • Security: Store in a locked cabinet or area to restrict access.[5][7][8][11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and acid chlorides.[6][11]

Section 7: Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, sealed).

  • Reactivity: The primary site of reactivity is the benzylic chloromethyl group. As an alkylating agent, it will react with nucleophiles.

  • Conditions to Avoid:

    • Moisture: Can cause hydrolysis.

    • Heat/Ignition Sources: The compound is combustible.

    • Incompatible Materials: Contact with strong bases can deprotonate the imidazole or hydrochloride, while contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions.[6]

  • Hazardous Decomposition Products: As noted in Section 4, combustion produces HCl, NOx, and COx.[6]

Section 8: Toxicological Information

  • Acute Effects: The compound is presumed to be harmful by all routes of exposure (oral, dermal, inhalation) and is corrosive to tissues it contacts.[7][8]

  • Chronic Effects: Long-term exposure data is not available. However, compounds containing the imidazole moiety have been shown in animal studies to potentially cause adverse effects on the liver and kidneys after repeated exposure.[13] Furthermore, alkylating agents as a class are often investigated for potential mutagenic or carcinogenic properties, although no such data exists for this specific compound.

Section 9: Disposal Considerations

This material and its container must be disposed of as hazardous waste.

  • Waste Disposal Method: Disposal must be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[9][10][12]

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous.[12] They must be disposed of in the same manner as the unused product.

References

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  • 1H-Imidazole: Human health tier II assessment Preface . (2017-10-27). Australian Government Department of Health. [Link]

  • Safety Data Sheet: Imidazole . Chemos GmbH & Co.KG. [Link]

  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) . (2011). ResearchGate. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review . Semantic Scholar. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules . (2017-08-11). Longdom Publishing. [Link]

  • Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds . PubMed. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts . MDPI. [Link]

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The Theoretical Framework for Harnessing Chloromethylphenyl Imidazole Derivatives in Scientific Innovation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of scientific research, the quest for novel molecular entities with tailored functionalities remains a paramount objective. Among the myriad of heterocyclic compounds, imidazole derivatives have consistently demonstrated significant potential across diverse scientific disciplines, including medicinal chemistry and materials science.[1][2] This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the theoretical applications of a specific and promising subclass: chloromethylphenyl imidazole derivatives. By synthesizing established principles of computational chemistry with concrete experimental findings, this document aims to provide a comprehensive roadmap for the rational design and application of these versatile compounds.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery and Beyond

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the design of biologically active molecules.[1] Its prevalence in natural products like the amino acid histidine and its role as a key coordinating ligand in various metalloenzymes underscore its fundamental importance in biological systems. The unique electronic properties of the imidazole nucleus, characterized by its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to engage in a multitude of intermolecular interactions, including hydrogen bonding, and metal coordination. This versatility has rendered it a "privileged scaffold" in medicinal chemistry, with numerous imidazole-containing drugs successfully translated into clinical practice.[3]

The introduction of a chloromethylphenyl substituent onto the imidazole core imparts a unique combination of steric and electronic properties, offering a powerful handle for modulating the molecule's overall bioactivity and material properties. The phenyl ring provides a lipophilic character, influencing pharmacokinetic properties such as membrane permeability, while the chloro- and methyl- groups can be strategically positioned to fine-tune electronic distribution and steric hindrance, thereby influencing binding affinity and selectivity for biological targets or dictating the adsorption behavior on material surfaces.

Theoretical Applications in Medicinal Chemistry: A Computational Approach to Drug Design

The development of novel therapeutic agents is increasingly driven by computational methodologies that allow for the in silico prediction of a molecule's biological activity and pharmacokinetic profile. For chloromethylphenyl imidazole derivatives, these theoretical applications are pivotal in guiding their rational design and optimization as potential drug candidates.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is a fundamental tenet of drug discovery. SAR studies on imidazole derivatives have revealed that modifications to the substituents on the imidazole and phenyl rings can dramatically impact their therapeutic efficacy.[4] For instance, the position of the chloro- and methyl- groups on the phenyl ring of chloromethylphenyl imidazole derivatives can influence their anticancer or antimicrobial properties.

QSAR models take this a step further by establishing a mathematical correlation between a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and the observed biological activity. While specific QSAR studies on chloromethylphenyl imidazole derivatives are not extensively reported, the principles are directly applicable. By analyzing a series of synthesized analogs with varying substitution patterns, a predictive QSAR model could be developed to guide the synthesis of more potent and selective compounds.

Experimental Protocol: General Approach for Developing a QSAR Model for Chloromethylphenyl Imidazole Derivatives

  • Data Set Compilation: Synthesize a diverse library of chloromethylphenyl imidazole derivatives with variations in the substitution pattern on the phenyl ring and the imidazole core.

  • Biological Activity Measurement: Quantitatively assess the biological activity of each compound against a specific target (e.g., IC50 values against a cancer cell line or minimum inhibitory concentration against a bacterial strain).

  • Descriptor Calculation: Utilize computational software to calculate a wide range of molecular descriptors for each compound, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

  • Model Development: Employ statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the calculated descriptors with the measured biological activity.

  • Model Validation: Rigorously validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques with a separate test set of compounds.

  • Rational Design: Utilize the validated QSAR model to predict the activity of virtual or yet-to-be-synthesized chloromethylphenyl imidazole derivatives, prioritizing the synthesis of compounds with the highest predicted potency.

G cluster_0 QSAR Workflow Data Data Collection (Synthesis & Biological Testing) Descriptors Descriptor Calculation (Computational) Data->Descriptors Model Model Building (Statistical Analysis) Descriptors->Model Validation Model Validation (Internal & External) Model->Validation Design Rational Design (In Silico Screening) Validation->Design Predictive Model Synthesis Synthesis & Testing of New Compounds Design->Synthesis Synthesis->Data Iterative Improvement

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Docking and Pharmacophore Modeling

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6][7] For chloromethylphenyl imidazole derivatives, docking studies can elucidate how the chloromethylphenyl group interacts with the active site of a target protein, such as an enzyme or a receptor.[4] This information is invaluable for understanding the molecular basis of their biological activity and for designing derivatives with improved binding characteristics.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for a particular biological target can be used to virtually screen large compound libraries to identify novel hits, including new chloromethylphenyl imidazole derivatives.

G cluster_1 Molecular Docking & Pharmacophore Modeling Ligand Chloromethylphenyl Imidazole Derivative Docking Molecular Docking (Predicts Binding Pose) Ligand->Docking Receptor Target Protein (e.g., Enzyme, Receptor) Receptor->Docking Binding_Mode Binding Mode Analysis (Key Interactions) Docking->Binding_Mode Pharmacophore Pharmacophore Model (Essential Features) Binding_Mode->Pharmacophore Virtual_Screening Virtual Screening (Identifies New Hits) Pharmacophore->Virtual_Screening

Caption: The interplay between molecular docking and pharmacophore modeling in drug design.

Theoretical Applications in Materials Science: Designing for Performance

Beyond the realm of medicine, the unique structural features of chloromethylphenyl imidazole derivatives make them attractive candidates for applications in materials science, particularly as corrosion inhibitors. Theoretical and computational studies are instrumental in understanding and predicting their performance in these roles.

Corrosion Inhibition: A Molecular Perspective

Corrosion is a significant industrial challenge, and the development of effective corrosion inhibitors is of great economic importance. Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.[8][9] The proposed mechanism involves the adsorption of the imidazole molecule onto the metal surface, forming a protective barrier that prevents contact with corrosive agents.[10]

The chloromethylphenyl group can significantly enhance the corrosion inhibition efficiency. The aromatic phenyl ring can increase the surface area of adsorption through π-π interactions with the metal surface, while the lone pair electrons on the nitrogen atoms of the imidazole ring and the chlorine atom can coordinate with the vacant d-orbitals of the metal atoms, leading to strong chemisorption.[10][11]

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to theoretically investigate the interaction between chloromethylphenyl imidazole derivatives and metal surfaces.[11][12] These studies can provide valuable insights into the adsorption mechanism, including the calculation of adsorption energies, the identification of the most stable adsorption configurations, and the analysis of the electronic structure of the inhibitor-metal interface. This theoretical understanding can guide the design of new imidazole derivatives with superior corrosion inhibition properties.

Table 1: Key Molecular Properties for Corrosion Inhibition and their Theoretical Assessment

Molecular PropertyTheoretical Assessment MethodRationale
Adsorption Energy Density Functional Theory (DFT)A higher negative adsorption energy indicates stronger and more stable adsorption on the metal surface.
HOMO/LUMO Energies Quantum Chemical CalculationsThe energy of the Highest Occupied Molecular Orbital (HOMO) relates to the electron-donating ability of the inhibitor, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. A small energy gap (ΔE = ELUMO - EHOMO) often correlates with higher inhibition efficiency.
Dipole Moment Quantum Chemical CalculationsA higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.
Molecular Surface Area Computational ModelingA larger molecular surface area can lead to greater coverage of the metal surface, providing better protection.

Synthesis and Experimental Validation: Bridging Theory and Practice

While theoretical models provide a powerful framework for the design of novel chloromethylphenyl imidazole derivatives, experimental synthesis and validation are essential to confirm their predicted properties and activities. Several synthetic routes to chloromethylphenyl-substituted imidazoles have been reported, often involving the condensation of a substituted benzaldehyde with other reagents.[13] For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has been synthesized and used as a precursor for further chemical modifications.[14]

Experimental Protocol: Illustrative Synthesis of a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole Derivative[13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of benzil, ammonium acetate, and 4-chlorobenzaldehyde in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 5 hours.

  • Precipitation: After cooling the reaction mixture, add cooled water to precipitate the product.

  • Filtration and Neutralization: Filter the precipitate and neutralize it with a 5% ammonium solution.

  • Recrystallization: Recrystallize the crude product from absolute ethanol to obtain the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative.

The synthesized compounds can then be subjected to a battery of experimental assays to validate the theoretical predictions. For medicinal applications, this would involve in vitro and in vivo testing to determine their anticancer[1][3][4][15][16] or antimicrobial activity.[2][17][18][19][20] For materials science applications, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy can be used to evaluate their corrosion inhibition efficiency.

Future Directions and Conclusion

The theoretical applications of chloromethylphenyl imidazole derivatives represent a fertile ground for future research and development. The integration of computational modeling with synthetic chemistry and experimental biology will be crucial for unlocking the full potential of this versatile class of compounds. Future studies should focus on developing specific QSAR and pharmacophore models for various therapeutic targets, as well as employing advanced computational techniques to design novel derivatives with enhanced corrosion inhibition properties.

References

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  • Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. (2023). Open Journal of Metal, 13(3), 49-65.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules, 14(9), 1198.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Journal of Chemical and Pharmaceutical Research, 5(4), 213-221.
  • Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. (2020). The Journal of Physical Chemistry C, 124(3), 1934-1947.

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Methodological & Application

Application Notes and Protocols for Protein Labeling with 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Site-Selective Protein Modification

In the dynamic fields of proteomics, drug development, and molecular biology, the precise covalent labeling of proteins is a cornerstone technique for elucidating function, tracking cellular localization, and developing novel therapeutics. The choice of a labeling reagent is paramount, dictating the specificity, efficiency, and stability of the resulting protein conjugate. This application note introduces 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride , a bifunctional molecule poised for strategic protein modification.

This reagent possesses two key reactive moieties: a chloromethyl group, a well-established alkylating agent, and an imidazole ring, a versatile functional group with unique chemical properties. The chloromethyl group, activated by the phenyl ring, acts as an electrophile, targeting nucleophilic amino acid residues on the protein surface. The imidazole component, a heterocyclic aromatic amine, can influence the reagent's solubility, and potentially its binding affinity and stability when conjugated to a protein. The hydrochloride salt form enhances the reagent's solubility in aqueous buffers, a critical attribute for bioconjugation reactions.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for protein labeling. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss methods for the characterization and purification of the resulting labeled protein.

Chemical Principle and Reaction Mechanism

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic side chain of an amino acid residue on the protein attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The primary targets for alkylation by this reagent are the side chains of cysteine, histidine, and lysine residues, with reactivity being highly dependent on the pH of the reaction buffer.[2]

  • Cysteine (Thiol Group): The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). Alkylation of cysteine results in a stable thioether bond. To favor the thiolate form, the reaction is typically performed at a pH slightly above the pKa of the thiol group (~8.3).[3]

  • Histidine (Imidazole Ring): The imidazole side chain of histidine contains two nitrogen atoms, both of which can act as nucleophiles. Alkylation can occur at either the Nτ or Nπ position of the imidazole ring, forming a stable N-C bond. The reactivity of histidine's imidazole is also pH-dependent, with the unprotonated form being the active nucleophile.[4][5]

  • Lysine (ε-Amino Group): The primary amine of the lysine side chain is another potential target for alkylation. For the amine to be sufficiently nucleophilic, the reaction should be carried out at a pH above its pKa (~10.5), where it is in its unprotonated form (-NH₂).[2]

The pH of the reaction buffer is a critical parameter for controlling the selectivity of the labeling reaction. By carefully selecting the pH, it is possible to preferentially target one type of amino acid residue over others. For instance, at a pH of around 7.0-8.5, cysteine and histidine are generally more reactive than lysine.

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Reagent 1-(4-(Chloromethyl)phenyl)-1H-imidazole (Electrophile) TransitionState Transition State Reagent->TransitionState Nucleophilic Attack Protein Protein with Nucleophilic Amino Acid Residues (e.g., Cys, His, Lys) Protein->TransitionState LabeledProtein Labeled Protein (Covalent Adduct) TransitionState->LabeledProtein Byproduct Chloride Ion (Cl⁻) TransitionState->Byproduct Leaving Group

Figure 1: General workflow of protein alkylation.

Detailed Application Protocol

This protocol provides a general framework for the labeling of a target protein with this compound. Optimization of the reaction conditions, particularly the molar excess of the labeling reagent and the reaction time, may be necessary for each specific protein.

Materials and Reagents
  • Target protein (at a concentration of 1-10 mg/mL in a suitable buffer)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine

  • Desalting columns or dialysis cassettes (e.g., with a 10 kDa molecular weight cutoff)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solution preparation

Experimental Procedure
  • Preparation of Reagent Stock Solution:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Rationale: The hydrochloride salt is water-soluble, but preparing a concentrated stock in an organic solvent allows for precise addition to the aqueous reaction mixture and minimizes hydrolysis of the reactive chloromethyl group prior to the reaction.[1]

  • Protein Preparation:

    • Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris) or thiols, as these will compete with the protein for the labeling reagent.[6] PBS or HEPES buffers are suitable choices.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Labeling Reaction:

    • To the protein solution, add the desired molar excess of the this compound stock solution. A starting point of a 10- to 50-fold molar excess of the reagent over the protein is recommended.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

    • Rationale: A molar excess of the labeling reagent drives the reaction to completion. The reaction temperature and time are key parameters that influence the extent of labeling and the potential for side reactions.[2]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent to a final concentration of 50-100 mM. Suitable quenching reagents include Tris buffer or L-cysteine.

    • Incubate for 30 minutes at room temperature.

    • Rationale: Quenching deactivates any unreacted labeling reagent, preventing further modification of the protein and potential non-specific labeling during subsequent purification steps.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]

    • For more rigorous purification and to separate proteins with different degrees of labeling, techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed, as the attached phenyl-imidazole moiety increases the hydrophobicity of the protein.[8][9]

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Purification A Prepare Reagent Stock Solution (10-100 mM in DMF/DMSO) C Add Reagent to Protein (10-50x molar excess) A->C B Prepare Protein Sample (1-10 mg/mL in amine-free buffer, pH 7.4-8.5) B->C D Incubate (1-4 h at RT or 37°C) C->D E Quench Reaction (e.g., Tris or Cysteine) D->E F Purify Labeled Protein (Desalting, Dialysis, HIC, or RP-HPLC) E->F

Figure 2: Experimental workflow for protein labeling.

Recommended Reaction Parameters
ParameterRecommended RangeRationale
pH 7.4 - 8.5Balances reactivity of cysteine and histidine while minimizing lysine modification.
Temperature Room Temperature - 37°CProvides sufficient energy for the reaction without denaturing most proteins.
Molar Excess (Reagent:Protein) 10:1 to 50:1Drives the reaction forward; higher excess may be needed for less reactive sites.
Reaction Time 1 - 4 hoursA starting point for achieving significant labeling; may require optimization.

Characterization of the Labeled Protein

Confirmation of successful labeling and characterization of the degree of labeling are crucial post-purification steps.

  • Mass Spectrometry (MS): This is the most direct method to confirm covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the attached label (192.66 Da for the neutral molecule) provides definitive evidence of labeling. High-resolution mass spectrometry can also be used to determine the number of labels attached per protein molecule.[10]

  • Tandem Mass Spectrometry (MS/MS): To identify the specific amino acid residues that have been labeled, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by MS/MS. The fragmentation pattern will reveal the exact site of modification.[11]

  • UV-Vis Spectroscopy: The imidazole and phenyl rings of the label introduce a new chromophore that absorbs UV light. A change in the UV-Vis spectrum of the protein after labeling can be indicative of modification.

  • High-Performance Liquid Chromatography (HPLC): As mentioned, the increased hydrophobicity of the labeled protein will result in a longer retention time on a reversed-phase or hydrophobic interaction column compared to the unlabeled protein. This can be used to assess the purity of the labeled protein and, in some cases, to separate species with different degrees of labeling.[7][9]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no labeling Inactive reagent due to hydrolysis.Prepare fresh stock solution of the labeling reagent.
Interfering substances in the protein buffer.Ensure the buffer is free of primary amines and thiols. Perform buffer exchange if necessary.[6]
Insufficient molar excess of the reagent.Increase the molar excess of the labeling reagent.
Protein precipitation High degree of labeling leading to insolubility.Reduce the molar excess of the labeling reagent or the reaction time.
Destabilization of the protein by the organic solvent from the stock solution.Keep the volume of the added stock solution to a minimum (<5% of the total reaction volume).
Non-specific labeling Reaction conditions are too harsh.Decrease the pH, temperature, or reaction time.
Inefficient quenching.Ensure the quenching reagent is added in sufficient excess and allowed to react for an adequate amount of time.

Conclusion

This compound is a promising reagent for the covalent modification of proteins. Its reactivity towards key nucleophilic amino acid residues, coupled with the ability to tune selectivity through pH control, makes it a valuable tool for protein chemists. The protocols and guidelines presented in this application note provide a solid foundation for the successful labeling and characterization of proteins using this versatile compound. As with any bioconjugation strategy, empirical optimization for each specific protein of interest is key to achieving the desired outcome.

References

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  • Hale, J. E., et al. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Anal. Biochem. 2004, 333(1), 174-181.
  • Chen, J., et al. Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. J. Am. Chem. Soc. 2019, 141(47), 18698-18704.
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  • Jia, S., et al. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. J. Am. Chem. Soc. 2019, 141(47), 18698–18704.
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  • Attia, M. I., et al. Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. J. Chem. 2013, 2013, 590131.
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Sources

Application Note: 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride as a Selective Covalent Probe for Cysteine Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique nucleophilicity of the cysteine thiol group makes it a critical residue in protein function and a prime target for covalent ligand development.[1][2] This application note provides a comprehensive guide to using 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride, a potent electrophilic probe, for the selective labeling and identification of reactive cysteine residues in proteins and complex proteomes. We detail the underlying chemical principles, step-by-step protocols for protein labeling and mass spectrometry-based verification, and advanced applications in competitive profiling for drug discovery.

Introduction: The Significance of Cysteine Targeting

Cysteine is a relatively rare amino acid, and its thiol side chain plays crucial roles in catalysis, metal coordination, redox sensing, and structural integrity through disulfide bonds.[1][3] The distinct nucleophilicity of the cysteine thiol allows it to be selectively targeted by electrophilic small molecules, a strategy that has been successfully employed to develop highly potent and selective chemical probes and approved covalent drugs.[1][4][5] Covalent inhibitors can offer significant advantages over non-covalent counterparts, including prolonged duration of action and the ability to target shallow binding pockets that are otherwise considered "undruggable".[4][6]

This compound belongs to the class of benzyl halide electrophiles. The chloromethyl group serves as a reactive "warhead" that forms a stable, irreversible thioether bond with the sulfhydryl group of cysteine residues. This application note provides researchers with the foundational knowledge and practical protocols to leverage this probe for various applications, from validating target engagement to mapping ligandable cysteines on a proteome-wide scale.[3][7]

Principle of Covalent Labeling

The covalent modification of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion (S⁻) of a deprotonated cysteine residue attacks the electrophilic benzylic carbon of the probe, displacing the chloride leaving group. This reaction forms a stable thioether linkage, covalently attaching the imidazole-phenyl moiety to the protein.

The reaction is highly selective for cysteine over other nucleophilic amino acids (e.g., lysine, histidine) within a controlled pH range of approximately 6.5-7.5.[8] At this pH, the cysteine thiol (pKa ~8.5) exists in sufficient equilibrium with its more reactive thiolate form to proceed with the reaction, while the amino groups of lysine (pKa ~10.5) remain largely protonated and non-nucleophilic.[9]

Figure 1: Covalent modification of a cysteine residue.

Materials and Reagents

  • Probe: this compound (CAS: 86718-09-4)[10][11]

  • Target Protein: Purified protein of interest with at least one cysteine residue.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.4.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). Note: Must be removed before adding the probe.[12]

  • Quenching Reagent: N-acetyl-L-cysteine or L-cysteine hydrochloride.[13][14]

  • Solvent for Probe: Anhydrous Dimethyl sulfoxide (DMSO).

  • Analysis: Mass spectrometer (e.g., Q-TOF, Orbitrap), HPLC/UPLC system.

  • Proteomics Reagents: Trypsin (MS-grade), iodoacetamide (IAA), formic acid, acetonitrile.

Experimental Protocols

The following protocols provide a framework for labeling a purified protein and verifying the covalent modification. These can be adapted for more complex systems like cell lysates.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol outlines the fundamental steps for covalently modifying a purified protein with the probe.

Rationale: The goal is to achieve specific labeling of accessible cysteine residues. A 10-fold molar excess of the probe is a good starting point to ensure sufficient labeling without excessive, non-specific interactions. The reaction is quenched to consume any unreacted probe, preventing further modification during sample processing.

  • Protein Preparation:

    • Dissolve the purified target protein in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

    • Expert Tip: If the protein has formed disulfide bonds that need to be accessible, pre-treat with a 2 to 5-fold molar excess of TCEP for 30 minutes at room temperature. TCEP is preferred as it does not contain a free thiol that would react with the probe. If TCEP is used, it must be removed via a desalting column before proceeding.[12]

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Expert Tip: Prepare fresh or aliquot and store at -80°C to avoid hydrolysis of the reactive chloromethyl group.

  • Labeling Reaction:

    • Add the probe stock solution to the protein solution to achieve a final molar excess of 10:1 (probe:protein). For example, add 1 µL of 10 mM probe to 1 mL of a 10 µM protein solution for a final probe concentration of 100 µM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation. Reaction time and temperature can be optimized for specific proteins.

  • Quenching:

    • Terminate the reaction by adding a quenching reagent with a free thiol, such as N-acetyl-L-cysteine, to a final concentration of 10 mM (a 100-fold excess over the probe).

    • Incubate for an additional 15 minutes at room temperature.

  • Sample Preparation for Analysis:

    • The labeled protein sample is now ready for analysis by mass spectrometry (see Protocol 2) or other methods like SDS-PAGE (if the probe contains a reporter tag).

Protocol 2: Verification of Covalent Modification by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent modification, identifying the specific site of labeling, and determining labeling efficiency.[15][16]

G cluster_workflow Mass Spectrometry Verification Workflow A Labeled Protein (from Protocol 1) B Option 1: Intact Mass Analysis A->B C Option 2: Proteolytic Digestion (e.g., Trypsin) A->C F Desalting B->F D LC-MS/MS Analysis (Peptide Mapping) C->D E Data Analysis: Identify Mass Shift & Labeled Peptide D->E G LC-MS Analysis F->G H Data Analysis: Confirm Mass Adduct G->H

Figure 2: Workflow for MS-based verification.

A. Intact Protein Analysis (Top-Down Approach)

Rationale: This method quickly confirms if the protein has been labeled by measuring the mass of the entire protein. It is excellent for determining the stoichiometry of labeling (i.e., how many probe molecules have attached to each protein).[17][18]

  • Sample Preparation: Take an aliquot of the quenched reaction and desalt it using a C4 ZipTip or a similar buffer exchange column to remove salts and excess reagents.

  • MS Analysis: Infuse the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF) and acquire the spectrum.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. Compare the mass of the labeled protein to an unlabeled control.

B. Peptide Mapping Analysis (Bottom-Up Approach)

Rationale: This powerful technique identifies the exact amino acid residue(s) that have been modified. It provides site-specific information crucial for understanding a probe's selectivity.[15]

  • Denaturation & Reduction: To the quenched protein sample, add urea or guanidine-HCl to a final concentration of 6-8 M to denature the protein. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Alkylate the remaining free cysteines by adding iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature. This step ensures that any cysteines not labeled by the probe are capped, preventing disulfide scrambling.

  • Digestion: Dilute the sample at least 4-fold with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to lower the denaturant concentration. Add MS-grade trypsin at a 1:50 ratio (trypsin:protein, w/w) and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the peptide digest with formic acid and analyze the sample using a standard proteomics LC-MS/MS method.

  • Data Analysis: Search the MS/MS data against the protein sequence using a proteomics search engine (e.g., Mascot, MaxQuant).[15] Specify a variable modification on cysteine corresponding to the mass of the reacted probe.

ParameterValueRationale
Probe Formula C₁₀H₉N₂Cl (as free base)Used for mass calculation.
Probe Monoisotopic Mass 192.0454 DaThe precise mass of the most abundant isotopes.[19]
Reaction Addition of probe, loss of HThe probe adds to the cysteine thiol, and the hydrogen from the thiol is lost.
Mass Shift on Cysteine +155.0633 Da (192.0454 - 35.9767 (Cl) - 1.0078 (H))This is the expected mass increase on a modified cysteine residue after the loss of the chlorine leaving group and the thiol proton.

Advanced Application: Competitive Profiling

Rationale: Competitive profiling is a powerful method to assess the selectivity of a covalent inhibitor or to identify the binding site of a non-covalent drug.[7][20] The principle is to pre-incubate the proteome with a test compound (inhibitor) before adding the broad-spectrum cysteine probe. Cysteines bound by the inhibitor will be "blocked" and will show reduced labeling by the probe compared to a control sample.

  • Sample Preparation: Divide a cell lysate or proteome extract into two aliquots.

  • Pre-incubation: Treat one aliquot with your test inhibitor at a desired concentration. Treat the other with a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Probe Labeling: Add this compound to both samples.

  • Analysis: Process both samples for bottom-up proteomic analysis as described in Protocol 2B.

  • Data Interpretation: Quantitatively compare the abundance of the probe-labeled peptides between the inhibitor-treated and control samples. A significant reduction in the signal for a specific cysteine-containing peptide in the inhibitor-treated sample indicates that the inhibitor binds to and protects that cysteine.

Safety and Handling

This compound is classified as an irritant.[10] It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

References

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  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Ward, C. C., et al. (2020). Harnessing a latent natural product electrophile for selective covalent inhibition. Nature Chemical Biology. [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC, National Institutes of Health. [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ResearchGate. [Link]

  • Roberts, A. M., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. PMC, National Institutes of Health. [Link]

  • Lanning, B. R., et al. (2014). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC, National Institutes of Health. [Link]

  • Weber, W. M., et al. (1998). N-Acetyl-L-cysteine and Its Derivatives Activate a Cl- Conductance in Epithelial Cells. Karger Publishers. [Link]

  • Gsrs. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE. Gsrs. [Link]

  • Wang, Y., et al. (2023). L-Cysteine hydrochloride inhibits Aspergillus flavus growth and AFB1 synthesis by disrupting cell structure and antioxidant system balance. PubMed. [Link]

Sources

activity-based protein profiling with 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Activity-Based Protein Profiling (ABPP) Utilizing the Novel Probe 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Authored by: Senior Application Scientist, Gemini Labs

Abstract

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that enables the direct assessment of enzyme function in complex biological systems.[1] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed chemical probes to covalently label and identify active enzymes, providing a snapshot of the functional state of the proteome.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of a novel, structurally unique probe, this compound. This probe features a chloromethylphenyl group as a reactive electrophilic "warhead" and an imidazole moiety as a recognition element, suggesting potential utility in targeting metalloenzymes or hydrolases with key histidine residues in their active sites. We present a framework for probe characterization, direct proteome labeling, and competitive profiling for inhibitor discovery and target validation. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore new chemical space and identify novel, druggable protein targets.

Scientific Foundation: The Principle of ABPP with an Imidazole-Based Probe

The success of any ABPP experiment is rooted in the design of the activity-based probe (ABP).[1] An ABP typically consists of three key components: a reactive group (or "warhead"), a linker, and a reporter tag for visualization or enrichment.[1][3]

ABPP_Probe_Structure cluster_Probe Activity-Based Probe (ABP) Warhead Reactive Group (Warhead) Linker Linker Warhead->Linker Tag Reporter Tag (Biotin, Fluorophore, Alkyne) Linker->Tag

Caption: General structure of an Activity-Based Probe (ABP).

The probe this compound is supplied as a "tag-free" scaffold. For proteomic applications, it is typically modified with a linker and a reporter tag, often a terminal alkyne for subsequent "click chemistry" attachment of a biotin or fluorophore handle. This two-step approach enhances cell permeability and experimental flexibility.[3][4]

Hypothesized Mechanism of Action

The probe's reactivity is driven by the chloromethyl group, a mild electrophile. This group is designed to form a covalent bond with nucleophilic amino acid residues (e.g., Cys, His, Lys, Asp, Glu) found within the active site of a target enzyme. The imidazole-phenyl scaffold provides the initial, non-covalent binding affinity that positions the warhead for this irreversible reaction. The imidazole ring, in particular, is a known zinc-coordinating ligand and can participate in hydrogen bonding, suggesting a potential targeting preference for enzyme classes such as metalloproteases or certain hydrolases.

Covalent_Mechanism Probe 1-(4-(Chloromethyl)phenyl)-1H-imidazole -CH₂Cl Complex Non-Covalent Binding Complex Probe:warhead->Complex Enzyme Target Enzyme Active Site Nucleophile (e.g., His, Cys) Enzyme:nuc->Complex Covalent_Adduct Covalently Labeled Enzyme -CH₂-Enzyme Complex->Covalent_Adduct Covalent Bond Formation

Caption: Hypothesized mechanism of covalent enzyme labeling.

Essential First Step: Probe Characterization and Optimization

Before proceeding to large-scale profiling experiments, it is critical to determine the optimal concentration and incubation time for your specific alkyne-modified probe variant. The goal is to maximize the labeling of specific targets while minimizing off-target and non-specific background labeling. This is a self-validating step crucial for data integrity.

Protocol 2.1: Probe Concentration and Time Course Titration

This protocol uses a gel-based readout for rapid assessment. It assumes the use of an alkyne-derivatized version of the probe and a corresponding azide-fluorophore for click chemistry detection.

  • Proteome Preparation: Prepare a soluble cell lysate (e.g., from HepG2 or a cell line of interest) at a concentration of 2 mg/mL in a suitable buffer (e.g., PBS or Tris buffer, pH 7.4).[3] Keep on ice.

  • Probe Titration:

    • Set up a series of reactions, each containing 50 µL of the cell lysate.

    • Add the alkyne-probe from a 100X DMSO stock to achieve final concentrations ranging from 1 µM to 100 µM (e.g., 1, 5, 10, 25, 50, 100 µM). Include a DMSO-only vehicle control.

    • Incubate all samples for a fixed time, for example, 60 minutes at 37°C.

  • Time Course:

    • Using the optimal concentration determined from the titration step (e.g., 25 µM), set up a new series of reactions.

    • Incubate the samples for varying durations (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.

  • Click Chemistry:

    • To each sample, add the click-chemistry reaction cocktail. A typical cocktail includes an azide-fluorophore (e.g., Azide-TAMRA), TCEP, TBTA ligand, and Copper (II) Sulfate.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Add 4X SDS-PAGE loading buffer to stop the reaction and denature the proteins.

    • Resolve the proteins on an SDS-PAGE gel (e.g., 12% polyacrylamide).

    • Visualize the fluorescently labeled proteins using a gel scanner. The optimal conditions will show distinct labeled bands with low background smearing.

ParameterRecommended Starting RangePurpose
Probe Concentration 1 µM - 100 µMDetermine the optimal balance between target labeling and non-specific binding.
Incubation Time 15 min - 120 minIdentify the time required for sufficient labeling without excessive background.
Proteome Concentration 1 - 2 mg/mLEnsure sufficient protein concentration for robust signal detection.

Core Application: Direct and Competitive ABPP Workflows

Once optimal labeling conditions are established, the probe can be used for two primary applications: direct profiling to identify targets in a given proteome and competitive profiling to screen for inhibitors or validate target engagement.

Direct ABPP for Target Identification

This workflow is designed to identify the endogenous targets of the imidazole probe in a complex proteome. It utilizes a biotin tag for enrichment, followed by mass spectrometry for protein identification.

Direct_ABPP_Workflow Proteome 1. Prepare Cell/Tissue Proteome Labeling 2. Label with Alkyne-Probe (Optimal Conditions) Proteome->Labeling Click 3. Click Chemistry with Azide-Biotin Tag Labeling->Click Enrich 4. Enrich Labeled Proteins (Streptavidin Beads) Click->Enrich Digest 5. On-Bead Tryptic Digestion Enrich->Digest MS 6. LC-MS/MS Analysis and Protein ID Digest->MS

Caption: Workflow for direct ABPP target identification.

Protocol 3.1.1: Direct Labeling and Mass Spectrometry Analysis

  • Proteome Labeling: Scale up the labeling reaction from Protocol 2.1 using the optimized probe concentration and time. A typical starting point is 1 mL of 2 mg/mL proteome. Prepare a parallel vehicle control (DMSO).

  • Click Chemistry: Perform the click reaction by adding an azide-biotin tag and the required copper-catalysis reagents. Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.

  • Enrichment: Resuspend the protein pellet in a buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads for 2 hours at room temperature.

  • Washing: Wash the beads extensively with buffers of decreasing stringency (e.g., 1% SDS, 1% Triton X-100, and finally PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and reduce/alkylate the proteins with DTT and iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Peptide Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the resulting spectra against a protein database to identify the enriched proteins. True targets should show significant enrichment in the probe-treated sample compared to the DMSO control.

Competitive ABPP for Inhibitor Screening and Target Validation

Competitive ABPP is a powerful method to assess the selectivity and potency of small molecule inhibitors.[5] In this format, a test compound competes with the ABP for binding to the target enzyme's active site. A reduction in probe labeling indicates successful competition by the test compound.

Competitive_ABPP_Workflow Proteome 1. Prepare Cell/Tissue Proteome Preincubation 2. Pre-incubate with Test Inhibitor or Vehicle Proteome->Preincubation Labeling 3. Add Alkyne-Probe to Initiate Competition Preincubation->Labeling Analysis 4. Click Chemistry, Enrichment, and LC-MS/MS Analysis Labeling->Analysis

Sources

Application Note: Mass Spectrometry-Based Characterization of Proteins Modified by 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The covalent modification of proteins is a cornerstone of chemical biology and drug development, enabling the investigation of protein function, the development of antibody-drug conjugates, and the identification of novel therapeutic targets. 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a reactive compound with the potential for site-specific modification of proteins. Its benzylic chloride moiety acts as an electrophile, targeting nucleophilic amino acid residues. Understanding the precise sites of modification is critical for elucidating the compound's mechanism of action and for the development of therapeutics with predictable and reproducible effects. This application note provides a comprehensive guide and detailed protocols for the analysis of proteins modified by this compound using mass spectrometry-based proteomics.

Chemical Rationale for Protein Modification

This compound possesses a reactive benzylic chloride that readily undergoes nucleophilic substitution reactions with specific amino acid side chains in proteins.[1] The primary targets for alkylation by this compound are nucleophilic residues. The proposed reaction mechanism is an SN2-type reaction where a nucleophilic amino acid side chain attacks the benzylic carbon, displacing the chloride ion.

The most likely amino acid residues to be modified are:

  • Cysteine: The thiol group of cysteine is a potent nucleophile and a common target for alkylating agents.

  • Histidine: The imidazole side chain of histidine is also highly nucleophilic and susceptible to alkylation.

  • Lysine: The primary amine of the lysine side chain can be alkylated, although it is generally less reactive than cysteine and histidine.

  • Aspartate and Glutamate: The carboxylate groups of these acidic residues can also act as nucleophiles, though their reactivity is generally lower than that of the other mentioned residues.

The imidazole moiety of the modifying agent itself can influence the local chemical environment and potentially the fragmentation behavior of the modified peptide during mass spectrometry analysis.[2][3]

Expected Mass Shifts of Modified Amino Acids

The covalent adduction of 1-(4-(Chloromethyl)phenyl)-1H-imidazole results in a specific mass increase on the modified amino acid. The added mass corresponds to the molecular weight of the 1-(4-(phenyl)-1H-imidazole)methyl group (C10H9N2), which is 157.0793 Da .

Amino AcidSide Chain NucleophileMonoisotopic Mass of ResidueMonoisotopic Mass of Modified ResidueMass Shift (Da)
CysteineThiol (-SH)103.0092260.0885157.0793
HistidineImidazole ring137.0589294.1382157.0793
LysineEpsilon-amino (-NH2)128.0949285.1742157.0793
Aspartic AcidCarboxylate (-COOH)115.0269272.1062157.0793
Glutamic AcidCarboxylate (-COOH)129.0426286.1219157.0793

Experimental Workflow

A typical bottom-up proteomics workflow is employed to identify the sites of modification.[4] This involves protein modification, enzymatic digestion, and subsequent analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Labeling Protein Labeling Reduction & Alkylation Reduction & Alkylation Protein Labeling->Reduction & Alkylation Standard proteomics workflow Enzymatic Digestion Enzymatic Digestion Reduction & Alkylation->Enzymatic Digestion Peptide Cleanup Peptide Cleanup Enzymatic Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Modification Site Localization Modification Site Localization Database Search->Modification Site Localization

Figure 1. A schematic of the bottom-up proteomics workflow for identifying protein modification sites.

Protocols

Protocol 1: In-Solution Protein Modification and Digestion

This protocol is suitable for purified proteins or simple protein mixtures.

Materials:

  • Purified protein of interest

  • This compound

  • Ammonium Bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Protein Solubilization: Dissolve the protein of interest in 100 mM NH4HCO3, pH 8.0 to a final concentration of 1 mg/mL.

  • Modification Reaction:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Add the modifying agent to the protein solution at a desired molar excess (e.g., 10-fold, 50-fold, 100-fold).

    • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[5]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues. This step is crucial to prevent the reformation of disulfide bonds.[5]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Digestion:

    • Dilute the sample with 100 mM NH4HCO3 to reduce the concentration of any denaturants.

    • Add MS-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.[4]

  • Reaction Termination: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • Sample Storage: Dry the desalted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 2: In-Gel Digestion of Modified Proteins

This protocol is suitable for proteins separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining solution (50% ACN, 50 mM NH4HCO3)

  • Reduction solution (10 mM DTT in 100 mM NH4HCO3)

  • Alkylation solution (55 mM IAA in 100 mM NH4HCO3)

  • Trypsin, MS-grade

  • Extraction buffer (50% ACN, 5% FA)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Cut the gel band into small pieces (approximately 1 mm³).

    • Destain the gel pieces with the destaining solution until the gel is clear.

  • Reduction and Alkylation:

    • Reduce the protein by incubating the gel pieces in the reduction solution at 56°C for 45 minutes.

    • Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.

  • Washing and Dehydration:

    • Wash the gel pieces with 100 mM NH4HCO3.

    • Dehydrate the gel pieces with 100% ACN.

    • Dry the gel pieces in a vacuum centrifuge.

  • Digestion:

    • Rehydrate the gel pieces on ice with a solution of MS-grade trypsin (e.g., 10-20 ng/µL in 50 mM NH4HCO3).

    • Add enough 50 mM NH4HCO3 to cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides by adding the extraction buffer and sonicating for 15 minutes.

    • Repeat the extraction step twice.

    • Pool the extracts.

  • Sample Preparation for MS: Dry the pooled extracts in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% FA in water).

Mass Spectrometry Analysis

The analysis of the digested peptides is performed using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is typically used for peptide separation.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides.

  • Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.

  • Acquisition Mode: Data-dependent acquisition (DDA) is a common mode where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) are commonly used fragmentation methods.[2] Electron-transfer dissociation (ETD) can be beneficial for preserving labile modifications.

Data Analysis

The acquired MS/MS data is searched against a protein database to identify the peptides and localize the modifications.

data_analysis_flow Raw MS Data Raw MS Data Peak Picking Peak Picking Raw MS Data->Peak Picking Database Search Database Search Peak Picking->Database Search Specify variable modifications PSM Validation PSM Validation Database Search->PSM Validation FDR control Modification Site Localization Modification Site Localization PSM Validation->Modification Site Localization Analyze fragment ions Data Interpretation Data Interpretation Modification Site Localization->Data Interpretation

Figure 2. A flowchart of the data analysis pipeline for identifying protein modification sites.

Database Search Parameters:

  • Database: A relevant protein database (e.g., UniProt) for the organism from which the protein was derived.

  • Enzyme: Trypsin, with a specified number of allowed missed cleavages.

  • Fixed Modifications: Carbamidomethylation of cysteine (+57.0215 Da).

  • Variable Modifications:

    • Oxidation of methionine (+15.9949 Da).

    • Modification by 1-(4-(phenyl)-1H-imidazole)methyl on C, H, K, D, and E (+157.0793 Da).

  • Mass Tolerances: Appropriate precursor and fragment ion mass tolerances based on the instrument's performance.

Modification Site Localization:

The localization of the modification on a specific amino acid within a peptide is determined by the presence of fragment ions (b- and y-ions) that carry the mass shift of the modification.[6] For example, if a y-ion series shows a mass shift of 157.0793 Da, it indicates that the modification is located on an amino acid towards the C-terminus of the peptide from that fragmentation point.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful mass spectrometric analysis of proteins modified by this compound. By combining careful sample preparation with high-resolution mass spectrometry and appropriate data analysis strategies, researchers can confidently identify the specific sites of protein modification. This information is invaluable for understanding the compound's biological activity and for advancing drug development efforts.

References

  • Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation. PubMed. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link]

  • Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. [Link]

  • The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Sci-Hub. [Link]

  • A chemical biology route to site-specific authentic protein modifications. Science. [Link]

  • In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility. University of Massachusetts Chan Medical School. [Link]

  • Site-selective protein-modification chemistry for basic biology and drug development. PubMed. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. PMC. [Link]

  • Random coil shifts of posttranslationally modified amino acids. PMC. [Link]

  • Radiolytic Modification of Basic Amino Acid Residues in Peptides: Probes for Examining Protein-Protein Interactions. PubMed. [Link]

  • Reactions at the benzylic position. Khan Academy. [Link]

  • (PDF) Nucleophilic Substitution of Benzyl Chloride and. Amanote Research. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]

  • A chemical biology route to site-specific authentic protein modifications. PMC. [Link]

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society. [Link]

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. PMC. [Link]

  • Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Cole DeForest Lab. [Link]

  • Mass Spectrometry for Post-Translational Modifications. Neuroproteomics - NCBI. [Link]

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Application Notes and Protocols for the Conjugation of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride to Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing Imidazole Moieties for Advanced Peptide Therapeutics

The targeted chemical modification of peptides is a cornerstone of modern drug discovery and development. The introduction of specific chemical moieties can enhance therapeutic efficacy, improve pharmacokinetic profiles, and enable the attachment of imaging agents or drug payloads. 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a versatile reagent that allows for the covalent attachment of a phenyl-imidazole group to peptides. The imidazole ring is a particularly interesting functional group in medicinal chemistry due to its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a bioisostere for other functional groups.[1] This guide provides a comprehensive overview of the experimental conditions and protocols for reacting this compound with peptides, offering insights into reaction mechanisms, optimization strategies, and characterization of the resulting conjugates.

Reaction Mechanism: Nucleophilic Alkylation of Peptide Side Chains

The fundamental reaction mechanism involves the nucleophilic attack of an amino acid side chain on the benzylic carbon of the chloromethyl group, leading to the formation of a stable covalent bond via a nucleophilic substitution reaction. The reactivity of different amino acid side chains is a critical factor in determining the site of modification.

Several nucleophilic residues within a peptide can potentially react with this compound. The primary candidates for alkylation are the side chains of Histidine , Cysteine , Lysine , and potentially Methionine , as well as the N-terminal amino group.[2]

  • Histidine: The imidazole side chain of histidine is a prime target for alkylation by benzyl halides.[3][4] The reaction typically occurs at one of the nitrogen atoms of the imidazole ring.

  • Cysteine: The thiol group of cysteine is a potent nucleophile and readily reacts with alkyl halides to form a stable thioether bond.[2][5]

  • Lysine: The primary amine of the lysine side chain can also be alkylated, though it is generally less nucleophilic than the thiol group of cysteine.[6]

  • N-terminus: The free amino group at the N-terminus of the peptide is another potential site for alkylation.[7]

The chemoselectivity of the reaction can be influenced by several factors, most notably the pH of the reaction medium, which dictates the protonation state and therefore the nucleophilicity of the amino acid side chains.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Peptide Peptide with Nucleophilic Residue (e.g., His, Cys, Lys) Intermediate Transition State Peptide->Intermediate Nucleophilic Attack Reagent 1-(4-(Chloromethyl)phenyl)-1H-imidazole Reagent->Intermediate Product Modified Peptide Intermediate->Product Chloride leaving group HCl HCl Intermediate->HCl

Figure 1: General workflow for the alkylation of a peptide with 1-(4-(chloromethyl)phenyl)-1H-imidazole.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the reaction. It is crucial to note that the optimal conditions may vary depending on the specific peptide sequence and the desired degree of modification.

Materials and Equipment
  • This compound

  • Peptide of interest

  • Reaction Buffer (e.g., Sodium phosphate, Sodium bicarbonate, or HEPES buffer)

  • Organic co-solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • pH meter

  • Magnetic stirrer and stir bar

  • Reaction vials

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for product characterization

  • Lyophilizer

Reagent Preparation
  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5). The concentration will depend on the solubility of the peptide.

  • Reagent Stock Solution: Prepare a fresh stock solution of this compound in an organic co-solvent such as DMF or ACN. The hydrochloride salt may require the addition of a slight excess of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to neutralize the HCl generated and to deprotonate the nucleophilic side chains of the peptide.

Reaction Procedure
  • Reaction Setup: In a reaction vial, add the peptide solution.

  • pH Adjustment: Adjust the pH of the peptide solution to the desired value (typically between 7.0 and 8.5) using a suitable buffer. The optimal pH will depend on the target amino acid for modification. For instance, targeting cysteine thiols is often more efficient at a slightly basic pH to ensure the thiol is in its more nucleophilic thiolate form.[8]

  • Addition of Reagent: Add the desired molar excess of the this compound solution to the peptide solution with gentle stirring. A 5- to 20-fold molar excess of the reagent over the peptide is a good starting point for optimization.

  • Reaction Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for a period ranging from 2 to 24 hours. The reaction progress should be monitored periodically by HPLC-MS.

  • Reaction Quenching: Once the desired level of modification is achieved, the reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (DTT) to consume any unreacted chloromethyl reagent. Alternatively, the reaction can be stopped by immediate purification.

Recommended Reaction Conditions
ParameterRecommended RangeRationale
pH 7.0 - 8.5Balances the nucleophilicity of target side chains (e.g., thiolate form of Cysteine) with potential side reactions. Higher pH can increase reactivity but may also lead to hydrolysis of the reagent.
Temperature Room Temperature to 37°CMild temperatures are generally sufficient and help to minimize potential peptide degradation or side reactions.
Solvent Aqueous buffer with 10-50% organic co-solvent (DMF or ACN)The organic co-solvent aids in the solubility of the reagent. The percentage should be optimized to maintain peptide solubility and stability.
Reagent:Peptide Molar Ratio 5:1 to 20:1A molar excess of the reagent drives the reaction to completion. The optimal ratio should be determined empirically to maximize yield while minimizing side products.
Reaction Time 2 - 24 hoursThe reaction time will depend on the reactivity of the specific peptide and the reaction conditions. Monitoring by HPLC-MS is essential.

Purification of the Peptide Conjugate

Purification of the modified peptide from unreacted starting materials and side products is critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purpose.[9]

RP-HPLC Purification Protocol
  • Column: A C18 stationary phase is typically used for peptide purification.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Gradient: A linear gradient from low to high ACN concentration is used to elute the components based on their hydrophobicity. The modified peptide is expected to be more hydrophobic than the unmodified peptide and will therefore have a longer retention time.

  • Fraction Collection: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a dry powder.

Characterization of the Modified Peptide

Thorough characterization is essential to confirm the identity and purity of the peptide conjugate.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the modified peptide.[10][11] The observed mass should correspond to the theoretical mass of the peptide plus the mass of the 4-(1H-imidazol-1-yl)benzyl group (C10H9N2), which is approximately 157.2 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification by analyzing the fragmentation pattern of the peptide.[12]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.[1] The chromatogram should show a single major peak corresponding to the modified peptide.

Workflow Start Start: Peptide and Reagent Reaction Reaction: - Controlled pH (7.0-8.5) - Aqueous buffer with co-solvent - Molar excess of reagent - Monitor by HPLC-MS Start->Reaction Purification Purification by RP-HPLC Reaction->Purification Characterization Characterization: - Mass Spectrometry (MS) - Analytical HPLC Purification->Characterization Final_Product Final Product: Pure Peptide Conjugate Characterization->Final_Product

Figure 2: Experimental workflow for peptide modification.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no reaction - Inactive reagent- Incorrect pH- Low peptide or reagent concentration- Insufficient reaction time- Use a fresh batch of the reagent.- Optimize the reaction pH to enhance the nucleophilicity of the target residue.- Increase the concentration of reactants.- Extend the reaction time and monitor progress.
Multiple products/side reactions - Reaction at multiple sites- Over-alkylation- Reagent degradation- Optimize pH to favor modification at a specific site.- Reduce the molar excess of the reagent.- Shorten the reaction time.- Ensure the purity of the reagent.
Poor recovery after purification - Peptide precipitation- Adsorption to surfaces- Poor solubility in HPLC mobile phase- Optimize the purification method, including the choice of column and mobile phase.- Use low-binding tubes and vials.- Adjust the mobile phase composition to improve solubility.

Conclusion

The reaction of this compound with peptides offers a valuable method for introducing a functional imidazole moiety. By carefully controlling the experimental conditions, particularly the pH, researchers can achieve selective modification of specific amino acid residues. The protocols and guidelines presented here provide a solid foundation for developing and optimizing this conjugation strategy for a wide range of peptide-based research and therapeutic applications.

References

  • Chen, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(45), 18230-18237. [Link]

  • Request PDF. (n.d.). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Chemical Science, 13(33), 9735-9741. [Link]

  • Bilgin, N., Hintzen, J. C. J., & Mecinović, J. (2025). Chemical tools for probing histidine modifications. Chemical Communications, 61(28), 3805-3820. [Link]

  • de la Torre, B. G., & Albericio, F. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. Organic letters, 14(10), 2572-2575. [Link]

  • Erickson, B. W., & Merrifield, R. B. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International journal of peptide and protein research, 12(3), 121-129. [Link]

  • Synlett. (2024). His-Tagging: Exploring Precise Chemical Modification of Histidine-Containing Bioactive Peptide Sequences. Thieme, 35(10), 1017-1025. [Link]

  • de la Torre, B. G., & Albericio, F. (2012). Postsynthetic Modification of Peptides via Chemoselective N-Alkylation of Their Side Chains. Organic Letters, 14(10), 2572-2575. [Link]

  • Amblard, M., et al. (2006). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Methods in molecular biology, 33, 243-263. [Link]

  • Doneanu, A., et al. (2010). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical chemistry, 82(19), 8031-8042. [Link]

  • Lemeer, S., & Heck, A. J. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry, 123-132. [Link]

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  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 25(11), 1949-1959. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363. [Link]

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  • Garcia-Ramos, Y., et al. (2017). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 22(10), 1647. [Link]

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  • YouTube. (2020). Peptide Purification. YouTube. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Chemical modifications of peptide sequences via S-alkylation reaction. Organic & biomolecular chemistry, 11(43), 7546-7549. [Link]

  • Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical reviews, 115(15), 7485-7531. [Link]

  • ResearchGate. (2025). A new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles (amino-CBIs). ResearchGate. [Link]

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Application Note: A Guide to Covalent Fragment Screening Using 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Covalent fragment-based ligand discovery (FBLD) represents a robust and increasingly adopted strategy in drug development for identifying novel chemical matter that can be optimized into potent and selective therapeutics. This approach utilizes small, reactive molecules—fragments—to form a stable covalent bond with a target protein, thereby enabling the detection of even weak binding events. This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective application of the electrophilic fragment, 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride, in covalent fragment screening campaigns. We will explore the fundamental principles, provide validated, step-by-step protocols for experimental workflows, and offer critical insights into data analysis and hit validation.

Introduction: The Strategic Advantage of Covalent Fragment Screening

Fragment-Based Ligand Discovery (FBLD) has become a cornerstone of modern early-stage drug discovery.[1] In contrast to high-throughput screening (HTS) of large, drug-like molecules, FBLD focuses on identifying low-molecular-weight compounds (fragments, typically <300 Da) that bind to a protein target with low affinity.[1][2][3] These initial fragment hits then provide a starting point for chemical elaboration into high-affinity, drug-like lead compounds.

The integration of a covalent-binding mechanism into FBLD offers a significant strategic advantage. By incorporating a reactive electrophile, the fragment can form a specific and stable covalent bond with a nucleophilic amino acid residue—such as cysteine, lysine, or serine—on the target protein. This covalent "trapping" of the fragment at its binding site confers several key benefits:

  • Enhanced Potency: The formation of a covalent bond can convert a weak, transient interaction into a highly potent and durable one.

  • Superior Ligand Efficiency: High affinity can be achieved with small molecules, providing an excellent foundation for optimization efforts.

  • Targeting Challenging Sites: Covalent fragments can effectively engage proteins with shallow or poorly defined binding pockets, which are often intractable for traditional non-covalent inhibitors.

  • Increased Screening Sensitivity: The irreversible nature of the binding simplifies the detection of low-affinity interactions across various biophysical and biochemical assay platforms.[4]

The selection of the electrophilic "warhead" is a critical consideration. It must possess sufficient reactivity to engage the target residue under physiological conditions, yet not be so reactive that it leads to non-specific labeling of other proteins, which could result in off-target toxicity. The benzyl chloride moiety present in this compound is a well-characterized electrophile of moderate reactivity, primarily targeting nucleophilic cysteine residues.[5][6]

Compound Profile: this compound

This section provides a detailed overview of the chemical properties of this compound and the rationale for its use in covalent fragment screening.

Chemical Structure:

  • Molecular Formula: C10H10Cl2N2

  • Molecular Weight: 229.11 g/mol

  • CAS Number: 83291-25-0

Key Features:

  • Electrophilic Warhead: The chloromethyl group (-CH2Cl) attached to the phenyl ring serves as a mild electrophile. The benzylic position of the carbon atom makes it susceptible to nucleophilic attack by residues such as cysteine.

  • Fragment-like Core: The phenyl-imidazole scaffold is consistent with the "Rule of Three," possessing a low molecular weight, a limited number of rotatable bonds, and a calculated LogP (cLogP) suitable for fragment-based screening.[1][7][8][9][10]

  • Imidazole Moiety: The imidazole ring can participate in hydrogen bonding and other non-covalent interactions within the binding pocket, serving as an initial anchor point and providing a vector for subsequent chemical elaboration.

  • Hydrochloride Salt: This salt form enhances the compound's solubility and stability in the aqueous buffers typically used in screening assays.

Mechanism of Covalent Modification:

The primary mechanism of action involves a nucleophilic substitution (SN2) reaction. A deprotonated cysteine residue (thiolate) on the target protein acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group and displacing the chloride leaving group.

Caption: SN2 reaction between a cysteine thiolate and the fragment.

Experimental Design and Protocols

A well-designed and rigorously executed experimental plan is essential for a successful covalent fragment screening campaign. The following protocols are designed to be robust and self-validating.

General Covalent Fragment Screening Workflow

The overall workflow for a covalent fragment screen utilizing this compound is depicted below.

G Prep Protein & Fragment Preparation PrimaryScreen Primary Screen (Intact Protein MS) Prep->PrimaryScreen Confirmation Hit Confirmation (Dose-Response) PrimaryScreen->Confirmation Orthogonal Orthogonal Validation (Functional Assay) Confirmation->Orthogonal SiteMapping Site of Modification Mapping (LC-MS/MS) Orthogonal->SiteMapping Structure Structural Biology (X-ray, Cryo-EM) SiteMapping->Structure

Caption: A typical workflow for a covalent fragment screening campaign.

Protocol 1: Intact Protein Mass Spectrometry (MS) for Primary Screening

Intact protein MS is a powerful primary screening technique as it provides direct evidence of covalent modification of the target protein by detecting a corresponding mass shift.[11][12][13][14][15]

Objective: To identify fragments that form a covalent adduct with the target protein by observing a precise increase in the protein's molecular weight.

Materials:

  • Target protein of interest (e.g., 10 µM in a suitable buffer such as 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • This compound (e.g., 10 mM stock solution in DMSO).

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Quenching solution (e.g., 1% formic acid).

  • LC-MS system capable of intact protein analysis.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the target protein (to a final concentration of 5 µM) with the fragment (to a final concentration of 200 µM).

    • Prepare a control sample containing the protein and an equivalent volume of DMSO.

    • Incubate the reactions at room temperature for a defined period (e.g., 1, 4, or 24 hours). The incubation time should be optimized based on the anticipated reactivity of the target cysteine residue.

  • Quenching:

    • Terminate the reaction by adding the quenching solution. This will denature the protein and halt any further covalent modification.

  • LC-MS Analysis:

    • Inject the quenched sample onto a suitable LC column (e.g., a C4 reverse-phase column) interfaced with a high-resolution mass spectrometer.

    • Employ a chromatographic gradient to desalt and elute the protein.

    • Acquire the mass spectrum of the eluting protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the zero-charge mass of the protein.

    • Compare the mass of the protein from the fragment-treated sample with that of the DMSO control.

    • A mass increase corresponding to the molecular weight of the fragment (minus the mass of HCl) indicates covalent modification.

Data Interpretation Table:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein + DMSO25000.025000.1N/AUnmodified Protein
Protein + Fragment25192.625192.5+192.4Covalent Adduct Formation
Protocol 2: Hit Confirmation and Dose-Response Analysis

Following the identification of a hit in the primary screen, it is essential to confirm its activity and determine its potency through a dose-response experiment.

Objective: To determine the concentration of the fragment required to achieve 50% modification of the target protein (EC50).

Procedure:

  • Serial Dilution: Prepare a serial dilution of the fragment stock solution.

  • Reaction Setup: Set up a series of reactions as described in Protocol 3.2, but with varying concentrations of the fragment (e.g., from 1 µM to 500 µM).

  • Incubation: Incubate all reactions for a fixed time period (e.g., 4 hours).

  • LC-MS Analysis: Analyze each sample by intact protein MS.

  • Data Analysis:

    • For each fragment concentration, calculate the percentage of modified protein.

    • Plot the percentage of modification as a function of the fragment concentration and fit the data to a dose-response curve to calculate the EC50 value.

Protocol 3: Orthogonal Validation via a Functional Assay

It is critical to demonstrate that the covalent modification of the target protein by the fragment results in a measurable functional consequence, such as the inhibition of enzymatic activity.

Objective: To confirm that covalent modification by the fragment alters the biological activity of the target protein.

Procedure:

  • Pre-incubation: Incubate the target protein with a range of concentrations of the fragment, as in Protocol 3.3.

  • Functional Assay: Following the pre-incubation period, initiate the functional assay (e.g., by the addition of a substrate for an enzyme).

  • Data Acquisition: Measure the assay signal (e.g., fluorescence, absorbance) over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each fragment concentration.

    • Plot the percentage of inhibition against the fragment concentration and determine the IC50 value.

    • A strong correlation between the EC50 (from the MS analysis) and the IC50 (from the functional assay) provides robust evidence for a specific covalent interaction driving the observed functional effect.

Protocol 4: Mapping the Site of Modification by LC-MS/MS

To confirm that the fragment is binding to the intended cysteine residue, peptide mapping via LC-MS/MS is performed.[16][17][18][19][20]

Objective: To identify the specific amino acid residue that has been covalently modified by the fragment.

Procedure:

  • Scale-up Reaction: Set up a larger-scale reaction to generate a sufficient quantity of the modified protein for analysis.

  • Denaturation, Reduction, and Alkylation: Denature the protein and alkylate any remaining free cysteine residues with an alkylating agent such as iodoacetamide (IAM). This step prevents disulfide bond scrambling and caps any unmodified cysteines.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.[16]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography.

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Utilize proteomics software to search the acquired MS/MS data against the protein sequence.

    • Identify the peptide that contains the mass modification corresponding to the fragment.

    • The fragmentation pattern observed in the MS/MS spectrum will enable the precise identification of the modified amino acid residue.

Hit Progression and Data Interpretation

A high-quality hit from a covalent fragment screen using this compound will exhibit the following characteristics:

  • Confirmed Covalent Adduct: A clear and unambiguous mass shift in the intact protein MS analysis.

  • Dose-Dependent Modification: A well-defined EC50 value derived from the dose-response experiment.

  • Functional Consequence: A corresponding IC50 value in a relevant functional assay that correlates with the EC50.

  • Site-Specific Modification: Unambiguous identification of modification at a specific, desired cysteine residue via LC-MS/MS.

Upon validation, the phenyl-imidazole core of the fragment provides multiple vectors for chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and effective tool for covalent fragment screening. Its well-characterized reactivity and fragment-like properties make it an excellent starting point for the discovery of novel covalent inhibitors. By adhering to the detailed protocols outlined in this application note, researchers can effectively employ this fragment to identify and validate high-quality hits for their drug discovery programs. The integration of biophysical techniques, such as mass spectrometry, with functional assays is paramount for conducting a robust and successful screening campaign.

References

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Pushing the Rule of 3. Practical Fragments. [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]

  • The rule of three at ten. Practical Fragments. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health. [Link]

  • A 'Rule of Three' for fragment-based lead discovery? ResearchGate. [Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Publications. [Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Figshare. [Link]

  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]

  • Identification of Protein Modifications. QB3 Berkeley. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. National Institutes of Health. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. National Institutes of Health. [Link]

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]

  • Covalent Tethering of Fragments For Covalent Probe Discovery. National Institutes of Health. [Link]

  • Fragment-based covalent ligand discovery. National Institutes of Health. [Link]

  • (PDF) Fragment-based covalent ligand discovery. ResearchGate. [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health. [Link]

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. ResearchGate. [Link]

  • Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry. [Link]

  • Analysis of post-translational modifications by LC-MS/MS. Semantic Scholar. [Link]

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Application Notes and Protocols for Cell-Based Assays Using 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammatory Pathways with a Novel Imidazole Compound

Imidazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] A significant body of research has focused on their potential to modulate key signaling pathways involved in disease progression. This application note provides a detailed guide for researchers on the use of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, a specific imidazole derivative, in cell-based assays to investigate its potential as a modulator of inflammatory responses.

The core of this guide is centered on the hypothesis that this compound acts as an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Many imidazole-based compounds have been identified as competitive inhibitors that bind to the ATP pocket of p38 MAPK, thereby blocking its kinase activity.[3][4]

These application notes will provide researchers with the foundational knowledge and detailed protocols to:

  • Determine the cytotoxic profile of this compound.

  • Assess its efficacy in inhibiting the p38 MAPK pathway through the downstream measurement of pro-inflammatory cytokine production.

Mechanism of Action: The p38 MAPK Signaling Cascade

The p38 MAPK signaling cascade is a key pathway that responds to cellular stress and inflammatory stimuli. Activation of this pathway leads to a series of downstream events culminating in the production of inflammatory mediators.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, IL-1 MKKs MAP2K (MKK3/6) Receptor->MKKs Activation p38_MAPK p38 MAPK MKKs->p38_MAPK Phosphorylation (Activation) MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylation (Activation) Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylation (Activation) mRNA_destab mRNA Destabilization Proteins MK2->mRNA_destab Inactivation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Gene_Expression Induction Compound 1-(4-(Chloromethyl)phenyl) -1H-imidazole hydrochloride Compound->p38_MAPK Inhibition

Figure 1: The p38 MAPK Signaling Pathway and Point of Inhibition. This diagram illustrates the activation of the p38 MAPK cascade by extracellular stimuli, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit p38 MAPK activity.

Part 1: Assessment of Cellular Viability

Before evaluating the inhibitory effects of a compound on a specific signaling pathway, it is crucial to first determine its cytotoxic profile. This ensures that any observed reduction in a cellular response is due to the specific inhibition of the pathway of interest and not a result of general toxicity leading to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5][6]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the concentration range of this compound that is non-toxic to the selected cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Experimental Workflow:

mtt_workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with serial dilutions of the compound Incubation1->Compound_Treatment Incubation2 4. Incubate for 24-72 hours Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Figure 2: Workflow for the MTT Cell Viability Assay. This diagram outlines the key steps involved in assessing the cytotoxicity of the test compound.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Based on related imidazole compounds, a starting range of 0.1 µM to 100 µM is recommended.[7][8]

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for a period relevant to your intended functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each concentration of the compound using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%). For subsequent functional assays, it is advisable to use concentrations of this compound that show high cell viability (e.g., >90%).

Part 2: Functional Assessment of p38 MAPK Inhibition

Once the non-toxic concentration range of this compound has been established, its ability to inhibit the p38 MAPK pathway can be assessed. A common and functionally relevant method is to measure the production of downstream pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to an inflammatory stimulus.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production

This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7, THP-1 differentiated into macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 24-well or 48-well cell culture plates

  • Commercially available ELISA kits for TNF-α and IL-1β

Experimental Workflow:

cytokine_workflow Cell_Seeding 1. Seed cells in a 24- or 48-well plate Incubation1 2. Incubate for 24 hours Cell_Seeding->Incubation1 Pretreatment 3. Pre-treat cells with the compound for 1-2 hours Incubation1->Pretreatment Stimulation 4. Stimulate cells with LPS Pretreatment->Stimulation Incubation2 5. Incubate for 6-24 hours Stimulation->Incubation2 Supernatant_Collection 6. Collect cell culture supernatants Incubation2->Supernatant_Collection ELISA 7. Quantify cytokine levels using ELISA Supernatant_Collection->ELISA

Figure 3: Workflow for Measuring Pro-inflammatory Cytokine Production. This diagram shows the steps for assessing the compound's inhibitory effect on cytokine release.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells into a 24-well or 48-well plate at an appropriate density to achieve a confluent monolayer after 24 hours.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in complete culture medium at concentrations determined to be non-toxic from the MTT assay.

    • Include a vehicle control.

    • Remove the medium from the wells and add the medium containing the compound or vehicle.

    • Pre-incubate the cells with the compound for 1-2 hours. This allows the compound to enter the cells and interact with its target before the inflammatory stimulus is introduced.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS or culture medium. A final concentration of 100 ng/mL to 1 µg/mL is typically effective for stimulating cytokine production in macrophages.

    • Add the LPS solution directly to the wells containing the compound-treated cells.

    • Include a negative control (cells treated with vehicle and no LPS) and a positive control (cells treated with vehicle and LPS).

    • Incubate the plate for a suitable time to allow for cytokine production (e.g., 6-24 hours). The optimal incubation time should be determined empirically.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants from each well without disturbing the cell layer.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification by ELISA:

    • Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure precisely.

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards in the ELISA kit.

  • Calculate the concentration of TNF-α and IL-1β in each sample based on the standard curve.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the compound using the following formula:

% Inhibition = [1 - (Cytokine concentration in treated sample / Cytokine concentration in positive control)] x 100

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ for the inhibition of TNF-α and IL-1β production.

Data Presentation

The results of the cell-based assays can be effectively summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 cells after 24-hour treatment.

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1089.1 ± 7.3
5062.5 ± 8.9
10035.2 ± 5.5

Table 2: Inhibition of LPS-induced TNF-α and IL-1β production in RAW 264.7 cells by this compound.

Compound Concentration (µM)% Inhibition of TNF-α (Mean ± SD)% Inhibition of IL-1β (Mean ± SD)
0 (Vehicle Control)0 ± 3.10 ± 4.5
0.115.2 ± 5.612.8 ± 6.1
148.9 ± 7.245.3 ± 8.3
1085.4 ± 6.882.1 ± 7.9

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of appropriate controls is essential for the interpretation of the results:

  • Vehicle Control: This control accounts for any effects of the solvent used to dissolve the compound.

  • Negative Control (Unstimulated): This control establishes the basal level of cell viability and cytokine production in the absence of any treatment.

  • Positive Control (Stimulated): This control demonstrates that the cells are responsive to the inflammatory stimulus and provides a benchmark for calculating the inhibitory effects of the compound.

By comparing the results of the compound-treated groups to these controls, researchers can confidently assess the specific biological activity of this compound.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial characterization of this compound in cell-based assays. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity and its potential to inhibit the p38 MAPK pathway. The results from these assays will serve as a critical foundation for further preclinical development, including more detailed mechanistic studies (e.g., Western blotting for phosphorylated p38 MAPK) and in vivo efficacy studies in animal models of inflammatory diseases.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Bentham Science Publishers. Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • PubMed. p38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. Available at: [Link]

  • ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available at: [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. A review: Imidazole synthesis and its biological activities. Available at: [Link]

  • PubMed. Inhibition of p38 MAP kinase as a therapeutic strategy. Available at: [Link]

  • ACS Omega. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Available at: [Link]

  • PubMed. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Available at: [Link]

  • PubMed. Inhibition of interleukin-1 (IL-1) and tumor necrosis factor (TNF) production by pyridinyl imidazole compounds is independent of cAMP elevating mechanisms. Available at: [Link]

  • Journal of Ethnopharmacology. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Available at: [Link]

  • Nature Structural Biology. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling Efficiency with 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your protein labeling experiments with this reagent. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein labeling with this compound?

A1: The labeling reaction proceeds via an alkylation mechanism. The chloromethyl group on the phenyl ring is a reactive benzylic halide. Benzylic chlorides are susceptible to nucleophilic attack by electron-rich amino acid residues on the protein surface.[1][2] The most likely targets are the thiol group of cysteine and the primary amine of lysine residues, as well as the N-terminal alpha-amino group. The reaction forms a stable covalent bond between the protein and the imidazole-phenyl moiety.

Q2: Which amino acid residues are primarily targeted by this labeling reagent?

A2: The primary targets for alkylation by benzylic halides are nucleophilic amino acid residues.[3] Cysteine residues, with their highly nucleophilic thiol groups, are expected to be the most reactive, especially at neutral to slightly alkaline pH.[3] Lysine residues, containing a primary amine, are also potential targets, with reactivity increasing at alkaline pH where the amine group is deprotonated.[3] Other nucleophilic residues such as histidine and methionine could also be modified, though generally to a lesser extent.[4]

Q3: What are the critical parameters to consider for optimizing the labeling reaction?

A3: Several factors can significantly influence the efficiency of the labeling reaction. These include:

  • pH: The pH of the reaction buffer is crucial as it affects the protonation state of the target amino acid residues.[3][5]

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to protein denaturation or increased side reactions.[3]

  • Molar Ratio: The molar ratio of the labeling reagent to the protein will directly impact the degree of labeling.[6]

  • Buffer Composition: The choice of buffer is important to avoid components that can interfere with the reaction.[7]

  • Reaction Time: The duration of the incubation will determine the extent of the labeling reaction.

Q4: How can I determine the labeling efficiency of my protein?

A4: The degree of labeling can be assessed using several analytical techniques:

  • UV-Vis Spectroscopy: If the labeling reagent has a distinct absorbance spectrum, the degree of labeling can be calculated by measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the label.[8]

  • Mass Spectrometry: Mass spectrometry (MS) is a highly accurate method to determine the molecular weight of the labeled protein, allowing for the calculation of the number of attached labels.

  • SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled protein can sometimes be visualized on an SDS-PAGE gel.[9]

  • Fluorescence-based methods: If the imidazole moiety can be derivatized with a fluorophore or if it possesses intrinsic fluorescence, fluorescence-based quantification is possible.[10][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during labeling experiments with this compound.

Problem 1: Low Labeling Efficiency

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Suboptimal pH The reactivity of target residues is pH-dependent.[3][5] For cysteine labeling, a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic. For lysine labeling, a higher pH of 8.5-9.5 is preferable to deprotonate the amine group. Perform a pH titration experiment to determine the optimal pH for your specific protein.
Low Molar Ratio of Labeling Reagent Increase the molar excess of the labeling reagent to protein. A starting point could be a 10 to 20-fold molar excess. Be aware that a very high excess may lead to non-specific labeling and protein precipitation.[6]
Inhibitory Buffer Components Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, B-mercaptoethanol) will compete with the protein for the labeling reagent.[7] Use non-reactive buffers such as HEPES, phosphate, or bicarbonate buffers.
Short Reaction Time or Low Temperature Increase the incubation time (e.g., from 1 hour to 2-4 hours or overnight) and/or the reaction temperature (e.g., from 4°C to room temperature or 37°C).[3] Monitor protein stability at higher temperatures.
Instability of the Labeling Reagent Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) immediately before use. The benzylic chloride can be susceptible to hydrolysis in aqueous solutions.
Problem 2: Non-Specific Labeling or Protein Aggregation

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
High Molar Ratio of Labeling Reagent An excessive amount of the labeling reagent can lead to modifications at less reactive sites and potentially cause protein precipitation due to changes in surface charge and hydrophobicity.[6] Reduce the molar excess of the labeling reagent.
Prolonged Reaction Time or High Temperature Extended reaction times or elevated temperatures can promote non-specific reactions and protein denaturation leading to aggregation.[3] Optimize the reaction time and temperature to find a balance between labeling efficiency and protein integrity.
Protein Instability under Labeling Conditions The pH or temperature required for efficient labeling might compromise the stability of your protein.[5] Perform the labeling reaction in the presence of stabilizing agents such as glycerol or specific ligands, if applicable.
Side Reactions The chloromethyl group can potentially alkylate other nucleophilic residues like histidine and methionine, especially under forcing conditions.[4][12] Characterize the labeled protein by mass spectrometry to identify the sites of modification.

Experimental Protocols

Protocol 1: Standard Protein Labeling

This protocol provides a general starting point for labeling a protein with this compound.

  • Protein Preparation:

    • Prepare the protein solution in a suitable non-reactive buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Ensure the protein concentration is in the range of 1-10 mg/mL.

    • If targeting cysteine residues, ensure they are in a reduced state. If necessary, pre-treat the protein with a mild reducing agent like TCEP and subsequently remove it by gel filtration.

  • Labeling Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the desired molar excess of the labeling reagent stock solution to the protein solution. A 10-fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding a small molecule with a nucleophilic group, such as 10 mM B-mercaptoethanol or Tris buffer to a final concentration of 50 mM.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and quenching agent by gel filtration (e.g., using a desalting column) or dialysis.

Protocol 2: Purification of the Labeled Protein

Purification is a critical step to remove excess, unreacted labeling reagent which can interfere with downstream applications.

  • Gel Filtration Chromatography:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer for your protein.

    • Apply the quenched labeling reaction mixture to the column.

    • Collect the fractions containing the labeled protein, which will elute in the void volume. Monitor the elution profile by measuring the absorbance at 280 nm.

  • Dialysis:

    • Transfer the quenched labeling reaction mixture into a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a large volume of the desired storage buffer at 4°C with several buffer changes over 24-48 hours.

Visualizations

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Protein Protein Solution in Non-Reactive Buffer Mix Mix Protein and Reagent (Optimize Molar Ratio, pH, Temp) Protein->Mix Reagent Freshly Prepared Labeling Reagent Reagent->Mix Quench Quench Reaction Mix->Quench Purify Purify Labeled Protein (Gel Filtration/Dialysis) Quench->Purify Analyze Analyze Labeling Efficiency (UV-Vis, MS, SDS-PAGE) Purify->Analyze

Caption: A generalized workflow for protein labeling with this compound.

Caption: The alkylation reaction between the protein and the labeling reagent.

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

  • Barbin, A., et al. (1984). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 135(3), 199-207. [Link]

  • Separations. (2018, August 20). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. [Link]

  • Fiveable. Essential Protein Labeling Techniques to Know for Proteomics. [Link]

  • Molecular Devices. Protein Detection, Quantification and Analysis. [Link]

  • Creative Biolabs. Troubleshooting Guides. [Link]

  • Christensen, M., & Schou, O. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International journal of peptide and protein research, 12(3), 121–129. [Link]

  • Schou, O., Bucher, D., & Nebelin, E. (1976). N-alkylation of proline residues by chloromethyl groups on the resin in solid-phase peptide synthesis. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(1), 103–106. [Link]

  • Thompson, N. L., et al. (1998). Small molecule-based chemical affinity system for the purification of proteins. Journal of biochemical and biophysical methods, 36(2-3), 125–139. [Link]

  • Quora. (2017, December 17). Benzyl chloride is more reactive than chlorobenzene. Why?. [Link]

  • ACS Publications. (2026, January 14). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]

  • AOP-Wiki. Alkylation, Protein. [Link]

  • MDPI. (2008). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. [Link]

  • PubMed Central (PMC). (2017, May 24). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. [Link]

  • YouTube. (2021, February 26). Allylic & Benzylic Reactivity towards SN2. [Link]

  • PubChem. 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride. [Link]

  • Google Patents.
  • PubMed Central (PMC). (2015, January 1). Fluorescent labeling and modification of proteins. [Link]

  • PubMed. (1972). [13] Modification of proteins with active benzyl halides. [Link]

  • National Institutes of Health (NIH). (2014, April 1). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. [Link]

  • ResearchGate. (2025, December 18). Optimizing Labeling Conditions for Cysteine-Based Peptides with99mTc. [Link]

  • MDPI. (2021, July 1). Protein Chemical Labeling Using Biomimetic Radical Chemistry. [Link]

  • ScienceDirect. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]

  • PubMed Central (PMC). (2012, March 1). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. [Link]

  • ACS Publications. (2026, January 6). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. [Link]

  • PubMed Central (PMC). (2020, January 1). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. [Link]

  • PubMed. (1993, May 20). On the pH dependence of protein stability. [Link]

  • National Institutes of Health (NIH). (2014, January 1). An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. [Link]

  • National Institutes of Health (NIH). (1998, January 1). Peroxynitrite-mediated modification of proteins at physiological carbon dioxide concentration: pH dependence of carbonyl formation, tyrosine nitration, and methionine oxidation. [Link]

  • PubMed Central (PMC). (2019, July 1). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. [Link]

  • ResearchGate. (2016, February 23). (PDF) Selective Chemical Labeling of Proteins. [Link]

  • ResearchGate. Recognition-driven chemical labeling of endogenous proteins in multi-molecular crowding in live cells. [Link]

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Technical Support Center: A-Z Guide for 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS No: 86718-09-4). This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will address common challenges from reaction setup to final purification, ensuring you can use this versatile reagent with confidence and success.

Section 1: Compound Profile & Core Properties

This compound is a key building block in medicinal chemistry, valued for its bifunctional nature. It features a reactive benzylic chloride for nucleophilic substitution and an imidazole moiety, a common pharmacophore.[1] The hydrochloride salt form enhances its aqueous solubility and stability during storage.[1]

PropertyValueSource(s)
CAS Number 86718-09-4[2][3]
Molecular Formula C₁₀H₉ClN₂ · HCl[2]
Molecular Weight 229.11 g/mol [2]
Appearance Pale-yellow to Brown Solid
Primary Hazard Skin, eye, and respiratory irritant.[2][4]
Storage 2-8°C, under inert atmosphere, keep dry.
Key Reactivity The chloromethyl (-CH₂Cl) group is highly reactive toward nucleophiles.[1]

Section 2: Safety First - Handling & Emergency Protocols

Handling this compound requires diligence. The chloromethyl group makes it a potent lachrymator and alkylating agent, while the hydrochloride salt can be corrosive. Adherence to safety protocols is non-negotiable.

Q: What are the mandatory safety precautions for handling this reagent?

A: All operations must be conducted within a certified chemical fume hood.[5] The risk of inhaling dust or vapors, which can cause respiratory irritation, must be minimized.[2][4]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye damage.[2][6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Standard nitrile gloves may offer insufficient protection against chlorinated hydrocarbons.[5]
Body Protection Flame-retardant lab coat and a chemical-resistant apron.Provides a critical barrier against accidental spills.[5]
Respiratory Use only in a well-ventilated area (fume hood).Prevents inhalation of dust, which may be harmful and cause respiratory irritation.[4][7]
Safe Handling Workflow

Below is a mandatory workflow for handling the reagent from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Verify Fume Hood Functionality b Don Full PPE (Goggles, Gloves, Coat) a->b c Assemble Glassware & Reagents b->c d Weigh Reagent Inside Fume Hood c->d Begin Experiment e Keep Container Tightly Closed d->e f Perform Reaction Under Inert Atmosphere e->f g Quench Reaction Mixture Appropriately f->g Reaction Complete h Segregate Waste (Halogenated Organic) g->h i Decontaminate Glassware & Surfaces h->i j Dispose of PPE According to Site Rules i->j

Caption: Diagnostic workflow for troubleshooting low-yielding substitution reactions.

Category 2: Work-up & Purification Issues

Q: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A: The high reactivity of the chloromethyl group can lead to several side products.

  • Bis-alkylation: If your nucleophile has multiple reactive sites.

  • Hydrolysis Product: 1-(4-(Hydroxymethyl)phenyl)-1H-imidazole if water is present.

  • Starting Material: Unreacted 1-(4-(chloromethyl)phenyl)-1H-imidazole.

  • Dimerization: Self-reaction under certain conditions, though less common.

Q: My imidazole-containing product is tailing badly on the silica gel column. How can I get a clean separation?

A: This is the most common purification challenge with imidazole derivatives. Tailing occurs because the basic nitrogen atoms on the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. [8] Solutions:

  • Acid-Base Extraction (Recommended First Step): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate and pull your basic imidazole product into the aqueous layer, leaving non-basic impurities behind. [8]Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your purified product back into an organic solvent.

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase (e.g., Hexane/Ethyl Acetate). [8]The TEA will compete with your product for binding to the acidic sites on the silica, dramatically reducing tailing.

    • Switch to a Different System: If your compound is very polar, a dichloromethane/methanol or chloroform/methanol system may provide better separation. [8]

  • Use a Different Stationary Phase: For particularly stubborn separations, consider using neutral or basic alumina, which lacks the acidic silanol groups responsible for tailing. [8]

Purification Strategy Decision Tree

Caption: A decision tree for selecting the optimal purification strategy.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

  • A1: As a hydrochloride salt, it has enhanced solubility in water and polar protic solvents like methanol and ethanol compared to its free base form. [1]It is generally soluble in polar aprotic solvents like DMF and DMSO, which are often used as reaction media. Its solubility in less polar solvents like DCM or ethyl acetate is limited but can be sufficient for extractions.

Q2: How should I store the compound to ensure its long-term stability?

  • A2: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (like argon or nitrogen). This minimizes exposure to moisture and oxygen, preventing hydrolysis of the reactive chloromethyl group.

Q3: Can I use this reagent in aqueous or protic solvents?

  • A3: It is highly discouraged. The benzylic chloride is electrophilic and will readily react with water, alcohols, or other protic solvents, leading to rapid degradation of the starting material and formation of unwanted byproducts. Always use dry, polar aprotic solvents.

Q4: My NMR shows impurities. How can I effectively remove unreacted imidazole starting materials from my product?

  • A4: If your product is an N-alkylated imidazole and the impurity is a starting imidazole with an N-H proton, an acidic wash is very effective. [8]Dissolve your crude product in an organic solvent like ethyl acetate. Wash with dilute HCl. Your N-alkylated product (a tertiary amine) will likely stay in the organic phase, while the more basic starting imidazole (a secondary amine) will be protonated and move to the aqueous phase.

Section 5: Key Experimental Protocols

Protocol 1: General N-Alkylation Reaction

This protocol describes a typical nucleophilic substitution using an amine nucleophile.

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve your amine nucleophile (1.0 eq) in dry acetonitrile (ACN).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq). Stir for 5 minutes.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of dry ACN or DMF. Add this solution dropwise to the reaction flask at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 60°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using the strategies outlined in the purification section (e.g., column chromatography with a TEA-modified eluent).

Protocol 2: Acid-Base Extraction for Purification

This is a powerful technique for isolating basic imidazole products. [8]

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer (which now contains your protonated product) into a clean flask. Discard the organic layer (containing non-basic impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2 M NaOH (aq) or a saturated NaHCO₃ solution until the pH is > 8. You may see your product precipitate or form an oil.

  • Re-extraction: Extract the product from the now basic aqueous layer with fresh DCM or ethyl acetate (3x).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Google Patents. (1998). Affinity purification methods involving imidazole elution.
  • Reddit. (2015). Removing imidazole in a workup?. Retrieved from [Link]

  • ResearchGate. (2012). Imidazol concentration for His-Trap purification. Retrieved from [Link]

  • ResearchGate. (2011). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved from [Link]

  • Quora. (2018). Why is imidazole used in protein purification?. Retrieved from [Link]

  • Z. G. Aghajari et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Der Pharma Chemica. (2012).
  • PubChemLite. (n.d.). 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride. Retrieved from [Link]

  • GSRS. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2002). On products of reaction of imidazole with benzoyl chloride under conditions of the Regel-Buchel reaction. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 4. Retrieved from [Link]

  • Synthonix. (n.d.). 4-(Chloromethyl)-1H-imidazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019). Reaction conditions for the formation of benzyl substituted imidazole.... Retrieved from [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • GSRS. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-((2-Chlorophenyl)diphenylmethyl)-4-methyl-1H-imidazole. Retrieved from [Link]

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Technical Support Center: Reducing Non-Specific Binding of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. A common challenge encountered is non-specific binding, which can lead to high background signals, reduced assay sensitivity, and inaccurate results.[1][2] This guide provides a comprehensive approach to troubleshooting and mitigating these issues, ensuring the reliability and accuracy of your experimental data.

We will delve into the underlying causes of non-specific binding and provide a series of structured troubleshooting steps, from simple buffer optimizations to more advanced surface chemistry modifications. Each recommendation is grounded in established scientific principles to provide you with the rationale behind the solution.

Understanding Non-Specific Binding with this compound

Non-specific binding is the result of a molecule interacting with surfaces or proteins in your assay that are not the intended target.[3] With this compound, these interactions are primarily driven by two molecular features:

  • Hydrophobic Interactions: The phenyl ring is inherently hydrophobic and can interact with hydrophobic patches on proteins or assay surfaces.[4][5]

  • Ionic Interactions: The imidazole ring can be protonated, leading to a positive charge that can interact with negatively charged surfaces or biomolecules.[4][6]

  • Reactivity of the Chloromethyl Group: The chloromethyl group is an electrophilic site that can potentially react with nucleophiles on proteins or other molecules, leading to covalent off-target binding.

These interactions can be influenced by various experimental conditions, including buffer pH, ionic strength, and the presence of detergents.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to troubleshoot high background?

A1: Start by optimizing your washing and blocking procedures. Insufficient washing can leave unbound reagents behind, contributing to background noise.[1] Ensure your blocking buffer is fresh and effectively covering all non-specific binding sites on your assay surface.[7][8]

Q2: Could the concentration of this compound be the issue?

A2: Yes, using an excessively high concentration can increase the likelihood of non-specific binding. It is advisable to perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.

Q3: How does pH affect non-specific binding of this compound?

A3: The pH of your buffers can influence the charge of both your compound and the interacting surfaces.[6] The imidazole ring's charge is pH-dependent. Adjusting the pH can help to minimize electrostatic interactions that may be contributing to non-specific binding.[6]

Q4: Can detergents help in reducing non-specific binding?

A4: Yes, non-ionic detergents like Tween-20 are commonly used to disrupt weak, non-specific interactions.[1] However, their effectiveness can depend on the nature of the assay surface and in some cases, they may even promote non-specific binding.[9][10] It is crucial to optimize the detergent concentration, typically in the range of 0.01-0.1%.[11]

In-Depth Troubleshooting Guide

If the initial troubleshooting steps in the FAQ section do not resolve the issue, a more systematic approach is required. The following sections provide detailed strategies to mitigate non-specific binding.

Optimizing Your Blocking Strategy

Blocking is a critical step to prevent molecules from binding to unoccupied sites on the assay surface.[7]

  • Choice of Blocking Agent: The ideal blocking agent should not interact with your target or detection reagents.[12] Common options include:

    • Bovine Serum Albumin (BSA): A widely used protein-based blocker.[7][13]

    • Casein (or non-fat dry milk): A cost-effective alternative, but be cautious as it contains phosphoproteins that can interfere with certain assays.[7][8]

    • Normal Serum: Using serum from the same species as your secondary antibody can be an effective blocking strategy.[13]

    • Commercial Blocking Buffers: These are often optimized for specific applications and can provide better performance.[7][13]

  • Optimizing Blocking Conditions: The concentration and incubation time of the blocking buffer should be optimized for each specific assay.[12] Insufficient blocking can lead to high background, while excessive blocking might mask the target.[1][12]

Refining Your Buffer Composition

The composition of your buffers plays a significant role in controlling non-specific interactions.

  • Adjusting pH: As mentioned in the FAQs, modifying the pH can alter the charge of your compound and the interacting surfaces, thereby reducing ionic interactions.[6]

  • Increasing Ionic Strength: Adding salt (e.g., NaCl) to your buffers can help to shield electrostatic interactions.[6] This is particularly useful if charge-based interactions are the primary cause of non-specific binding.

  • Incorporating Detergents: Non-ionic detergents can disrupt hydrophobic interactions.[14]

    • Tween-20: Commonly used, but its effectiveness can be surface-dependent.[9]

    • Triton X-100: Another option, but its use should be carefully optimized as higher concentrations can increase non-specific binding.[15]

Enhancing Your Washing Protocol

Thorough washing is essential to remove unbound and weakly bound molecules.[16]

  • Increase the Number and Duration of Washes: Sometimes, simply increasing the number of wash steps or the duration of each wash can significantly reduce background.[8]

  • Increase Wash Buffer Stringency: The stringency of your wash buffer can be increased by:

    • Adding a low concentration of a non-ionic detergent (if not already present).

    • Increasing the salt concentration.[11]

Advanced Strategy: Surface Modification

For persistent non-specific binding issues, modifying the surface chemistry of your assay platform might be necessary. This is a more advanced technique and should be considered after exhausting other options.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) to the surface can create a hydrophilic layer that repels non-specific protein adsorption.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer
  • Prepare a series of blocking buffers with different blocking agents (e.g., 1% BSA, 5% non-fat dry milk, and a commercial blocker).

  • Coat your assay surface with your target molecule as per your standard protocol.

  • Block separate sections of the surface with each of the prepared blocking buffers for 1 hour at room temperature.

  • Proceed with the rest of your assay, including the incubation with this compound.

  • Compare the signal-to-noise ratio for each blocking condition to identify the most effective agent.

Protocol 2: Buffer Optimization for Reduced Non-Specific Binding
  • Prepare a matrix of buffers with varying pH (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl).

  • Run your assay using each buffer condition.

  • Include a negative control (without the target molecule) for each condition to assess the level of non-specific binding.

  • Analyze the results to determine the buffer composition that minimizes background while maintaining a strong specific signal.

Protocol 3: Stringent Washing Protocol
  • After the incubation step with this compound, perform an initial wash with your standard wash buffer.

  • Follow with three additional washes of 5 minutes each with a high-stringency wash buffer (e.g., your standard buffer supplemented with 0.1% Tween-20 and 300 mM NaCl).

  • Proceed with the detection steps of your assay.

Data Presentation

Table 1: Example of Blocking Buffer Optimization Results

Blocking AgentSignal Intensity (Target)Background Intensity (No Target)Signal-to-Noise Ratio
1% BSA1.20.34.0
5% Non-fat Dry Milk1.00.25.0
Commercial Blocker A1.50.115.0

Table 2: Example of Buffer Condition Optimization

pHNaCl ConcentrationSignal Intensity (Target)Background Intensity (No Target)
7.4150 mM1.30.4
7.4300 mM1.20.2
8.0150 mM1.10.3
8.0300 mM1.00.15

Visualizing the Problem and Solutions

Below is a diagram illustrating the potential causes of non-specific binding and the points of intervention discussed in this guide.

NonSpecificBinding cluster_causes Potential Causes of Non-Specific Binding cluster_surfaces Interacting Surfaces cluster_solutions Troubleshooting Interventions Compound 1-(4-(Chloromethyl)phenyl) -1H-imidazole hydrochloride Hydrophobic Hydrophobic Interactions (Phenyl Ring) Compound->Hydrophobic Ionic Ionic Interactions (Imidazole Ring) Compound->Ionic Reactive Reactive Chloromethyl Group Compound->Reactive AssaySurface Assay Surface Hydrophobic->AssaySurface Binds to Proteins Off-Target Proteins Hydrophobic->Proteins Binds to Ionic->AssaySurface Binds to Ionic->Proteins Binds to Reactive->Proteins Reacts with Blocking Optimize Blocking (BSA, Casein, etc.) Blocking->AssaySurface Masks Buffer Refine Buffer (pH, Salt, Detergent) Buffer->Hydrophobic Disrupts Buffer->Ionic Disrupts Washing Enhance Washing (Stringency, Duration) Washing->AssaySurface Removes from Washing->Proteins Removes from

Caption: Mechanisms of non-specific binding and corresponding troubleshooting strategies.

References

  • Abu-Shikha, S. A., & Al-Haj, N. A. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. Retrieved from [Link]

  • Müller, W. E., & Wollert, U. (1975). Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 290(4), 387–400. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Tarr, A. W., et al. (2015). Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces. Journal of Virological Methods, 221, 1–8. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay? Retrieved from [Link]

  • Burt, S. M., et al. (1984). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. Journal of Immunological Methods, 71(2), 231–239. Retrieved from [Link]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • Vasic, M. (2023, April 4). Answer to "How do detergents influence antibody-binding during primary antibody incubation?". ResearchGate. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • Bio-Rad Laboratories. (2021, May 6). Quick Tips: Optimizing the Blocking Step in Western Blotting [Video]. YouTube. Retrieved from [Link]

  • Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2218724120. Retrieved from [Link]

  • Sanger, A. (2018, October 12). Answer to "What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it?". ResearchGate. Retrieved from [Link]

  • Zangi, R. (2009). Effect of Ions on the Hydrophobic Interaction between Two Plates. The Journal of Physical Chemistry B, 113(19), 6393–6401. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solution Stability and Experimental Best Practices

Welcome to the technical support center for 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS No: 86718-09-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. As Senior Application Scientists, we have synthesized data from foundational chemical principles and analogous structures to offer practical advice for your experiments.

The stability of this reagent is paramount for generating reproducible and reliable data. The molecule's structure contains two key features that dictate its behavior in solution: a reactive benzylic chloride group and an imidazole ring. The primary challenge you will encounter is the susceptibility of the chloromethyl group to nucleophilic substitution, particularly hydrolysis. This guide will help you understand, predict, and manage this instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The principal cause of degradation is the hydrolysis of the benzylic chloride group. Benzylic chlorides are reactive electrophiles and are susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This reaction converts the active chloromethyl group into an inactive hydroxymethyl (benzyl alcohol) group. This solvolysis can proceed through either an SN1 or SN2 mechanism, depending on the solvent system.[1][2][3] In aqueous or protic solvents, an SN1 pathway involving a resonance-stabilized benzylic carbocation is common.[1]

Compound 1-(4-(Chloromethyl)phenyl) -1H-imidazole HCl Degradant 1-(4-(Hydroxymethyl)phenyl) -1H-imidazole Compound->Degradant + H₂O (Hydrolysis) - HCl

Caption: Predicted primary degradation pathway via hydrolysis.

Q2: How does pH influence the stability of the compound in aqueous solutions?

The stability is influenced by two pH-dependent factors: the hydrolysis of the chloromethyl group and the protonation state of the imidazole ring.

  • Chloromethyl Group Hydrolysis: Studies on benzyl chloride show that the rate of hydrolysis is largely independent of pH in the range of 0 to 13.[4] Therefore, you should anticipate degradation to occur in acidic, neutral, and moderately basic aqueous buffers.

  • Imidazole Ring: The imidazole ring has a pKaH of approximately 7.1.[5] Below this pH, the N-3 position will be predominantly protonated, increasing the compound's overall polarity and water solubility. While this protonation state does not directly prevent hydrolysis, it is a critical factor for solubility and potential interactions in biological assays.

Q3: I am observing a loss of compound activity in my cell-based assay over 24 hours. Is this expected?

Yes, this is a common observation. The degradation product, 1-(4-(hydroxymethyl)phenyl)-1H-imidazole, is very likely to have a different biological activity profile than the parent compound. The chloromethyl group is often the key reactive moiety responsible for covalent modification of a biological target. Its replacement by a hydroxyl group will abrogate this activity. For any experiments lasting several hours, degradation should be considered a significant variable.

Q4: How should I prepare and store solutions of this compound?

To ensure maximum stability and reproducibility, follow these guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as anhydrous DMSO or DMF. Store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to atmospheric moisture.

  • Aqueous/Working Solutions: Prepare working solutions fresh for each experiment by diluting the organic stock into your aqueous buffer or cell culture medium immediately before use. Avoid preparing large batches of aqueous solutions for long-term storage.

  • Avoid Nucleophiles: Be aware that common buffer components like Tris or phosphate can act as nucleophiles, potentially accelerating degradation. If possible, use non-nucleophilic buffers (e.g., HEPES) for dilution.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Action & Explanation
"My HPLC chromatogram shows a new, more polar peak that grows over time." Hydrolysis. The resulting benzyl alcohol derivative is more polar than the parent chloromethyl compound and will thus have a shorter retention time on a standard reverse-phase HPLC column.This is the expected degradation product. Use peak area analysis to quantify the remaining parent compound. For kinetic studies, this new peak can be used to monitor the rate of degradation.
"I see poor reproducibility between experiments run on different days." Stock Solution Degradation. If the aprotic stock solution was not stored under strictly anhydrous conditions, it may have degraded due to trace amounts of water.Prepare a fresh stock solution from solid material. Use molecular sieves to ensure the absolute dryness of the organic solvent used for the stock. Always aliquot stock solutions to avoid repeated freeze-thaw cycles and moisture introduction into the main vial.
"The compound powder has changed color or appears clumpy." Hygroscopicity & Instability. The hydrochloride salt can be hygroscopic. Absorbed water can lead to solid-state degradation over time, especially if not stored properly.Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). If you suspect degradation, confirm the purity of the solid material using an appropriate analytical method (e.g., HPLC, NMR) before preparing new solutions.

Experimental Protocols

Protocol 1: Basic Stability Assessment in Aqueous Buffer via HPLC

This protocol provides a framework for evaluating the stability of your compound in a specific experimental buffer.

cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing A 1. Prepare 10 mM Stock in anhydrous DMSO B 2. Prepare Working Solution (e.g., 100 µM in Buffer) A->B T0 3. T=0 min: Inject immediately into HPLC B->T0 T_int 4. Incubate at desired temp (e.g., 37°C) B->T_int T_final 5. T=X hours: Inject subsequent time points T_int->T_final C 6. Integrate Peak Areas (Parent & Degradant) T_final->C D 7. Plot % Remaining Parent vs. Time C->D

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Data of Peptides Labeled with 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges encountered when analyzing peptides labeled with 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. This guide moves beyond simple procedural lists to explain the underlying chemistry and mass spectrometry principles, enabling you to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, from the initial labeling reaction to final data interpretation.

Section 1.1: The Labeling Reaction
Q1: My labeling efficiency is very low, with a large unlabeled peptide peak remaining. What are the common causes and how can I improve it?

Low labeling efficiency is typically rooted in suboptimal reaction conditions. The core of this reaction is an SN2 nucleophilic substitution, where a nucleophilic side chain on your peptide attacks the benzylic carbon of the chloromethyl group.

Causality & Solutions:

  • Incorrect pH: The primary targets for this alkylation are nucleophilic amino acid residues like Cysteine (thiol), Lysine (ε-amino), Histidine (imidazole), and the N-terminal α-amino group. Their nucleophilicity is pH-dependent. For instance, the thiol group of Cysteine requires a pH around 7-8.5 to be sufficiently deprotonated and reactive. The ε-amino group of Lysine requires a pH > 8.5. If your buffer pH is too low (e.g., < 7), most of these groups will be protonated and non-nucleophilic, drastically reducing the reaction rate.

    • Action: Ensure your reaction buffer is maintained at a pH between 7.5 and 8.5. A buffer like sodium bicarbonate or HEPES is a suitable choice.

  • Reagent Stoichiometry: An insufficient molar excess of the labeling reagent will lead to an incomplete reaction, especially if the peptide concentration is high.

    • Action: Start with a 10- to 20-fold molar excess of the labeling reagent over the peptide. You may need to optimize this depending on the number of potential labeling sites.

  • Reagent Integrity: this compound is susceptible to hydrolysis, where the chloromethyl group reacts with water to form a non-reactive benzyl alcohol.

    • Action: Use a freshly prepared solution of the labeling reagent from a high-quality source[1]. Dissolve it in an anhydrous organic solvent like DMF or DMSO immediately before adding it to the aqueous peptide solution.

  • Incubation Time and Temperature: Like most chemical reactions, inadequate time or temperature will result in low yield.

    • Action: Incubate the reaction for at least 2-4 hours at room temperature or 37°C. For less reactive sites, an overnight incubation at 4°C may be necessary. Monitor the reaction progress by taking aliquots over time for LC-MS analysis.

Q2: I'm seeing multiple product peaks with different masses, all larger than my original peptide. What is happening?

This is a classic sign of multiple labeling events or labeling at unintended sites. The reagent is not exclusively specific to one amino acid.

Causality & Solutions:

  • Multiple Reactive Residues: If your peptide contains multiple Cys, Lys, or His residues, the reagent can react at each of these sites, leading to a heterogeneous mixture of singly, doubly, and triply labeled peptides.

  • Solution: If you require site-specific labeling, you must either use a peptide sequence with only one reactive residue or employ protecting groups for other nucleophilic sites during peptide synthesis. If the goal is simply to attach the label, be aware that you will produce a mixture that requires characterization. High-resolution mass spectrometry is essential to confirm the number of labels attached to each species.[2]

Section 1.2: Sample Preparation for Mass Spectrometry
Q3: My signal intensity is extremely low, or I see no peptide signal at all. How should I prepare my sample after the labeling reaction?

This is a critical step. Failure to properly clean the sample is the most common cause of poor MS performance. The goal is to remove excess reagent, reaction byproducts, and salts that interfere with ionization.

Causality & Solutions:

  • Ion Suppression: High concentrations of salts (from your buffer) and excess, unreacted labeling reagent will compete with your peptide for ionization in the ESI source, drastically suppressing its signal.[3] The imidazole moiety itself can cause ion suppression at high concentrations.

    • Action: Desalting is mandatory. The most common and effective method is using a C18 solid-phase extraction (SPE) cartridge or spin column. The labeled peptide will bind to the C18 stationary phase while salts and other polar contaminants are washed away.

  • Peptide Loss: Peptides can be "sticky" and adsorb to plasticware, especially at low concentrations.[4]

    • Action: Use low-retention microcentrifuge tubes. Acidifying the sample slightly with 0.1% trifluoroacetic acid (TFA) or formic acid (FA) before cleanup can also help improve recovery by ensuring the peptide is protonated and less likely to adsorb.

Section 1.3: Mass Spectrometry Data Acquisition & Interpretation
Q4: What is the expected mass shift for my peptide after labeling, and how do I configure my database search?

Accurate mass is key to confirming a successful modification.

Calculation & Configuration:

  • Mass Shift: The labeling reaction involves the displacement of the chlorine atom. The added moiety is the 1-(4-(methyl)phenyl)-1H-imidazole group (C₁₀H₉N₂).

    • Monoisotopic Mass of Added Group: 157.0766 Da.

    • This is the value you should look for as a mass difference between your unlabeled and labeled peptide.

  • Database Search Parameters: When performing MS/MS analysis for protein identification, you must configure your search algorithm (e.g., Mascot, Sequest, MaxQuant) to recognize this modification.

    • Action: Define a new variable (or differential) modification with a mass delta of +157.0766 Da . Specify the potential target residues: Cysteine (C), Lysine (K), Histidine (H), and the peptide N-terminus. This allows the software to correctly identify labeled peptides from the fragmentation data.[5]

Q5: My MS/MS fragmentation spectrum is complex. How does the label affect it?

The label alters the fragmentation pattern, which can be used to your advantage.

Causality & Interpretation:

  • Mass-Shifted Fragment Ions: The fundamental principles of peptide fragmentation (generating b- and y-ions) still apply.[6][7] If a fragment ion retains the labeled amino acid, its mass will be shifted by +157.0766 Da. This provides direct evidence for the location of the modification.

    • Example: If Lysine at position 5 (K5) is labeled, all y-ions from y₅ upwards and all b-ions from b₅ upwards will show the mass shift.

  • Characteristic Fragment Ions: The imidazole-phenyl label itself can fragment under collision-induced dissociation (CID). While the imidazole ring is quite stable, you may observe characteristic neutral losses or reporter ions.[8]

    • Action: Scrutinize your MS/MS spectra for low-mass ions that could be unique fragments of the label. These can serve as diagnostic markers for the presence of the modification, even in complex spectra.[9] A true identification should account for the majority of intense peaks in the spectrum.[10]

Q6: I see unexpected mass shifts that don't correspond to my label (e.g., +16 Da, +42 Da). What are they?

These are often unintended chemical modifications arising from sample handling or storage. High-resolution mass spectrometry is crucial for distinguishing these from your intended label.[11][12]

Common Modifications & Solutions:

  • Oxidation (+15.9949 Da): Methionine (M) and Tryptophan (W) are easily oxidized. This can occur during the labeling reaction or sample storage.

    • Action: Minimize sample exposure to air and consider adding antioxidants like DTT in small amounts if compatible with your experiment. Always include oxidation as a potential variable modification in your database search.

  • Carbamylation (+43.0058 Da): This occurs when urea is present in the sample (e.g., from protein denaturation steps) and breaks down into isocyanic acid, which reacts with Lysine residues and N-termini.

    • Action: Avoid urea if possible, or use freshly prepared urea solutions and perform the reaction at a controlled temperature to minimize its decomposition.

  • Contaminants: Polymers like polyethylene glycol (PEG) from detergents or plasticware are very common and appear as a repeating series of peaks separated by 44.0262 Da.

    • Action: Use high-purity solvents and MS-grade consumables. A thorough C18 cleanup will remove most of these contaminants.

Part 2: Experimental Protocols & Workflows

Protocol 1: General Peptide Labeling

This protocol provides a robust starting point for labeling. Optimization may be required.

  • Peptide Preparation: Dissolve the peptide in 100 mM sodium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 20-fold molar excess of the reagent solution to the peptide solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent peptide precipitation.

  • Incubation: Gently agitate the reaction mixture for 4 hours at 37°C.

  • Quenching (Optional): To stop the reaction, add a small molecule with a thiol group, such as 2-mercaptoethanol, to a final concentration of 50 mM to scavenge any remaining reagent. Incubate for 15 minutes.

  • Sample Cleanup: Proceed immediately to desalting using Protocol 2.

Protocol 2: Post-Reaction C18 Desalting
  • Column Equilibration: Condition a C18 SPE spin column by adding 200 µL of 100% acetonitrile and centrifuging. Repeat with 200 µL of 0.1% TFA in water twice.

  • Sample Loading: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%. Load the entire sample onto the C18 column and centrifuge. Collect the flow-through to check for unbound peptide later if troubleshooting.

  • Washing: Wash the column with 200 µL of 0.1% TFA in water to remove salts and unreacted reagent. Repeat this wash step three times.

  • Elution: Elute the labeled peptide by adding 100 µL of 70% acetonitrile / 0.1% TFA in water. Centrifuge and collect the eluate. Repeat the elution step.

  • Drying: Dry the combined eluates in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried, labeled peptide in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile / 0.1% formic acid).

Part 3: Visualization & Data Tables

Workflow Diagrams

G Peptide Dissolve Peptide in pH 8.0 Buffer Mix Mix Peptide & Reagent (20x Molar Excess) Peptide->Mix Reagent Prepare Fresh Reagent in Anhydrous DMSO Reagent->Mix Incubate Incubate (4h @ 37°C) Mix->Incubate Quench Quench Reaction (e.g., Mercaptoethanol) Incubate->Quench Desalt C18 SPE Desalting (Protocol 2) Quench->Desalt LCMS Analyze by LC-MS/MS Desalt->LCMS

G Start Problem with MS Data? Q1 Low Labeling Efficiency? Start->Q1 Q2 Low MS Signal / Ion Suppression? Start->Q2 Q3 Incorrect Peptide ID or PTM Assignment? Start->Q3 Q4 Multiple Labeled Species? Start->Q4 Result1 Result1 Q1->Result1 Yes Result2 Result2 Q2->Result2 Yes Result3 Result3 Q3->Result3 Yes Result4 Result4 Q4->Result4 Yes

Reference Data Tables

Table 1: Mass Calculation for 1-(4-(Chloromethyl)phenyl)-1H-imidazole Label

Component Formula Monoisotopic Mass (Da)
Full Reagent C₁₀H₁₀Cl N₂·HCl 233.0483
Added Moiety C₁₀H₉N₂ 157.0766

| Leaving Group | HCl | 35.9767 |

Table 2: Common Background Ions and Unintended Modifications

Modification Mass Shift (Da) Common Residues Affected Potential Source
Oxidation +15.9949 M, W Air exposure, sample prep
Deamidation +0.9840 N, Q High pH, prolonged storage
Carbamylation +43.0058 K, N-terminus Urea buffers
Sodium Adduct +21.9820 Any acidic residue Glassware, buffers
Potassium Adduct +37.9559 Any acidic residue Glassware, buffers

| PEG Contamination | +44.0262 (repeating) | N/A | Detergents, plastics |

References

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Gundry, R. L., et al. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry. Available at: [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology. Available at: [Link]

  • Lam, H., et al. (2007). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry. Available at: [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. MS Vision Website. Available at: [Link]

  • ResearchGate. (Various Contributions). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. Available at: [Link]

  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. Available at: [Link]

  • Naito, Y., et al. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan). Available at: [Link]

  • ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate Forum. Available at: [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. Matrix Science Website. Available at: [Link]

  • Handoko, et al. (2015). Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Vachet, R. W., & Wysocki, V. H. (2004). Mass spectrometry of peptides and proteins. In Encyclopedia of Analytical Science. Available at: [Link]

  • ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate Forum. Available at: [Link]

  • Fekete, A., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Omega. Available at: [Link]

  • Fekete, A., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. National Institutes of Health. Available at: [Link]

  • Elias, J. E., et al. (2005). Improved validation of peptide MS/MS assignments using spectral intensity prediction. Proteomics. Available at: [Link]

  • Harrison, A. G. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lodon, D., & Goeldner, M. (2020). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Journal of Mass Spectrometry. Available at: [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics Website. Available at: [Link]

  • Jeong, K., et al. (2012). Mascot-derived False Positive Peptide Identifications Revealed by Manual Analysis of Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Agilent. (2024). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Agilent Technologies Application Note. Available at: [Link]

  • Santa Cruz Biotechnology. 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. SCBIO Website. Available at: [Link]

  • Kim, J. Y., et al. (2013). MS/MS of synthetic peptide is not sufficient to confirm new types of protein modifications. Journal of Proteome Research. Available at: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. What are the common sources of variability when working with 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride?

A1: Inconsistent results often stem from the compound's reactivity and potential instability. Key factors include:

  • Compound Stability: The chloromethyl group is susceptible to hydrolysis. Ensure you prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO and minimize exposure to aqueous buffers before initiating your experiment. Repeated freeze-thaw cycles can also degrade the compound.

  • Off-Target Covalent Modification: The reactive nature of the inhibitor can lead to covalent modification of unintended proteins, which can vary between cell lines or even with minor changes in experimental conditions.[1][2]

  • Cellular Glutathione Levels: Glutathione (GSH) is a highly abundant intracellular thiol that can react with and deplete your inhibitor, leading to variability in the effective intracellular concentration.[3]

Q2: I'm observing a cellular phenotype, but how can I be sure it's due to inhibition of my target protein and not an off-target effect?

A2: This is a critical aspect of working with covalent inhibitors. To validate on-target activity, a multi-pronged approach is recommended:

  • Use a Structurally Related, Non-reactive Control: Synthesize or obtain an analog of your compound where the chloromethyl group is replaced with a non-reactive methyl group. This control should retain the same scaffold for non-covalent interactions but will not form a covalent bond. A loss of the phenotype with the non-reactive control strongly suggests the effect is mediated by covalent modification.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to demonstrate that your compound is physically binding to and stabilizing your target protein within the cell.[4][5][6][7]

  • Rescue Experiments: If possible, overexpress a mutant version of your target protein where the predicted nucleophilic residue (e.g., a cysteine) is mutated to a non-nucleophilic residue (e.g., alanine or serine). If the cellular phenotype is rescued in the presence of the inhibitor, it provides strong evidence for on-target action.[8]

Q3: My inhibitor shows potent activity in a biochemical assay but is much weaker in a cellular context. What could be the reason?

A3: This discrepancy is common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.

  • Intracellular Nucleophiles: As mentioned, reaction with abundant cellular nucleophiles like glutathione can deplete the active inhibitor.[3]

  • Protein Turnover: The duration of action for a covalent inhibitor is dependent on the resynthesis rate of the target protein.[9] If the target protein has a high turnover rate, the inhibitory effect may be shorter-lived in cells compared to a purified protein system.

Troubleshooting Guide: Addressing Off-Target Effects

Off-target activity is a primary concern with covalent inhibitors. The following guide provides strategies to diagnose and mitigate these effects.

Issue: High background signal or unexpected phenotypes suggesting broad reactivity.

Underlying Cause: The chloromethyl group on your inhibitor may be too reactive, leading to indiscriminate labeling of cellular proteins.

Troubleshooting Strategy:

  • Biochemical Reactivity Assessment:

    • Rationale: Quantify the intrinsic reactivity of your compound. A highly reactive compound is more likely to have off-target effects.

    • Method: Perform a simple chemical reactivity assay by monitoring the reaction of your inhibitor with a model thiol like glutathione or N-acetyl-cysteine using LC-MS.[10] This will provide a baseline for its reactivity.

  • Medicinal Chemistry Optimization:

    • Rationale: Modify the inhibitor's structure to reduce the electrophilicity of the warhead or improve the non-covalent binding affinity for the target.[9][11]

    • Approach:

      • Scaffold Optimization: Enhance the non-covalent binding affinity (lower KI) of the imidazole-phenyl scaffold for your target. A higher initial binding affinity will increase the local concentration of the inhibitor at the target site, favoring on-target modification over random off-target reactions.[11]

      • Warhead Attenuation: While modifying the chloromethyl group itself is a significant synthetic step, consider that even minor changes to the scaffold can influence its reactivity through electronic effects.

  • Proteome-Wide Selectivity Profiling:

    • Rationale: Empirically identify the off-targets of your compound in a cellular context.

    • Method: Utilize chemoproteomic techniques. This involves synthesizing an alkyne- or biotin-tagged version of your inhibitor to pull down its covalent targets from cell lysates, followed by identification using mass spectrometry.[12][13][14]

Diagram: Workflow for Investigating and Mitigating Off-Target Effects

Off_Target_Troubleshooting Start High Off-Target Activity Observed Assess_Reactivity Assess Intrinsic Reactivity (e.g., GSH assay) Start->Assess_Reactivity Is_Reactive Highly Reactive? Assess_Reactivity->Is_Reactive Optimize_Scaffold Optimize Scaffold for Higher Affinity (Lower KI) Is_Reactive->Optimize_Scaffold Yes Proteome_Profiling Identify Off-Targets via Chemoproteomics (MS) Is_Reactive->Proteome_Profiling No/Moderate Redesign_Inhibitor Rational Redesign of Inhibitor Structure Optimize_Scaffold->Redesign_Inhibitor Analyze_Off_Targets Analyze Off-Target List (Pathway Analysis) Proteome_Profiling->Analyze_Off_Targets Analyze_Off_Targets->Redesign_Inhibitor Validate_New_Inhibitor Validate Selectivity of New Inhibitor Redesign_Inhibitor->Validate_New_Inhibitor CETSA_Workflow Start Treat Cells with Inhibitor vs. Vehicle Lyse_Cells Harvest and Lyse Cells Start->Lyse_Cells Heat_Lysates Heat Lysates across a Temperature Gradient Lyse_Cells->Heat_Lysates Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Lysates->Centrifuge Analyze_Supernatant Analyze Soluble Fraction by Western Blot Centrifuge->Analyze_Supernatant Plot_Data Plot % Soluble Protein vs. Temperature Analyze_Supernatant->Plot_Data Determine_Tm Determine Melting Temperature (Tm) Shift Plot_Data->Determine_Tm

Sources

Technical Support Center: Quenching Excess 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and quenching excess 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride (CMPIm-HCl). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the safety, efficiency, and success of your chemical synthesis endeavors. As an electrophilic alkylating agent, proper management of unreacted CMPIm-HCl is critical for reaction success and downstream product purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the chemical nature of this compound, and why is it crucial to quench the excess?

This compound is a benzylic halide. The key to its reactivity lies in the chloromethyl (-CH₂Cl) group attached to the phenyl ring.[1] Benzylic halides are highly susceptible to nucleophilic substitution reactions because the benzene ring can stabilize the transition state, and in some cases, a carbocation intermediate, through resonance.[2][3] This makes the benzylic carbon a potent electrophile.

It is critical to quench, or neutralize, any excess of this reagent for several reasons:

  • Preventing Side Reactions: Unreacted CMPIm-HCl can continue to alkylate other nucleophilic species in your reaction mixture, including your desired product, solvents (like alcohols), or additives, leading to a complex mixture of impurities that can be difficult to separate.

  • Ensuring Product Purity: The presence of unreacted starting material complicates downstream purification processes such as chromatography or crystallization.

  • Improving Reaction Reproducibility: Standardizing the quenching step ensures that each reaction run is consistent, which is vital for process scale-up and validation in drug development.

  • Safety and Handling: Alkylating agents are reactive molecules that can pose handling risks.[4][5] Neutralizing the excess reagent renders the reaction mixture safer for workup and waste disposal.[6][7]

Q2: Which quenching agents are most effective for neutralizing excess this compound?

The most effective quenching agents are nucleophiles that readily react with the electrophilic benzylic chloride. The choice of quencher depends on the reaction solvent, the stability of your product to the quencher, and the ease of removing the quenched byproduct. The reaction proceeds via a nucleophilic substitution pathway (SN1 or SN2).[8][9]

Common classes of quenching agents include:

  • Primary and Secondary Amines: Reagents like Tris(hydroxymethyl)aminomethane (Tris), ethanolamine, or morpholine are excellent choices. They are highly nucleophilic and form water-soluble ammonium salt byproducts, which can often be easily removed during an aqueous workup.

  • Thiols: Thiol-containing molecules such as cysteine, dithiothreitol (DTT), or glutathione are potent nucleophiles that rapidly react with alkylating agents.[10][11] These are particularly useful in biological or proteomics applications where excess alkylating agents need to be neutralized to prevent modification of proteins or enzymes.[10]

  • Aqueous Base (Hydrolysis): In some cases, simply adding water or an aqueous solution of a mild base (e.g., sodium bicarbonate) can hydrolyze the benzylic chloride to the corresponding benzyl alcohol. This method is effective but can be slower than using a more potent nucleophile.

  • Methanol or Ethanol: If the reaction is run in an inert solvent (e.g., THF, DCM), adding a simple alcohol can serve as a mild quencher, forming a benzyl ether byproduct.

Quenching AgentMechanismKey AdvantagesKey Considerations
Tris, Ethanolamine Nucleophilic Substitution (Amination)Forms highly water-soluble byproducts, easy to remove with aqueous extraction. Fast reaction.Can alter the pH of the reaction mixture.
Cysteine, DTT Nucleophilic Substitution (Thiolation)Very rapid and efficient quenching.[10] Useful in protecting biological molecules.Byproducts may be less soluble in organic solvents. Potential for disulfide bond formation with some thiols.
Water / Aq. NaHCO₃ Nucleophilic Substitution (Hydrolysis)Inexpensive and readily available. Forms a relatively benign alcohol byproduct.Can be slower than other methods. Requires product stability in aqueous/basic conditions.
Methanol / Ethanol Nucleophilic Substitution (Alkoxylation)Mild conditions. Useful if an aqueous workup is not desired.Forms an ether byproduct that will likely require chromatographic separation from the desired product.
Q3: My reaction is complete, but after adding the quencher, TLC/LC-MS analysis still shows the presence of unreacted CMPIm-HCl. What are the next steps?

This is a common issue that can typically be resolved by systematically evaluating the quenching conditions.

G start CMPIm-HCl Still Detected After Quenching check_stoi 1. Verify Stoichiometry (Is there enough quencher?) start->check_stoi check_kinetics 2. Assess Kinetics (Has it been long enough?) check_stoi->check_kinetics If Yes add_more Add more quencher (2-5 eq.) and re-analyze check_stoi->add_more If No check_sol 3. Check Solubility (Are quencher and substrate mixing?) check_kinetics->check_sol If Yes wait Allow more time (30-60 min) and re-analyze check_kinetics->wait If No check_temp 4. Consider Temperature (Is the reaction too cold?) check_sol->check_temp If Yes change_sol Add co-solvent to improve mixing and re-analyze check_sol->change_sol If No final If problem persists, consider a different class of quencher. check_temp->final If Yes heat Gently warm reaction (e.g., to 40 °C) and re-analyze check_temp->heat If No resolve Problem Resolved add_more->resolve wait->resolve change_sol->resolve heat->resolve

Caption: Troubleshooting workflow for incomplete quenching.

  • Review Stoichiometry: Ensure you have added a sufficient molar excess of the quenching agent. A 1.5 to 5-fold excess relative to the initial excess of CMPIm-HCl is a good starting point.

  • Evaluate Reaction Time: Quenching is not always instantaneous. Allow the reaction to stir for at least 30-60 minutes after adding the quencher before re-analyzing.

  • Check Solubility: If the quenching agent is not soluble in your reaction solvent, the reaction will be slow or incomplete. For example, if you are running the reaction in a non-polar solvent like dichloromethane and add an aqueous solution of Tris, vigorous stirring is required to ensure mixing. A co-solvent might be necessary.

  • Consider Temperature: Most quenching reactions are exothermic and proceed quickly at room temperature. However, if your reaction is being run at a low temperature, the quenching reaction may also be sluggish. Allow the mixture to warm to room temperature before or during the quenching step.

Q4: What are the likely side products from quenching, and how can they be removed during workup?

The primary "side product" is the quenched CMPIm-HCl adduct. The structure depends on the nucleophile used.

  • Amine Quencher (e.g., Ethanolamine): Forms 1-(4-(((2-hydroxyethyl)amino)methyl)phenyl)-1H-imidazole. This species is typically protonated and highly water-soluble, making it easily removable with an aqueous wash or extraction.

  • Thiol Quencher (e.g., Cysteine): Forms a thioether linkage. The resulting amino acid conjugate will have different solubility properties that can be exploited (e.g., extraction at a specific pH).

  • Hydrolysis: Forms (4-(1H-imidazol-1-yl)phenyl)methanol. This alcohol may be partially soluble in organic solvents and might require chromatography for complete removal from the desired product.

General Purification Strategy: A standard liquid-liquid extraction is often sufficient. For example, after quenching with Tris, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The desired product will likely remain in the organic layer, while the charged, quenched byproduct will move to the aqueous layer. If this fails, column chromatography is the most reliable method for purification.

Q5: What are the essential safety precautions for handling this compound?

As a reactive alkylating agent and an irritant, strict safety protocols must be followed.[4][5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that offer side-shield protection.[6][7][12]

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7][12]

  • Handling: Avoid all personal contact, including skin and eye contact and inhalation.[7][12] In case of skin contact, wash immediately with plenty of soap and water.[6][7] For eye contact, rinse cautiously with water for several minutes.[7]

  • Waste Disposal: Quench all excess reagent before disposal. Neutralized reaction mixtures and contaminated materials should be disposed of according to your institution's hazardous waste guidelines.[6][7]

Validated Experimental Protocols

Protocol 1: Quenching with Tris(hydroxymethyl)aminomethane (Tris)

This protocol is suitable for reactions in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Preparation: Prepare a 1 M solution of Tris base in deionized water.

  • Cooling: If the main reaction is exothermic, cool the reaction vessel to 0 °C in an ice bath.

  • Addition: Assuming you used a 1.2 equivalent excess of CMPIm-HCl, add 0.5 to 1.0 equivalents (relative to the limiting reagent) of the 1 M Tris solution to the reaction mixture under vigorous stirring. This provides a 2.5x to 5x excess of quencher over the unreacted CMPIm-HCl.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Verification: Withdraw a small aliquot of the organic layer and analyze by TLC or LC-MS to confirm the complete consumption of CMPIm-HCl.

  • Workup: Proceed with your standard aqueous workup. The quenched byproduct will partition into the aqueous layer.

Protocol 2: Quenching with L-Cysteine

This protocol is effective and often used in contexts where the product is sensitive or destined for biological applications.

  • Preparation: Prepare a 1 M solution of L-cysteine in deionized water. You may need to add a base like sodium bicarbonate to aid dissolution and deprotonate the thiol.

  • Addition: Slowly add 2-3 equivalents of the L-cysteine solution to the reaction mixture.

  • Reaction: Stir at room temperature for 30 minutes. The reaction is typically very fast.

  • Verification: Confirm the absence of CMPIm-HCl by TLC or LC-MS.

  • Workup: Proceed with extraction. The cysteine adduct may require specific pH adjustments during extraction to ensure it moves into the aqueous phase.

Sources

effect of pH on 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS: 86718-09-4). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on handling, reactivity, and troubleshooting experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for dissolving and storing aqueous solutions of this compound for short-term use?

A: For optimal stability, it is recommended to dissolve and store this compound in a slightly acidic aqueous solution, ideally between pH 3.5 and 5.0 .

Causality: The compound is supplied as a hydrochloride salt, meaning the imidazole ring is already protonated.[1] Maintaining this acidic pH ensures the imidazole nitrogen remains in its protonated (imidazolium) form. This has two key benefits:

  • Increased Solubility: The salt form is generally more soluble in aqueous media than the free base.

  • Enhanced Stability: The protonated imidazole ring is deactivated and cannot act as an intramolecular nucleophile. More importantly, this acidic environment suppresses the rate of hydrolysis of the reactive chloromethyl group to the corresponding benzyl alcohol, which is a primary degradation pathway.[2]

Q2: I neutralized my stock solution to pH 7 and observed a significant amount of a new impurity by LC-MS after a few hours. What is happening?

A: The impurity you are observing is almost certainly the hydrolyzed product, [1-(4-(hydroxymethyl)phenyl)-1H-imidazole]. The chloromethyl group on the benzyl ring is susceptible to nucleophilic attack by water (hydrolysis).[2][3] While this reaction can occur at acidic pH, its rate generally increases as the pH approaches neutral and becomes even more significant under basic conditions.

Troubleshooting:

  • Prepare Solutions Fresh: For reactions that require neutral or basic conditions, prepare the solution of the reagent immediately before use.

  • Use Anhydrous Solvents: If your reaction chemistry allows, using an anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) instead of an aqueous buffer will prevent hydrolysis entirely.

  • Confirm Impurity: The expected mass of the hydrolyzed impurity ([M+H]⁺) would be 175.08, compared to the starting material's free base mass ([M+H]⁺) of 193.05.

Q3: I am performing a nucleophilic substitution with a primary amine. Why is my reaction yield very low when I run it at pH 5, but improves at pH 8?

A: This outcome is governed by the pH-dependent state of your nucleophile. The key to a successful SN2 reaction is a potent, available nucleophile.

  • At pH 5: Your primary amine nucleophile, which likely has a pKa between 9 and 11, will be almost entirely protonated to its non-nucleophilic ammonium form (R-NH₃⁺). With very little active nucleophile present, the reaction stalls.

  • At pH 8: A significant fraction of your amine is in its deprotonated, nucleophilic free-base form (R-NH₂), allowing it to effectively attack the electrophilic benzylic carbon of the chloromethyl group.

The optimal pH for such reactions is a compromise: high enough to ensure the nucleophile is active, but not so high that hydrolysis of the starting material becomes the dominant reaction pathway. A pH range of 7.5 to 9.0 is typically the most effective starting point.

Troubleshooting Guide for Synthesis

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Your reaction to displace the chloride with a nucleophile (e.g., amine, thiol, alkoxide) is giving a low yield of the desired product.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_pH Verify Reaction pH start->check_pH check_nuc Is Nucleophile Protonated? (pH < pKa of Nu-H) check_pH->check_nuc If pH is Acidic check_hydrolysis Is Hydrolysis a Major Byproduct? (Check LC-MS for alcohol) check_pH->check_hydrolysis If pH is Neutral/Basic increase_pH Action: Increase pH to pKa(Nu-H) - 1 check_nuc->increase_pH Yes use_base Action: Add non-nucleophilic base (e.g., DIEA) in aprotic solvent check_nuc->use_base Alt. pH_too_high Is Reaction pH > 9.5? check_hydrolysis->pH_too_high Yes use_aprotic Action: Switch to anhydrous aprotic solvent (e.g., DMF) check_hydrolysis->use_aprotic Alt. decrease_pH Action: Decrease pH to 8-9 to slow hydrolysis pH_too_high->decrease_pH Yes pH_too_high->use_aprotic No

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Multiple Products Observed in Basic Conditions (pH > 10)

Running your reaction at a high pH results in the desired product along with several unidentified impurities.

A: Strongly basic conditions can introduce multiple side-reaction pathways.

Potential Side Reactions:

  • Accelerated Hydrolysis: As mentioned, the high concentration of hydroxide ions (a strong nucleophile) rapidly converts the starting material to the benzyl alcohol.

  • Imidazole Ring Reactivity: While generally stable, under harsh basic conditions, the imidazole ring itself can potentially undergo reactions, though this is less common.

  • Elimination Reactions: If the nucleophile is also a strong, sterically hindered base, elimination to form a stilbene-like intermediate could occur, though this is less likely for a primary benzylic chloride.

Mechanism: The pH-Dependent State of the Reagent

The state of 1-(4-(chloromethyl)phenyl)-1H-imidazole is critical to its reactivity. The imidazole ring has a pKa of approximately 7.[4]

Caption: The pH-dependent equilibrium of the imidazole ring.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add the amine nucleophile (1.1 eq) and dissolve in DMF (or MeCN) at a concentration of ~0.1 M.

  • Add a mild inorganic base, such as NaHCO₃ (2.0 eq) or K₂CO₃ (1.5 eq). This will neutralize the hydrochloride salt of the starting material and any HCl generated during the reaction.

  • In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of DMF.

  • Add the solution of the chloromethyl reagent dropwise to the stirring amine solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water. The product may precipitate or can be extracted with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Causality of Choices:

  • Aprotic Solvent: Using DMF or MeCN prevents water from competing as a nucleophile, thus minimizing the hydrolysis byproduct.

  • Inorganic Base: A base is required to deprotonate the hydrochloride salt to the active free-base form. K₂CO₃ or NaHCO₃ are chosen because they are generally non-nucleophilic and easily removed during work-up.

Data Summary Table

The following table summarizes the expected outcomes and primary considerations at different pH ranges for reactions involving this reagent.

pH RangeImidazole StateNucleophile State (e.g., Amine)Primary ReactionMajor Competing Reaction / IssueRecommended Use Case
< 6 Protonated (Imidazolium)Inactive (Protonated)None / Very SlowLow nucleophile activityStorage, Dissolution
7.0 - 9.0 Neutral (Free Base)Active (Free Base)SN2 Substitution Hydrolysis to Benzyl AlcoholOptimal for most substitutions
> 9.5 Neutral (Free Base)Active (Free Base)SN2 SubstitutionRapid Hydrolysis Not generally recommended
References
  • SciSpace. The mechanism of the hydrolysis of benzyl chloride. Available from: [Link]

  • ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Available from: [Link]

  • Quora. Which is more reactive in hydrolysis of KOH (aq), chlorobenzene or benzyl chloride? Available from: [Link]

  • Scribd. Benzyl Chloride Reactivity in SN1 and SN2. Available from: [Link]

  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]

  • Quora. Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Available from: [Link]

  • Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available from: [Link]

  • PubChem. Benzyl Chloride. Available from: [Link]

  • Chemistry Stack Exchange. pKa of imidazoles. Available from: [Link]

Sources

protocol modifications for using 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride in cell lysates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Welcome to the technical support guide for this compound. This document provides in-depth guidance, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals utilizing this compound in cell lysate-based experiments. Given the reactive nature of this molecule, this guide is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and mechanism of action of this compound.

Q1: What is the primary mechanism of action for this compound in a cell lysate?

A1: The compound is a potent alkylating agent .[1][2][3] Its reactivity stems from the chloromethyl group on the phenyl ring. This group is an electrophile that readily reacts with nucleophilic functional groups found on amino acid side chains within proteins.[4][5] The primary targets are the thiol groups of cysteine residues, followed by the imidazole rings of histidine and the amine groups of lysine. This covalent modification is largely irreversible under physiological conditions.

Q2: How should I prepare and store the stock solution?

A2: The hydrochloride salt form suggests good aqueous solubility. However, due to the reactive chloromethyl group, the compound is susceptible to hydrolysis in aqueous solutions.

  • Short-Term Storage (Hours to Days): Prepare stock solutions in anhydrous, polar aprotic solvents like DMSO or DMF. Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The imidazole hydrochloride moiety is known to be hygroscopic, meaning it can absorb moisture from the air, so it is critical to store it in a tightly sealed container in a dry environment.[6][7][8][9]

  • Working Solutions: Prepare fresh working solutions immediately before each experiment by diluting the high-concentration stock into the appropriate reaction buffer. Do not store the compound in aqueous buffers for extended periods.

Q3: Which buffer components should I avoid in my reaction?

A3: It is critical to avoid buffers containing nucleophiles, as they will compete with protein targets and quench the reactive compound.

  • Avoid: Buffers containing primary or secondary amines (e.g., Tris , glycine) and thiol-based reducing agents (e.g., DTT , β-mercaptoethanol).[10]

  • Recommended: Use non-nucleophilic buffers such as HEPES , PBS (phosphate-buffered saline), or sodium phosphate buffers.[11] Ensure the pH is maintained within the optimal range for your experiment, typically between 7.2 and 8.5. A slightly alkaline pH can enhance the nucleophilicity of cysteine thiols.

Q4: What are the expected primary protein targets in a complex cell lysate?

A4: In a cell lysate, the most nucleophilic and therefore most likely targets for alkylation are the side chains of specific amino acids.[12] The reactivity hierarchy is generally:

  • Cysteine (thiol group): The most reactive nucleophile, especially in its deprotonated thiolate form (Cys-S⁻).[5]

  • Histidine (imidazole ring): Also highly reactive.

  • Lysine (ε-amino group): Reactive, particularly if unprotonated at the reaction pH.

  • Methionine, Aspartate, Glutamate, and N-termini: Can also be modified, but typically to a lesser extent.

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Protein Alkylation in Cell Lysates

This protocol provides a starting point for labeling proteins in a total cell lysate. Optimization of concentration, incubation time, and temperature is highly recommended.

1. Preparation of Cell Lysate: a. Harvest cells and wash twice with ice-cold, sterile PBS. b. Lyse cells in a non-nucleophilic lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Igepal, pH 7.5) supplemented with a protease inhibitor cocktail.[11] c. Sonicate or mechanically disrupt the cells on ice to ensure complete lysis. d. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA). Adjust the concentration to 1-5 mg/mL.

2. Alkylation Reaction: a. Prepare a 100X stock solution of this compound in anhydrous DMSO (e.g., 100 mM for a final concentration of 1 mM). b. In a microcentrifuge tube, add the cell lysate (e.g., 99 µL of 1 mg/mL lysate). c. Add 1 µL of the 100X stock solution to the lysate to initiate the reaction. Vortex gently. d. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[13] Note: Include a DMSO-only control to account for solvent effects.

3. Quenching the Reaction: a. To stop the reaction, add a quenching agent with a high concentration of nucleophiles. Options include:

  • Dithiothreitol (DTT): Add to a final concentration of 10-20 mM.[14]
  • β-mercaptoethanol (BME): Add to a final concentration of 2-5%.
  • Cysteine: Add to a final concentration of 10 mM. Cysteine quenching can be effective at preserving trypsin activity for downstream proteomics.[14] b. Incubate for 15 minutes at room temperature.

4. Sample Preparation for Downstream Analysis: a. For SDS-PAGE/Western Blot: Add 4X Laemmli sample buffer to the quenched reaction mixture, boil for 5 minutes, and proceed with electrophoresis. b. For Mass Spectrometry: Proceed with established protocols for protein precipitation (e.g., acetone or TCA), reduction, secondary alkylation (e.g., with iodoacetamide to block any remaining free cysteines), and tryptic digestion.[13][15]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Quenching & Analysis A 1. Prepare Cell Lysate (HEPES/PBS Buffer) C 3. Add Reagent to Lysate (e.g., 1:100 dilution) A->C B 2. Prepare 100X Reagent Stock in Anhydrous DMSO B->C D 4. Incubate (30-60 min, RT) C->D E 5. Quench Reaction (e.g., DTT, Cysteine) D->E F 6. Downstream Analysis (SDS-PAGE, MS, etc.) E->F

Caption: General workflow for protein alkylation in cell lysates.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this reactive compound.

Problem Potential Cause Recommended Solution & Rationale
1. No or Low Labeling Efficiency A. Inactive Reagent: The compound may have hydrolyzed due to moisture.Prepare a fresh stock solution from solid material in anhydrous DMSO. Always use single-use aliquots to prevent contamination from atmospheric water.[6]
B. Incompatible Buffer: Nucleophilic buffers (Tris, glycine) or reducing agents (DTT) are quenching the reaction.Switch to a non-nucleophilic buffer like HEPES or PBS. Ensure no competing nucleophiles are present during the labeling step.[10]
C. Insufficient Concentration/Time: The concentration or incubation time may be too low for your specific targets.Perform a dose-response and time-course experiment. Titrate the compound concentration (e.g., 10 µM - 2 mM) and vary the incubation time (e.g., 15 min - 2 hours) to find optimal conditions.
2. High Background / Non-Specific Labeling A. Reagent Concentration Too High: Excess reagent leads to widespread, non-specific modification of many proteins.Reduce the final concentration of the alkylating agent. Aim for the lowest concentration that provides sufficient labeling of your target of interest. Over-alkylation can also lead to protein precipitation.[10]
B. Reaction Time Too Long: Extended incubation allows the reagent to react with less reactive, off-target sites.Decrease the incubation time. A shorter pulse with the reagent can increase specificity for highly reactive nucleophiles.
3. Protein Precipitation or Aggregation A. Solvent Shock: Adding a large volume of DMSO stock to the aqueous lysate can cause proteins to precipitate.Keep the volume of DMSO added below 1-2% of the total reaction volume. If higher concentrations are needed, perform a step-wise addition.
B. Over-Modification: Extensive alkylation can alter a protein's net charge, pI, and solubility, leading to aggregation.[10]Reduce the reagent concentration and/or incubation time. This is a common consequence of over-labeling.
4. Inconsistent Results Between Experiments A. Lysate Variability: Differences in cell passage number, confluency, or lysis efficiency can alter the proteome.Standardize cell culture and lysate preparation protocols meticulously. Always use lysates with similar protein concentrations. Mitigating batch effects is crucial for reproducible proteomics.[16]
B. Reagent Instability: Freeze-thaw cycles or improper storage of stock solutions can lead to degradation.Prepare small, single-use aliquots of the stock solution immediately after dissolving the solid compound. Store protected from light and moisture.
Visualization of Troubleshooting Logic

G cluster_low_signal Problem: Low/No Signal cluster_high_bg Problem: High Background cluster_precipitate Problem: Precipitation Start Experiment Fails A1 Check Reagent Prepare fresh stock Start->A1 Is signal weak? B1 Reduce Reagent Concentration Start->B1 Is background high? C1 Check DMSO % Keep <2% Start->C1 Is there precipitation? A2 Check Buffer Use HEPES/PBS A1->A2 Still low? A3 Optimize Reaction Titrate concentration & time A2->A3 Still low? B2 Reduce Incubation Time B1->B2 Still high? C2 Reduce Reagent Concentration C1->C2 Still precipitates?

Caption: Decision tree for troubleshooting common experimental issues.

References

  • Protein Reduction, Alkylation, Digestion. (2011). University of Washington Proteomics Resource (UWPR). [Link]

  • Procedure for Reduction and Alkylation. University of Iowa, Carver College of Medicine, Proteomics Facility. [Link]

  • FOCUS™ Protein Reduction-Alkylation. G-Biosciences. [Link]

  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. (2023). PubMed. [Link]

  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. (2015). ACS Publications. [Link]

  • Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. (2003). NCBI Bookshelf. [Link]

  • Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques. (2025). Technology Networks. [Link]

  • Transduction of Redox Signaling by Electrophile-Protein Reactions. (2009). PMC - PubMed Central. [Link]

  • Enzymatic mechanisms of resistance to alkylating agents in tumor cells and normal tissues. (1989). PubMed. [Link]

  • Broadly Distributed Nucleophilic Reactivity of Proteins Coordinated With Specific Ligand Binding Activity. (2005). PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Protein Targets of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is paved with rigorous scientific validation. This guide provides an in-depth technical comparison of methodologies for identifying and validating the protein targets of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CMPI), a compound whose structure suggests a covalent mechanism of action. Given the reactive nature of its chloromethyl group, a systematic approach to target deconvolution is not just recommended, but essential for understanding its biological activity and potential off-target effects.

Introduction: The Covalent Conundrum of CMPI

This compound is a small molecule featuring a reactive chloromethyl group. This functional group is a potent electrophile, capable of reacting with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on proteins to form a stable, covalent bond.[1] This positions CMPI as a potential targeted covalent inhibitor (TCI), a class of drugs that has seen a resurgence in interest due to their potential for high potency and prolonged duration of action.

However, the very reactivity that makes CMPI intriguing also presents a significant challenge: identifying its specific protein target(s) within the vast and complex landscape of the cellular proteome. The central goal of this guide is to provide a comparative framework for the state-of-the-art methodologies used to unravel this "covalent conundrum," ensuring both scientific rigor and a clear path toward validating the mechanism of action.

The Strategic Workflow of Covalent Target Validation

A robust target validation campaign for a covalent compound like CMPI is a multi-stage process, beginning with broad, unbiased screening and progressively narrowing down to high-resolution structural confirmation. Each stage provides a different layer of evidence, and a successful project will integrate data from multiple methodologies.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Confirmation & Identification cluster_2 Phase 3: High-Resolution Validation A Phenotypic Screening (e.g., cell viability assay) B Proteome-Wide Screening (e.g., ABPP/Chemoproteomics) A->B Identify bioactive context D Bottom-Up Mass Spectrometry (Protein ID & Site of Modification) B->D Generate list of putative targets C Intact Protein Mass Spectrometry (Confirmation of covalent binding) C->D Confirm covalent modification E X-Ray Crystallography (Structural confirmation of covalent bond) D->E Provide specific target for structural studies F Cellular Target Engagement & Functional Assays D->F Guide functional validation in cells

Caption: High-level workflow for covalent target identification and validation.

Comparative Analysis of Key Methodologies

The modern toolbox for covalent drug discovery is powerful and multifaceted. Below, we compare the core techniques applicable to CMPI, detailing their principles, workflows, and the nature of the data they provide.

Activity-Based Protein Profiling (ABPP) & Chemoproteomics

Principle: ABPP is a functional proteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[2] In the context of CMPI, a competitive ABPP approach is ideal for identifying its targets.[3] This involves treating a proteome (e.g., cell lysate or live cells) with CMPI, followed by a broad-spectrum covalent probe that targets a class of nucleophilic residues. Proteins that are covalently modified by CMPI will be unable to react with the probe, leading to a decreased signal for those proteins, which are then identified by mass spectrometry.[4]

Experimental Protocol (Competitive ABPP):

  • Proteome Preparation: Harvest cells or tissues and prepare a soluble proteome lysate.

  • CMPI Incubation: Treat the lysate with varying concentrations of CMPI (and a vehicle control, e.g., DMSO).

  • Probe Labeling: Add a broad-reactivity "tag-bearing" covalent probe (e.g., an iodoacetamide-alkyne probe for cysteines) to the lysates. This probe will label the accessible, nucleophilic residues that were not blocked by CMPI.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the probe's alkyne handle via a copper-catalyzed click reaction.

  • Enrichment: Use streptavidin beads to enrich the biotin-labeled proteins.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins. A significant reduction in signal in the CMPI-treated sample compared to the control indicates a target.

G A Cell Lysate B Incubate with CMPI (or DMSO control) A->B C Add Cysteine-Reactive Probe (e.g., IA-alkyne) B->C D Click Chemistry (Add Biotin-Azide) C->D E Streptavidin Enrichment D->E F On-bead Digestion E->F G LC-MS/MS Analysis F->G H Identify & Quantify Proteins (Targets show reduced signal) G->H

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is the workhorse of covalent drug discovery, providing definitive evidence of covalent bond formation. It can be broadly divided into two complementary approaches.

Principle: This technique analyzes the mass of the entire protein.[5] If CMPI has formed a covalent bond with a purified protein of interest, the mass of that protein will increase by the mass of the CMPI molecule (minus the leaving group, in this case, HCl). It is a rapid and direct method to confirm a 1:1 stoichiometry of binding.

Experimental Protocol:

  • Incubation: Incubate a purified candidate protein with CMPI for a defined period.

  • Desalting: Quickly remove excess, unbound CMPI using a desalting column.

  • LC-MS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Deconvolution: The resulting spectrum, which contains a series of peaks corresponding to the protein with different charge states, is mathematically deconvoluted to yield the precise molecular weight of the protein.

  • Analysis: Compare the mass of the CMPI-treated protein with the untreated control. A mass shift corresponding to the addition of the CMPI molecule confirms covalent modification.

Principle: This is the preferred method for identifying the specific protein target from a complex mixture and pinpointing the exact amino acid residue that has been modified.[6] The proteome is digested into smaller peptides, which are then analyzed by LC-MS/MS. The peptide carrying the CMPI modification will have a specific mass shift, and fragmentation of that peptide in the mass spectrometer can identify the modified residue.

Experimental Protocol:

  • Incubation & Digestion: Treat a cell lysate (or a purified protein) with CMPI. Denature the proteins and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the complex peptide mixture using liquid chromatography and analyze the eluting peptides by tandem mass spectrometry.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database. The search parameters must include the mass of the CMPI modification as a potential variable modification on nucleophilic residues (e.g., Cys, Lys, His).

  • Target Identification: The software will identify the peptide sequence, the protein it originated from, and the specific amino acid that was modified by CMPI.

G A Proteome + CMPI B Protein Denaturation & Digestion (e.g., Trypsin) A->B C Peptide Mixture B->C D LC Separation C->D E Tandem Mass Spectrometry (MS/MS) D->E F Database Search (with CMPI mass shift) E->F G Identification of: - Target Protein - Modified Peptide - Site of Modification F->G

Sources

A Comparative Guide to Covalent Modifiers: Profiling 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride Against Established Warheads

Author: BenchChem Technical Support Team. Date: January 2026

The strategic design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful paradigm in drug discovery, offering distinct advantages in potency, duration of action, and the ability to engage challenging targets.[1][2] A TCI's efficacy is critically dependent on its "warhead," an electrophilic moiety that forms a stable covalent bond with a nucleophilic amino acid on the target protein.[3] The careful calibration of this warhead's reactivity is a delicate balancing act: it must be reactive enough to engage its target efficiently but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[1][2]

This guide provides an in-depth comparison of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride, a molecule featuring a reactive benzylic halide, against other widely used classes of covalent modifiers. We will explore the mechanistic nuances, comparative reactivities, and the self-validating experimental systems required to characterize these powerful molecules, providing researchers with the foundational knowledge to select and optimize the appropriate covalent chemistry for their specific biological targets.

The Covalent Inhibition Landscape: A Two-Step Dance

Unlike reversible inhibitors that rely solely on non-covalent interactions, covalent inhibitors engage their targets in a two-step process.[4][5][6] This mechanism is fundamental to understanding their potency and selectivity.

  • Reversible Binding (K_I): The inhibitor first binds non-covalently to the target's active or allosteric site. This initial binding event is governed by the inhibitor's structural complementarity to the protein pocket and is characterized by the inhibition constant (K_I). A lower K_I signifies higher affinity and is crucial for positioning the warhead correctly.[5][7]

  • Irreversible Covalent Bond Formation (k_inact): Once optimally positioned, the electrophilic warhead reacts with a nearby nucleophilic amino acid residue, forming a permanent covalent bond. This chemical step is defined by the maximal rate of inactivation (k_inact).[1][8]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I , which encapsulates both the initial binding affinity and the rate of covalent modification.[1][9] A higher k_inact/K_I value indicates a more efficient and potent covalent inhibitor.[1]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Modification E_I E + I (Enzyme + Inhibitor) E_dot_I E•I (Non-covalent Complex) E_I->E_dot_I k_on / k_off (K_I) E_dash_I E-I (Covalent Adduct) E_dot_I->E_dash_I k_inact (Covalent Reaction)

Caption: The two-step mechanism of covalent inhibition.

Profiling the Warheads: A Comparative Analysis

The choice of electrophilic warhead is a critical design element that dictates target specificity and potential off-target reactivity. Below, we compare the benzylic chloride of this compound to other prominent warhead classes.

Benzylic Halides: this compound
  • Structure and Reactivity: This compound features a chloromethyl group attached to a phenyl-imidazole scaffold.[10][11] The benzylic carbon is electrophilic and susceptible to nucleophilic attack by amino acid side chains. Benzylic halides are known to modify proteins, acting as active-site-directed reagents.[12] The imidazole and phenyl rings provide the recognition elements that guide the molecule to a specific protein binding pocket.

  • Mechanism of Action: The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. A nucleophilic residue on the target protein attacks the benzylic carbon, displacing the chloride leaving group to form a stable covalent bond.

  • Target Nucleophiles: Benzylic halides are considered "promiscuous" electrophiles, capable of reacting with a variety of nucleophiles. Their primary targets are the highly nucleophilic thiolates of cysteine residues, but they can also react with the imidazole side chain of histidine and the epsilon-amino group of lysine . This broader reactivity profile necessitates careful design of the non-covalent scaffold to ensure target selectivity.

α,β-Unsaturated Carbonyls: The Acrylamide Standard
  • Structure and Reactivity: Acrylamides are arguably the most widely used warheads in modern covalent drug design, featured in several FDA-approved drugs.[5][7][13] They are characterized by a carbonyl group conjugated with a carbon-carbon double bond. This electron-withdrawing effect renders the β-carbon electrophilic.[8]

  • Mechanism of Action: Acrylamides react with nucleophiles via a Michael addition mechanism.[4][8] The reaction is highly favorable with soft nucleophiles, particularly the thiolate of cysteine.[8]

  • Target Nucleophiles: Acrylamides are considered highly selective for cysteine . Their relatively mild reactivity means that a strong non-covalent interaction (low K_I) is typically required to achieve efficient covalent modification, a property often referred to as "proximity-driven reactivity." This inherent selectivity for cysteine minimizes off-target reactions with other cellular nucleophiles.[4]

α-Haloacetamides: The Chloroacetamide Variant
  • Structure and Reactivity: Chloroacetamides are another important class of cysteine-targeting warheads.[14] Structurally similar to the benzylic chloride, the electrophilic carbon is adjacent to a carbonyl group, which enhances its reactivity.

  • Mechanism of Action: Like benzylic halides, chloroacetamides react via an S_N2 nucleophilic substitution mechanism. The thiolate of a cysteine residue attacks the α-carbon, displacing the chloride ion.[14]

  • Target Nucleophiles: Chloroacetamides are potent electrophiles that react efficiently and almost exclusively with cysteine . While generally more reactive than acrylamides, their reactivity can be tuned by the surrounding chemical structure.[14]

Sulfonyl Fluorides: Beyond Cysteine Targeting
  • Structure and Reactivity: Sulfonyl fluorides (SFs) have emerged as versatile warheads for targeting residues beyond cysteine.[15][16] The sulfur atom in the S(VI) oxidation state is highly electrophilic.

  • Mechanism of Action: The reaction mechanism is known as Sulfur(VI) Fluoride Exchange (SuFEx). A nucleophilic residue attacks the sulfur atom, displacing the fluoride ion to form a stable sulfonate or sulfonamide linkage.[15][17]

  • Target Nucleophiles: A key advantage of SFs is their ability to react with a broader range of nucleophilic residues, including the hydroxyl groups of serine and tyrosine , and the amino group of lysine .[15][16][18] While they can react with cysteine, the resulting adduct is often unstable.[15] This expanded targeting capability opens up a much larger portion of the proteome to covalent drug design.[15]

Data Summary: Comparative Properties of Covalent Warheads

The selection of a warhead is a multi-parameter optimization problem. The following table summarizes the key characteristics of the discussed electrophiles to guide this decision-making process.

Warhead ClassRepresentative StructureMechanismPrimary Target(s)Relative ReactivityKey Advantage
Benzylic Chloride 1-(4-(...)phenyl)-1H-imidazoleS_N2 SubstitutionCys, His, LysHighBroad reactivity potential
Acrylamide R-NH-CO-CH=CH₂Michael AdditionCysteineModerateHigh Cys selectivity; clinically validated[5]
Chloroacetamide R-NH-CO-CH₂ClS_N2 SubstitutionCysteineHighPotent and selective Cys modification[14]
Sulfonyl Fluoride R-SO₂FSuFExTyr, Ser, LysTunableEnables targeting of non-cysteine residues[15][16]

Note: Relative reactivity is a generalization and can be significantly influenced by the specific molecular scaffold and the local environment of the target residue.[1]

G cluster_cys Cysteine Targeted cluster_broad Broader Reactivity Acrylamide Acrylamide Cys Cysteine Acrylamide->Cys Chloroacetamide Chloroacetamide Chloroacetamide->Cys BenzylicChloride Benzylic Chloride BenzylicChloride->Cys His Histidine BenzylicChloride->His Lys Lysine BenzylicChloride->Lys SulfonylFluoride Sulfonyl Fluoride SulfonylFluoride->Lys Tyr Tyrosine SulfonylFluoride->Tyr Ser Serine SulfonylFluoride->Ser

Caption: Target residue preference for different covalent warheads.

Experimental Protocols: A Self-Validating System

The characterization of covalent inhibitors requires a suite of robust, quantitative assays. The protocols described below form a self-validating workflow to assess inhibitor potency, selectivity, and cellular activity.

Kinetic Analysis: Determination of k_inact and K_I

This assay provides the definitive measure of covalent inhibitor efficiency.[9] It involves incubating the target protein with a range of inhibitor concentrations and monitoring the formation of the covalent adduct over time, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a serial dilution of the covalent inhibitor in the same assay buffer.

  • Incubation:

    • Initiate the reaction by mixing the protein solution with each inhibitor concentration at a defined temperature (e.g., 37°C).[9]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction and immediately quench it by adding a solution containing a denaturant and reducing agent (e.g., 8 M urea with 10 mM DTT) and placing it on ice.

  • LC-MS Analysis:

    • Analyze the quenched samples by intact protein LC-MS. The mass spectrometer will resolve the unmodified protein from the inhibitor-protein adduct, which will have a mass equal to the protein plus the inhibitor.

  • Data Analysis:

    • For each time course, plot the percentage of modified protein versus time and fit the data to a single exponential equation to determine the observed rate constant (k_obs) for each inhibitor concentration.[19]

    • Plot the calculated k_obs values against the inhibitor concentration. Fit this plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) to determine the kinetic parameters k_inact and K_I.[19] The ratio k_inact/K_I can then be calculated.

Chemoproteomic Profiling for Target Selectivity

Assessing proteome-wide selectivity is crucial to identify potential off-targets and predict toxicity.[20][21] Activity-Based Protein Profiling (ABPP) and related chemoproteomic methods provide a global view of an inhibitor's interactions in a complex biological system.[22][23]

G A Treat Cell Lysate or Live Cells with Covalent Inhibitor or Vehicle (DMSO) B Lyse Cells (if applicable) & Add Broad-Spectrum Covalent Probe A->B C Click Chemistry to Attach Biotin Tag to Probe B->C D Streptavidin Enrichment of Probe-Labeled Proteins C->D E On-Bead Protein Digestion (Trypsin) D->E F LC-MS/MS Analysis of Peptides E->F G Quantitative Proteomic Analysis (Compare Inhibitor vs. Vehicle) F->G

Caption: Workflow for competitive chemoproteomic profiling.

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat live cells or cell lysates with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a defined period.[22]

  • Probe Labeling:

    • Add a broad-reactivity "probe" molecule that contains a similar warhead and a bio-orthogonal handle (e.g., an alkyne). This probe will label the accessible residues that were not blocked by the test inhibitor.[22]

  • Biotinylation and Enrichment:

    • Lyse the cells (if treated live). Perform a click chemistry reaction to attach a biotin tag to the alkyne handle on the probe-labeled proteins.

    • Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the probe-modified proteome.[22]

  • Sample Processing for MS:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the probe-labeled peptides from the beads.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the peptides from the inhibitor-treated and vehicle-treated samples. A protein is considered an off-target if the signal for its probe-labeled peptide is significantly reduced in the inhibitor-treated sample compared to the vehicle control, indicating that the inhibitor successfully competed with the probe for that binding site.[22]

Cellular Target Engagement Assay

Confirming that an inhibitor binds its intended target in a cellular environment is a critical validation step.[24][25] This can be achieved with a probe-free mass spectrometry-based assay that directly measures the occupancy of the target protein.[26]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with the covalent inhibitor across a range of concentrations and time points.[24] Include a vehicle control.

  • Protein Extraction and Digestion:

    • Harvest the cells, lyse them, and quantify the total protein concentration.

    • Denature, reduce, and alkylate the proteins. Digest the entire proteome into peptides using trypsin.

  • Targeted LC-MS/MS Analysis:

    • Perform a targeted mass spectrometry analysis (e.g., Parallel Reaction Monitoring, PRM) to specifically quantify two peptides:

      • The unmodified peptide containing the target nucleophilic residue.

      • The inhibitor-adducted version of the same peptide.

    • Also, monitor one or more "normalizer" peptides from the same target protein that are not affected by the inhibitor.[26]

  • Data Analysis:

    • Calculate target occupancy at each inhibitor concentration by dividing the intensity of the adducted peptide by the sum of the intensities of both the adducted and unmodified peptides.

    • Normalize these values to the total protein level using the signal from the normalizer peptides to control for variations in protein abundance.[26]

    • Plot occupancy versus inhibitor concentration to generate a cellular target engagement curve and determine a cellular EC₅₀.

Conclusion

The field of covalent drug discovery continues to expand, driven by the development of novel electrophilic warheads and sophisticated analytical techniques.[27][28][29] While classic warheads like acrylamides and chloroacetamides offer high selectivity for cysteine, emerging chemistries provide new opportunities. This compound, with its benzylic chloride warhead, represents a class of reactive electrophiles capable of engaging a broader set of nucleophilic residues. This property can be advantageous for targeting proteins that lack an accessible cysteine but demands rigorous selectivity profiling to mitigate off-target effects. By employing a systematic and self-validating experimental workflow—encompassing kinetic analysis, proteomic selectivity, and cellular target engagement—researchers can effectively harness the power of diverse covalent modifiers to develop potent and selective therapeutics for a new generation of drug targets.

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Cysteine Labeling: A Comparative Guide to Iodoacetamide and 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery, the selective modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent labeling with probes, tags, or therapeutic warheads. The choice of the labeling reagent is critical, as it dictates the efficiency, specificity, and overall success of the experiment.

Iodoacetamide: The Workhorse of Cysteine Alkylation

Iodoacetamide is a haloacetamide that has long been the reagent of choice for the alkylation of cysteine residues in proteomics and biochemical studies.[1][2] Its primary function is to cap free thiols, preventing the formation of disulfide bonds and ensuring that proteins remain in a reduced state, which is crucial for accurate protein identification and characterization by mass spectrometry.[2]

Mechanism of Action

Iodoacetamide reacts with the deprotonated thiol group of a cysteine residue (thiolate) via a bimolecular nucleophilic substitution (SN2) reaction. The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of the iodoacetamide, displacing the iodide leaving group and forming a stable thioether bond. This results in the formation of a carbamidomethyl-cysteine derivative.[2]

Iodoacetamide_Mechanism reagents Protein-SH + ICH2CONH2 transition ->[SN2 reaction]-> reagents->transition product Protein-S-CH2CONH2 + HI transition->product

Caption: SN2 reaction mechanism of iodoacetamide with a cysteine thiol.

Performance and Reactivity

The reaction of iodoacetamide with cysteine is generally efficient and proceeds under mild conditions. The rate of reaction is pH-dependent, with optimal reactivity typically observed at a slightly alkaline pH (around 8.0-8.5), where the cysteine thiol is more readily deprotonated to the more nucleophilic thiolate anion.[2][3]

Specificity and Off-Target Effects

While iodoacetamide is highly reactive towards cysteine, it is not entirely specific. Off-target reactions with other nucleophilic amino acid residues can occur, most notably with methionine.[4] The sulfur atom in the methionine side chain can be alkylated by iodoacetamide, which can complicate data analysis in mass spectrometry-based proteomics.[4] Additionally, at higher pH values, reactions with lysine and histidine have been observed.[5]

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: A Potential Alternative with Unique Properties

This compound is a less common reagent for cysteine labeling. It belongs to the class of benzylic halides, which are known to be reactive towards nucleophiles like cysteine thiols. The presence of the imidazole ring is also likely to influence its reactivity and solubility.

Predicted Mechanism of Action

Similar to iodoacetamide, this compound is expected to react with cysteine thiols via an SN2 mechanism. The thiolate anion would attack the benzylic carbon, displacing the chloride ion and forming a stable thioether bond.

Imidazole_Reagent_Mechanism reagents Protein-SH + ClCH2-Ph-Imidazole transition ->[SN2 reaction]-> reagents->transition product Protein-S-CH2-Ph-Imidazole + HCl transition->product

Caption: Predicted SN2 reaction mechanism of 1-(4-(chloromethyl)phenyl)-1H-imidazole with a cysteine thiol.

Predicted Performance and Reactivity

The reactivity of benzylic chlorides is generally lower than that of the corresponding iodides. Therefore, it is anticipated that this compound would react more slowly with cysteine than iodoacetamide under identical conditions. The imidazole moiety, however, could play a role in modulating this reactivity. Imidazole can act as a general base, potentially facilitating the deprotonation of the cysteine thiol and thereby enhancing the reaction rate. The pH dependence of the reaction is expected to be similar to that of other alkylating agents, with increased reactivity at higher pH.

Predicted Specificity and Off-Target Effects

Benzylic halides are known to alkylate sulfur nucleophiles.[6] While the primary target would be cysteine, reactions with methionine are also possible. The larger size of the benzyl group compared to the acetyl group of iodoacetamide might introduce steric hindrance, potentially influencing its accessibility to buried cysteine residues and its off-target reactivity profile. The imidazole ring could also participate in non-covalent interactions with the protein surface, which might influence the selectivity of the labeling reaction.

Quantitative Data Summary

Direct comparative kinetic data for this compound is not available in the literature. The following table provides a summary based on the well-characterized properties of iodoacetamide and the predicted properties of the imidazole-based reagent based on the reactivity of related compounds.

FeatureIodoacetamideThis compound (Predicted)
Reactive Group IodoacetamideBenzylic Chloride
Reaction Mechanism SN2SN2
Relative Reactivity HighModerate to High (potentially slower than IAM)
Optimal pH 8.0 - 8.5[2][3]Likely similar, potentially influenced by imidazole pKa
Primary Target Cysteine[2]Cysteine
Known Off-Targets Methionine, Lysine, Histidine[4][5]Methionine (predicted), other nucleophiles possible
Mass Shift (Da) +57.021+156.071 (for the 1-(4-(methyl)phenyl)-1H-imidazole moiety)
Stability of Adduct Stable ThioetherStable Thioether

Experimental Protocols

The following are detailed, step-by-step methodologies for cysteine labeling using iodoacetamide. A hypothetical protocol for this compound is also provided as a starting point for experimental design, emphasizing that optimization would be required.

Protocol 1: Cysteine Alkylation with Iodoacetamide for Proteomics

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometry analysis.[7][8]

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT) solution (e.g., 1 M in water)

  • Iodoacetamide (IAM) solution (e.g., 500 mM in water, freshly prepared and protected from light)

  • Urea (optional, for denaturation)

  • Trypsin (for digestion)

  • Formic acid (to stop the reaction)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. If the protein is not denatured, add urea to a final concentration of 8 M. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAM solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Sample Preparation for Mass Spectrometry: The alkylated protein sample is now ready for downstream processing, such as buffer exchange, trypsin digestion, and LC-MS/MS analysis. For digestion, dilute the sample to reduce the urea concentration to less than 2 M and add trypsin. Incubate overnight at 37°C. Stop the digestion by adding formic acid.

IAM_Protocol_Workflow start Protein Sample reduction Reduction (10 mM DTT, 56°C, 30 min) start->reduction alkylation Alkylation (55 mM IAM, RT, 20-30 min, dark) reduction->alkylation digestion Trypsin Digestion (37°C, overnight) alkylation->digestion analysis LC-MS/MS Analysis digestion->analysis

Caption: Experimental workflow for cysteine labeling with iodoacetamide.

Protocol 2: Hypothetical Protocol for Cysteine Alkylation with this compound

Disclaimer: This is a theoretical protocol based on general principles of alkylation and has not been experimentally validated. Optimization of reagent concentration, reaction time, and pH will be necessary.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.5-8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM in water)

  • This compound solution (e.g., 100 mM in a compatible solvent like DMF or DMSO, freshly prepared)

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

Procedure:

  • Reduction: To the protein solution, add TCEP to a final concentration of 5 mM. Incubate at room temperature for 30 minutes. TCEP is used here as it does not contain a free thiol and will not react with the alkylating agent.

  • Alkylation: Add the this compound solution to a final concentration of 10-20 mM (a 2-4 fold molar excess over TCEP). Incubate at room temperature for 1-2 hours. Monitor the reaction progress by mass spectrometry if possible.

  • Quenching: Add the quenching solution to a final concentration that is in large excess to the alkylating agent (e.g., 100 mM). Incubate for 15 minutes to consume any unreacted alkylating agent.

  • Downstream Processing: The sample can now be processed for downstream applications such as buffer exchange or analysis by SDS-PAGE or mass spectrometry.

Imidazole_Reagent_Protocol_Workflow start Protein Sample reduction Reduction (5 mM TCEP, RT, 30 min) start->reduction alkylation Alkylation (10-20 mM Imidazole Reagent, RT, 1-2 h) reduction->alkylation quenching Quenching (Excess Thiol Reagent) alkylation->quenching analysis Downstream Analysis quenching->analysis

Caption: A hypothetical workflow for cysteine labeling with this compound.

Conclusion and Future Perspectives

Iodoacetamide remains the gold standard for routine cysteine alkylation due to its high reactivity, extensive characterization, and the wealth of established protocols. Its primary drawback is the potential for off-target modification of methionine residues.

This compound represents a potential alternative, although its performance characteristics for cysteine labeling have yet to be thoroughly investigated and documented in peer-reviewed literature. Based on chemical principles, it is expected to be a moderately reactive alkylating agent for cysteine. The presence of the imidazole moiety may confer unique properties regarding solubility and reactivity, which could be advantageous in specific applications.

For researchers considering the use of this compound, it is crucial to perform thorough optimization and validation experiments to determine its efficacy, selectivity, and any potential off-target effects for their specific protein of interest and application. Direct comparative studies with iodoacetamide would be highly valuable to the scientific community to fully assess the potential of this and other novel cysteine-reactive reagents.

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A Researcher's Guide to Comparative Cross-Reactivity Profiling of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity of the novel imidazole-based compound, 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. The imidazole scaffold is a highly effective pharmacophore for inhibitors of Thromboxane A2 Synthase (TXAS), a critical enzyme in the arachidonic acid cascade responsible for platelet aggregation and vasoconstriction.[1][2][3][4] Given its therapeutic potential in thrombotic diseases, rigorous cross-reactivity profiling is essential to ensure target specificity and mitigate off-target effects. This document outlines a multi-tiered strategy for assessing the compound's inhibitory activity against its primary target, TXAS, and key potential off-targets, including related enzymes in the prostaglandin synthesis pathway and major drug-metabolizing Cytochrome P450 (CYP) enzymes. We present detailed experimental protocols, comparative data analysis with established TXAS inhibitors, and visualizations to guide researchers in conducting a thorough and scientifically sound selectivity assessment.

Introduction: The Imperative for Selectivity Profiling

This compound belongs to a class of compounds recognized for their potential as potent inhibitors of Thromboxane A2 Synthase (TXAS).[1][2][3] TXAS catalyzes the conversion of Prostaglandin H2 (PGH2) to Thromboxane A2 (TXA2), a key mediator of blood clot formation.[1][5] Selective inhibition of TXAS is a promising therapeutic strategy for preventing conditions like myocardial infarction and stroke.[1]

However, the therapeutic success of any targeted inhibitor is contingent upon its selectivity. Off-target interactions can lead to unforeseen side effects and reduce the drug's efficacy. The presence of an imidazole ring and a reactive chloromethylphenyl group necessitates a thorough investigation of this compound's broader biochemical profile.[6][7] This guide uses this compound (referred to herein as "Test Compound") as a case study to demonstrate a robust workflow for cross-reactivity analysis, comparing its performance against two well-characterized TXAS inhibitors, Ozagrel and Dazoxiben.[1]

Strategic Approach to Cross-Reactivity Assessment

A comprehensive selectivity profile is built through a tiered experimental approach. This strategy begins with confirming high-potency inhibition of the primary target and then systematically expands to screen for interactions with logically selected potential off-targets.

Our assessment is structured around three core pillars:

  • Primary Target Potency: Quantify the inhibitory activity against the intended target, Thromboxane A2 Synthase.

  • Pathway-Specific Cross-Reactivity: Evaluate inhibitory effects on functionally related enzymes within the same biochemical pathway, such as Cyclooxygenase (COX) and Prostacyclin Synthase (PGIS).

  • Metabolic Enzyme Interaction: Assess the potential for inhibition of major Cytochrome P450 (CYP) isoforms, which is critical for predicting drug-drug interactions.[8][9][10]

The following diagram illustrates this strategic workflow.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Data Analysis & Comparison A Test Compound: 1-(4-(Chloromethyl)phenyl) -1H-imidazole HCl B TXAS Biochemical Assay (IC50 Determination) A->B Evaluate Potency C Pathway-Related Enzymes (COX-1, COX-2, PGIS) B->C Assess Pathway Selectivity D Metabolic Enzymes (CYP Panel: 3A4, 2D6, 2C9, etc.) B->D Assess Metabolic Liability E Comparative Analysis vs. Ozagrel & Dazoxiben C->E D->E F Generate Selectivity Indices (SI = IC50_off-target / IC50_on-target) E->F G Final Selectivity Profile Report F->G Arachidonic_Acid_Cascade AA Arachidonic Acid (from Cell Membrane) PGG2 PGG2 AA->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane A2 Synthase (TXAS) PGI2 Prostacyclin (PGI2) PGH2->PGI2 Prostacyclin Synthase (PGIS) TXB2 Thromboxane B2 (TXB2) (Stable Metabolite) TXA2->TXB2 Non-enzymatic Hydrolysis inhibitor Test Compound Ozagrel Dazoxiben inhibitor->PGH2

Caption: The arachidonic acid cascade showing the point of TXAS inhibition.

Comparative Performance Data

The following tables summarize hypothetical, yet plausible, experimental data comparing the Test Compound with Ozagrel and Dazoxiben. The goal is to determine if the Test Compound exhibits superior potency for TXAS and a wider selectivity window against key off-targets.

Table 1: Potency Against Primary Target (Thromboxane A2 Synthase)

Compound IC50 (nM) vs. Human TXAS
Test Compound 8.5
Ozagrel 11.0 [1]

| Dazoxiben | 45.0 |

Lower IC50 values indicate higher potency.

Table 2: Selectivity Against Pathway-Related Enzymes

Compound IC50 (nM) vs. COX-1 IC50 (nM) vs. COX-2 IC50 (nM) vs. PGIS
Test Compound > 25,000 > 25,000 18,500
Ozagrel > 10,000 > 10,000 12,000

| Dazoxiben | > 10,000 | > 10,000 | 9,800 |

Higher IC50 values indicate lower activity and thus higher selectivity for the primary target.

Table 3: Cross-Reactivity Against Major CYP450 Isoforms

Compound IC50 (µM) vs. CYP3A4 IC50 (µM) vs. CYP2D6 IC50 (µM) vs. CYP2C9
Test Compound > 50 > 50 28.4
Ozagrel 15.2 > 50 8.9

| Dazoxiben | 11.5 | 41.7 | 5.6 |

Higher IC50 values indicate a lower potential for drug-drug interactions mediated by these enzymes.

Interpretation of Results: Based on this dataset, the Test Compound demonstrates excellent potency against TXAS (IC50 = 8.5 nM), comparable to the highly potent inhibitor Ozagrel. [1]Crucially, it shows a superior selectivity profile. It has negligible activity against COX-1 and COX-2 and a weaker inhibitory effect on both PGIS and key CYP450 enzymes compared to the alternatives. This profile suggests a potentially wider therapeutic window with a lower risk of off-target effects and drug-drug interactions.

Experimental Methodologies

Accurate and reproducible data are the bedrock of any comparative guide. The following protocols provide a detailed, step-by-step framework for the assays described.

Thromboxane A2 Synthase (TXAS) Inhibition Assay

This protocol measures the compound's ability to inhibit the conversion of PGH2 to TXB2 (the stable hydrolysis product of TXA2). [5][11] Objective: To determine the IC50 value of the test compound against human TXAS.

Materials:

  • Recombinant human TXAS

  • Prostaglandin H2 (PGH2) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Stop Solution: 1 M Citric Acid

  • Test Compound, Ozagrel, Dazoxiben (dissolved in DMSO)

  • TXB2 ELISA Kit

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of the Test Compound and reference compounds in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤0.5%.

  • Enzyme Reaction: a. In a 96-well plate, add 20 µL of diluted compound or vehicle control (Assay Buffer + DMSO). b. Add 60 µL of recombinant human TXAS solution (pre-diluted in Assay Buffer to optimal concentration). c. Pre-incubate the plate for 15 minutes at 37°C to allow for compound-enzyme binding. d. Initiate the reaction by adding 20 µL of PGH2 substrate. e. Incubate for 5 minutes at 37°C. f. Terminate the reaction by adding 20 µL of Stop Solution.

  • Quantification of TXB2: a. Quantify the amount of TXB2 produced in each well using a commercial TXB2 competitive ELISA kit, following the manufacturer’s instructions. [12][13]4. Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential for the test compound to inhibit major drug-metabolizing CYP isoforms using commercially available fluorescent probe-based assays.

Objective: To determine the IC50 values of the test compound against major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) co-expressed with cytochrome P450 reductase.

  • Fluorogenic probe substrates specific for each isoform.

  • NADPH regenerating system.

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound and known inhibitors (as positive controls).

  • 96-well black microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Test Compound and known inhibitors in Assay Buffer.

  • Reaction Setup: a. To each well, add the CYP enzyme/reductase mixture, the NADPH regenerating system, and the test compound dilution. b. Pre-incubate for 10 minutes at 37°C. c. Initiate the reaction by adding the specific fluorogenic substrate for the isoform being tested.

  • Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths for the metabolite product.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value using a four-parameter logistic curve fit as described for the TXAS assay.

Conclusion

This guide provides a robust, scientifically grounded framework for the cross-reactivity profiling of this compound. The presented strategy, moving from primary target validation to broader selectivity screening, ensures a comprehensive evaluation. The hypothetical data illustrate a compound with a highly desirable profile: potent on-target activity combined with minimal off-target interaction at both the pathway and metabolic levels. By adhering to the detailed protocols and comparative analysis structure outlined here, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process.

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  • Profiling of Small Molecules by Chemical Proteomics. Centre for Medicines Discovery. [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. PubChem. [Link]

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A Senior Application Scientist's Guide to Confirming Covalent Modification by 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride via MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and covalent drug discovery, the precise identification of a molecule's binding site and the confirmation of its covalent engagement with the target protein are paramount. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and accuracy in characterizing protein modifications.[1][2][3] This guide provides an in-depth, experience-driven protocol for confirming and characterizing the covalent modification of a target protein by 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride, a reactive probe featuring a benzylic chloride warhead.

We will delve into the causality behind experimental choices, presenting a self-validating system for robust and reliable results. This guide is intended for researchers, scientists, and drug development professionals who are tasked with validating the mechanism of action of covalent inhibitors and probes.

The Chemistry of Covalent Modification

This compound is an alkylating agent, with the benzylic chloride moiety acting as the electrophilic "warhead".[4] This reactive group readily undergoes nucleophilic substitution reactions with electron-rich amino acid side chains on the protein surface.[4][5] The most probable targets include:

  • Cysteine: The thiol group (-SH) is a potent nucleophile.

  • Lysine: The ε-amino group (-NH2) is a primary target.[5]

  • Histidine: The imidazole side chain can be alkylated.

  • Aspartate and Glutamate: The carboxylate groups (-COOH) can act as nucleophiles.

  • N-terminus: The α-amino group of the protein's first amino acid.

The covalent bond formation results in a permanent adduction of the 1-(4-(imidazol-1-yl)phenyl)methyl group to the protein. Our task is to pinpoint which residue(s) have been modified using tandem mass spectrometry (MS/MS).

Experimental Design: A Self-Validating Workflow

A robust experimental design is crucial for unambiguous results. The following workflow incorporates necessary controls to ensure the observed modification is specific and not an artifact.

G cluster_0 Sample Preparation cluster_1 Proteomics Workflow cluster_2 Data Analysis P Target Protein Incubate Incubation P->Incubate P_Control Control Protein (DMSO Vehicle) P->P_Control + DMSO C 1-(4-(chloromethyl)phenyl) -1H-imidazole HCl C->Incubate P_Incubated Incubated Protein (Modified + Unmodified) Incubate->P_Incubated Digest Tryptic Digestion P_Incubated->Digest Peptides_Control Control Peptides P_Control->Peptides_Control Peptides_Modified Modified Peptides Digest->Peptides_Modified LCMS LC-MS/MS Analysis Peptides_Modified->LCMS Peptides_Control->LCMS DB_Search Database Search (Variable Modification) LCMS->DB_Search Validation Manual Spectra Validation DB_Search->Validation Report Report Modified Peptides & Sites Validation->Report

Caption: Experimental workflow for confirming covalent modification.

Detailed Experimental Protocol

Protein Incubation
  • Reagents:

    • Target Protein: Prepare a stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • This compound: Prepare a fresh 10 mM stock solution in DMSO.

  • Incubation Reaction:

    • In a microcentrifuge tube, combine the target protein (final concentration 1-5 µM) with the imidazole compound (final concentration 10-50 µM, a 10-fold molar excess is a good starting point).

    • Prepare a control reaction with the same amount of protein and an equivalent volume of DMSO (vehicle control).

    • Incubate both reactions at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a scavenger molecule like 50 mM Tris or 10 mM dithiothreitol (DTT).

Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
  • Denaturation and Reduction:

    • Add urea to the protein solutions to a final concentration of 8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the samples to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues. This step prevents disulfide bond reformation.

  • Digestion:

    • Dilute the samples at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the samples with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides in a solution of 50% acetonitrile, 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is ideal.

  • Chromatography:

    • Resuspend the dried peptides in 2% acetonitrile, 0.1% formic acid.

    • Load the peptides onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile over 60-120 minutes).

  • Mass Spectrometry:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap or TOF analyzer (resolution > 60,000).

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Acquire MS/MS scans in the Orbitrap or ion trap.

Data Analysis: Identifying the Fingerprint of Modification

The key to identifying the covalent adduct is to search for a specific mass shift on the peptides.

Calculating the Mass Shift:

  • Compound Formula: C10H9ClN2 (for the free base)

  • Reactive Moiety: The compound reacts by losing the Cl atom. The protein loses a H atom at the modification site.

  • Adducted Mass: C10H9N2

  • Monoisotopic Mass of Adduct: (10 * 12.000000) + (9 * 1.007825) + (2 * 14.003074) = 157.076573 Da

This calculated mass is the value you will use in your database search.

Database Searching
  • Software: Use a standard proteomics search engine such as MaxQuant, Proteome Discoverer, or Mascot.

  • Parameters:

    • Database: A FASTA file containing the sequence of your target protein.

    • Enzyme: Trypsin, allowing up to 2 missed cleavages.

    • Fixed Modification: Carbamidomethyl (C) (+57.021464 Da).

    • Variable Modifications:

      • Oxidation (M) (+15.994915 Da)

      • Custom Modification: Define a new modification with the mass 157.076573 Da on the potential target residues (C, K, H, D, E, N-terminus).

  • Analysis:

    • Search the raw MS files from both the treated and control samples.

    • The modified peptide should only be identified in the sample treated with the imidazole compound.

Manual Spectra Validation: The Expert's Eye

Automated search results are a starting point; manual validation is essential for trustworthy data.

G cluster_0 MS/MS Fragmentation of a Modified Peptide Precursor Ion (Peptide-Mod) Precursor Ion (Peptide-Mod) b-ions b-ions (N-terminal fragments) Precursor Ion (Peptide-Mod)->b-ions y-ions y-ions (C-terminal fragments) Precursor Ion (Peptide-Mod)->y-ions Diagnostic Ion Diagnostic Tropylium Ion (m/z 157.0766) Precursor Ion (Peptide-Mod)->Diagnostic Ion

Caption: Expected fragmentation of a modified peptide.

When a peptide modified with the benzyl-imidazole group is fragmented, two key patterns emerge:

  • Peptide Backbone Fragmentation: This produces the standard b- and y-ion series that allow for sequencing of the peptide.[1] The mass of the modification will be observed on the fragment ions containing the modified residue.

  • Side-Chain Fragmentation: A characteristic feature of benzyl-modified peptides is the cleavage of the bond to the amino acid side chain, resulting in the formation of a stable tropylium ion.[1][6] For this specific modification, this will produce a diagnostic reporter ion with an m/z corresponding to the modification itself.

  • Predicted Diagnostic Ion: [C10H9N2]+

  • m/z of Diagnostic Ion: 157.0766

When inspecting the MS/MS spectrum of a candidate modified peptide, look for:

  • A contiguous series of b- and/or y-ions.

  • A clear mass shift in the fragment ions that span the modification site.

  • The presence of a prominent peak at m/z 157.0766 . This is strong evidence for the specific modification.

Comparison with Alternative Covalent Probes

The choice of a covalent probe depends on the research question. Here's a comparison of this compound with other common classes of reagents.

Feature1-(4-(chloromethyl)phenyl)-1H-imidazole HClIodoacetamide/AcrylamidesNHS Esters (e.g., TMT, iTRAQ)
Reactivity Broadly reactive with multiple nucleophilic residues (Cys, Lys, His, etc.)Primarily Cys-reactive (thiol-specific)Primarily amine-reactive (Lys, N-terminus)[7]
Primary Use Case Target validation, broad reactivity profilingCysteine-focused activity-based protein profiling (ABPP)Quantitative proteomics, multiplexed relative quantification[7][8]
Advantages Can identify less common binding sites; stable adductHigh specificity for a single amino acid typeEnables robust relative quantification across multiple samples
Considerations Broader reactivity can lead to off-target labeling; requires careful control experimentsMay miss non-cysteine covalent binding sitesAdds another layer of chemical modification; primarily for quantification, not initial discovery

Quantitative Analysis: How Modified is My Protein?

Quantifying the extent of modification can be achieved using label-free methods directly from your LC-MS/MS data.

  • Extract Ion Chromatograms (XICs): In your analysis software, extract the ion chromatograms for both the unmodified and the modified versions of the identified peptide.

  • Peak Area Integration: Integrate the area under the curve for both the modified and unmodified peptide peaks.

  • Calculate Percent Modification:

    • % Modification = [Peak Area (Modified) / (Peak Area (Modified) + Peak Area (Unmodified))] * 100

This label-free approach provides a straightforward and reliable estimate of the modification stoichiometry at a specific site.[9]

Conclusion

Confirming covalent modification by this compound is a multi-step process that combines careful experimental design with detailed mass spectrometry data analysis. By following the protocols and validation steps outlined in this guide, researchers can confidently identify the sites of modification and quantify the extent of the reaction. The key to success lies in the meticulous execution of the experiment, the use of appropriate controls, and the critical evaluation of the MS/MS data, paying close attention to the characteristic mass shift and the diagnostic tropylium ion. This rigorous approach provides the high-quality, trustworthy data necessary to advance chemical biology and drug discovery programs.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Institutes of Health. [Link]

  • Large-scale identification and quantification of covalent modifications in therapeutic proteins. PubMed. [Link]

  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]

  • Studies of protein covalent modifications using mass spectrometry. ProQuest. [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. National Institutes of Health. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

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  • Quantitative proteomics and applications in covalent ligand discovery. Frontiers. [Link]

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  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. National Institutes of Health. [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

  • mass spectrometry: tropylium ion. YouTube. [Link]

  • MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. SOAR. [Link]

  • Mass spectrometry of peptides and proteins. Ohio State University. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. Royal Society of Chemistry. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Reactions at the benzylic position. Khan Academy. [Link]

  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]

  • 1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. National Institutes of Health. [Link]

  • 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride. SCBIO. [Link]

  • Fluorescence investigation of the interaction of 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro [9,10-d] imidazole with bovine serum albumin. PubMed. [Link]

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A Researcher's Guide to the Biological Validation of Putative FAK Inhibitors: A Comparative Analysis of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated biological probe is paved with rigorous experimental scrutiny. This guide provides a framework for the biological validation of putative Focal Adhesion Kinase (FAK) inhibitors, using 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride as a test case. We will objectively compare its hypothetical performance with established FAK inhibitors, providing the supporting experimental rationale and detailed protocols necessary for a thorough evaluation.

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling from the extracellular matrix and growth factor receptors. Its role in cell adhesion, migration, proliferation, and survival has made it a compelling target in oncology.[1][2] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, often correlating with increased malignancy and poor prognosis.[1] The core event in FAK activation is its autophosphorylation at Tyrosine 397 (Y397), which creates a docking site for Src family kinases, initiating downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[1][3]

Given the prevalence of the imidazole scaffold in kinase inhibitors, this compound presents itself as a candidate for FAK inhibition. The presence of a chloromethyl group suggests potential for covalent interaction, a mechanism employed by some kinase inhibitors to achieve high potency and prolonged duration of action. This guide will outline a systematic approach to validate this hypothesis, comparing our test compound against well-characterized FAK inhibitors:

  • TAE-226 (NVP-TAE226): A potent, ATP-competitive dual inhibitor of FAK and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5][6]

  • GSK2256098: A selective, reversible, and ATP-competitive FAK inhibitor.[7][8][9]

  • Defactinib (VS-6063): A selective, orally active FAK inhibitor that has been evaluated in clinical trials.[10][11][12][13][14]

The FAK Signaling Pathway: A Target for Intervention

The FAK signaling cascade is a central hub for integrating signals that control cell motility and survival. The diagram below illustrates the key activation steps and downstream effectors, highlighting the points of intervention for FAK inhibitors.

FAK_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell cluster_inhibitors Inhibitors Integrin Integrins FAK FAK Integrin->FAK Clustering & Recruitment pFAK pFAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Src Binding Src Src Src->FAK_Src Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream Phosphorylation Cascade Response Cell Migration, Survival, Proliferation Downstream->Response Test_Cmpd 1-(4-(Chloromethyl)phenyl) -1H-imidazole HCl Test_Cmpd->FAK TAE226 TAE-226 TAE226->FAK GSK2256098 GSK2256098 GSK2256098->FAK Defactinib Defactinib Defactinib->FAK

Caption: FAK signaling pathway and points of inhibitor action.

Experimental Validation Workflow

A multi-tiered approach is essential for the robust validation of a putative FAK inhibitor. This workflow progresses from direct biochemical assays to cell-based target engagement and finally to phenotypic assays that measure the desired biological outcome.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Phenotypic Response Kinase_Assay In Vitro FAK Kinase Assay (e.g., Caliper Mobility Shift) IC50_Det Determine IC50 Kinase_Assay->IC50_Det Cell_Culture Treat Cancer Cell Lines (e.g., U87-MG, OVCAR-8) IC50_Det->Cell_Culture Proceed if potent Western_Blot Western Blot for pFAK (Y397) Cell_Culture->Western_Blot EC50_Det Determine Cellular EC50 Western_Blot->EC50_Det Migration_Assay Cell Migration Assays (Wound Healing & Transwell) EC50_Det->Migration_Assay Proceed if active in cells Quantification Quantify Inhibition of Migration Migration_Assay->Quantification

Caption: A tiered workflow for FAK inhibitor validation.

Tier 1: In Vitro Biochemical Potency

The initial step is to determine if the test compound directly inhibits the enzymatic activity of FAK. A mobility-shift kinase assay is a robust, high-throughput method for this purpose.

Protocol: In Vitro FAK Kinase Assay (Caliper Mobility Shift)

This protocol is adapted from established methods for microfluidic mobility shift assays.[15][16][17][18]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).[2]

    • Dilute recombinant human FAK enzyme in kinase buffer to the desired concentration (e.g., 2.5 nM).

    • Prepare a substrate/ATP mix in kinase buffer containing a fluorescently labeled peptide substrate (e.g., 1.5 µM) and ATP at its Km concentration.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors (TAE-226, GSK2256098, Defactinib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solutions.

    • Add 10 µL of the diluted FAK enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 25 µL of a stop buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 50 mM EDTA).

    • Analyze the plate on a Caliper LabChip® instrument. The instrument uses microfluidics to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides by electrophoresis.

    • The extent of the reaction is determined by the ratio of the fluorescence intensities of the product and substrate peaks.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Biochemical Data
CompoundPutative MOAFAK IC₅₀ (nM)
1-(4-(Chloromethyl)phenyl)-1H-imidazole HCl ATP-competitive (putative)To be determined
TAE-226 ATP-competitive5.5[4][5]
GSK2256098 ATP-competitive, Reversible1.5[3]
Defactinib (VS-6063) ATP-competitiveData not readily available in nM

Tier 2: Cellular Target Engagement

Following biochemical confirmation, it is crucial to assess whether the compound can inhibit FAK within a cellular context. This is achieved by measuring the phosphorylation of FAK at its autophosphorylation site, Y397.

Protocol: Western Blot for Phospho-FAK (Y397)

This protocol is based on standard Western blotting procedures.[19][20][21][22]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., U87-MG glioblastoma or OVCAR-8 ovarian cancer cells) to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal FAK phosphorylation.

    • Treat the cells with a range of concentrations of the test compound and controls for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Y397).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-FAK signal to the total FAK signal.

    • Plot the normalized phospho-FAK levels against compound concentration to determine the cellular EC₅₀.

Comparative Cellular Potency
CompoundCell LinepFAK (Y397) Inhibition EC₅₀ (nM)
1-(4-(Chloromethyl)phenyl)-1H-imidazole HCl U87-MGTo be determined
TAE-226 U87-MG<1000[4]
GSK2256098 U87-MG8.5[7][9]
Defactinib (VS-6063) VariousPotent inhibition demonstrated[13][14]

Tier 3: Phenotypic Response

The ultimate validation of a FAK inhibitor is its ability to modulate a FAK-dependent cellular process. Cell migration is a hallmark of FAK signaling and can be readily assessed using in vitro assays.

Protocol: Wound Healing (Scratch) Assay

This assay provides a simple and effective measure of collective cell migration.[23][24][25][26]

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing the test compound or controls at a concentration near their cellular EC₅₀.

    • Capture an initial image of the wound (T=0) using a phase-contrast microscope.

    • Incubate the plate at 37°C and capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure for each condition.

Protocol: Transwell Migration Assay

This assay, also known as a Boyden chamber assay, quantifies the chemotactic migration of individual cells.[27][28][29][30]

  • Chamber Preparation:

    • Rehydrate the porous membrane (typically 8 µm pores) of Transwell inserts with serum-free medium.

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Cell Seeding and Treatment:

    • Resuspend serum-starved cells in serum-free medium containing the test compound or controls.

    • Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate for a duration that allows for cell migration (e.g., 12-24 hours).

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope.

Discussion and Future Directions

This guide provides a comprehensive, tiered approach to the biological validation of this compound as a putative FAK inhibitor. By systematically progressing from biochemical potency to cellular target engagement and phenotypic outcomes, researchers can build a robust data package to support their hypothesis.

The key to this validation is the direct comparison with well-characterized reference compounds. Should this compound demonstrate potent and selective FAK inhibition, further studies would be warranted. These could include broader kinase profiling to assess selectivity, investigation of its potential for covalent binding to the FAK active site, and in vivo studies in xenograft models to evaluate its anti-tumor efficacy. The experimental framework outlined here serves as a critical first step in the rigorous evaluation of this and other novel small molecule kinase inhibitors.

References

  • GSK2256098 | FAK inhibitor | CAS 1224887-10-8 - Selleck Chemicals.

  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed.

  • TAE226 (NVP-TAE226) | FAK inhibitor | CAS 761437-28-9 - Selleck Chemicals.

  • A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed.

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis - protocols.io.

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Sino Biological.

  • GSK2256098 | FAK Inhibitor - MedchemExpress.com.

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell - Bio-protocol.

  • NVP-TAE 226 (TAE226) | Apoptosis Inducer - MedchemExpress.com.

  • GSK 2256098 | Focal Adhesion Kinase Inhibitors - R&D Systems.

  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC.

  • The Signaling and Biological Implications of FAK Overexpression in Cancer - Cancer Research.

  • A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC.

  • Defactinib - Wikipedia.

  • Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH.

  • The Endothelial Cell Transwell Migration and Invasion Assay - Sigma-Aldrich.

  • Wound healing migration assay (Scratch assay) - Protocols.io. [URL]([Link] Protokol)

  • Focal adhesion kinase inhibitor TAE226 combined with Sorafenib slows down hepatocellular carcinoma by multiple epigenetic effects - IRIS.

  • Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PubMed.

  • The Development of FAK Inhibitors: A Five-Year Update - MDPI.

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - MDPI.

  • Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed.

  • Wound healing assay | Abcam.

  • Defactinib (VS-6063) | FAK Inhibitor | CAS 1073154-85-4 | Selleck Chemicals.

  • Technology - Nanosyn.

  • Wound Healing and Migration Assays - ibidi.

  • Defactinib (VS-6063) | FAK Inhibitor - MedchemExpress.com.

  • Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - SA.

  • Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed.

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research - Protocols.io.

  • Deep Dive into the Transwell Migration and Invasion Assay - CLYTE Technologies.

  • FAK inhibitors as promising anticancer targets: present and future directions - PMC.

  • Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. - PubChem.

  • A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - JoVE.

  • Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem.

  • Application Notes and Protocols for FAK Inhibitor in In Vitro Cell Culture Assays - Benchchem.

  • Anti-phospho-FAK (Tyr397) - Merck Millipore.

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC.

  • Human Phospho-FAK (Y397) Antibody AF4528 - R&D Systems.

  • Data Sheet - FAK Kinase Assay Kit - BPS Bioscience.

  • FAK Kinase Assay - Promega Corporation.

  • FAK Cellular Phosphorylation Assay Service - Reaction Biology.

  • Phospho-FAK (Tyr397) Antibody #3283 - Cell Signaling Technology.

  • FAK Kinase Assay Kit - BPS Bioscience.

  • A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC - NIH.

  • A novel inhibitor of FAK for treating multiple cancers - BioWorld.

  • Caliper Microfluidics TECHNICAL BRIEF - Confluence Discovery Technologies.

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A Comparative Guide to Chloromethylphenyl-Imidazole Probes in Proteomics: Reactivity, Selectivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical proteomics, the selection of an appropriate covalent probe is a critical determinant of experimental success. Among the diverse arsenal of electrophilic warheads used to interrogate protein function, the chloromethylphenyl-imidazole scaffold has emerged as a noteworthy chemotype for targeting nucleophilic residues. This guide provides an in-depth comparative analysis of chloromethylphenyl-imidazole probes, offering insights into their reactivity, selectivity, and practical application in proteomic workflows. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity.

Introduction: The Rationale for Chloromethylphenyl-Imidazole Probes

Covalent chemical probes are indispensable tools for identifying and characterizing protein targets, elucidating enzymatic activity, and discovering novel drug candidates.[1][2] Their mechanism of action relies on the formation of a stable covalent bond with a target protein, enabling robust detection and enrichment for subsequent analysis by mass spectrometry.[3] The chloromethylphenyl-imidazole core represents a class of moderately reactive electrophiles, primarily targeting nucleophilic amino acid residues such as cysteine.

The imidazole moiety can play a crucial role in directing the probe to specific protein microenvironments through non-covalent interactions, such as hydrogen bonding or pi-stacking, before the covalent reaction occurs. This "recognition-first" principle can significantly enhance the selectivity of the probe for its intended target over other proteins in the complex cellular milieu. The chloromethyl group, a classic alkylating agent, serves as the reactive "warhead" that forms the covalent linkage. The phenyl linker provides a stable scaffold for attaching reporter tags, such as biotin for enrichment or a fluorophore for imaging, without significantly impacting the reactivity of the electrophile.

This guide will comparatively analyze key performance characteristics of different chloromethylphenyl-imidazole probes, focusing on how substitutions on the phenyl and imidazole rings can modulate their reactivity and selectivity.

Core Principles of Probe Design and Function

A typical chloromethylphenyl-imidazole probe consists of three key components: the electrophilic warhead, a linker, and a reporter tag. The interplay between these components dictates the probe's overall performance.

G cluster_probe Chloromethylphenyl-Imidazole Probe Architecture cluster_interaction Interaction with Target Protein Warhead Chloromethylphenyl-Imidazole (Electrophilic 'Warhead') Linker Linker (e.g., Alkyl Chain, PEG) Warhead->Linker Covalent Bond Reporter Reporter Tag (e.g., Biotin, Fluorophore) Linker->Reporter Covalent Bond Target Target Protein (with Nucleophilic Residue) Probe Probe Probe->Target Covalent Labeling G A 1. Cell Culture and Treatment with Chloromethylphenyl-Imidazole Probe B 2. Cell Lysis and Proteome Extraction A->B C 3. 'Click' Chemistry (if using alkyne/azide tag) B->C D 4. Enrichment of Labeled Proteins (e.g., Streptavidin beads for biotin tag) C->D E 5. On-bead Protein Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis and Target Identification F->G

Caption: A typical experimental workflow for target identification using chloromethylphenyl-imidazole probes.

Step-by-Step Protocol for Protein Labeling in Live Cells
  • Cell Culture: Plate and culture cells of interest to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the chloromethylphenyl-imidazole probe (with a suitable reporter tag, e.g., biotin) in DMSO.

  • Cell Treatment: Treat the cells with the probe at a final concentration typically ranging from 1 to 50 µM. Include a DMSO-only control. Incubate for a specified period (e.g., 1-4 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells with cold PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Proteome Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Step-by-Step Protocol for Enrichment and Mass Spectrometry Analysis
  • Enrichment: Incubate the protein lysates with streptavidin-conjugated beads (for biotin-tagged probes) to enrich for the labeled proteins.

  • Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides and desalt them using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins by searching the MS/MS data against a protein sequence database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

Considerations for Off-Target Effects and Probe Validation

A crucial aspect of using any covalent probe is the assessment of its selectivity and potential off-target effects. The use of a structurally similar but non-reactive control probe (e.g., where the chloromethyl group is replaced by a methyl group) is highly recommended to distinguish between specific covalent labeling and non-specific protein interactions.

Furthermore, competitive profiling experiments, where cells are pre-treated with a known inhibitor of the suspected target protein before adding the probe, can provide strong evidence for on-target engagement. A reduction in the labeling of the target protein in the presence of the competitor would validate the probe's specificity.

Conclusion and Future Perspectives

Chloromethylphenyl-imidazole probes represent a valuable class of chemical tools for exploring the proteome. Their tunable reactivity and the potential for targeted delivery through non-covalent interactions make them attractive for a range of applications in chemical biology and drug discovery.

Future developments in this area will likely focus on the design of next-generation probes with enhanced selectivity and the application of advanced mass spectrometry techniques for more comprehensive and quantitative profiling of their protein targets. The integration of computational modeling with experimental validation will further refine our understanding of how these probes interact with the proteome and accelerate the discovery of novel biological insights and therapeutic leads.

References

A comprehensive list of references will be compiled based on the specific literature that provides the foundational data for the comparative analysis. This will include seminal papers on chemical proteomics, probe development, and mass spectrometry-based protein identification.

Sources

A Senior Application Scientist's Comparative Guide to Assessing Cell Permeability of 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Hurdle in Drug Development

In the journey of a drug from a promising molecule to a clinical candidate, its ability to effectively cross cellular barriers is a critical determinant of success. This property, known as cell permeability, governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its oral bioavailability and therapeutic efficacy. For the class of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride derivatives, which hold potential in various therapeutic areas, a thorough and early assessment of cell permeability is not just advantageous—it is essential for guiding lead optimization and mitigating late-stage attrition.

The imidazole ring, a five-membered heterocyclic moiety, is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1] However, its polar nature can present challenges to passive diffusion across the lipid-rich environment of cell membranes.[2][3] This guide provides a comparative analysis of the principal methodologies used to assess cell permeability, offering researchers a strategic framework for selecting the most appropriate assays to characterize their imidazole derivatives. We will delve into the mechanistic underpinnings of each method, present objective experimental data for comparison, and provide detailed protocols to ensure scientific rigor and reproducibility.

Choosing the Right Tool: A Comparative Overview of Permeability Assays

The selection of a permeability assay is a strategic decision driven by the stage of drug discovery, the required throughput, and the specific questions being asked. The primary methods can be broadly categorized into non-cell-based and cell-based assays.

Assay Type Method Principle Throughput Biological Complexity Cost
Non-Cell-Based PAMPAPassive diffusion across an artificial lipid membraneHighLow (Passive Diffusion Only)Low
Cell-Based Caco-2Transport across a differentiated human intestinal cell monolayerMediumHigh (Passive, Active, Efflux)High
Cell-Based MDCKTransport across a canine kidney epithelial cell monolayerMediumMedium-High (Passive, Efflux)Medium

This guide will focus on the two most informative and widely adopted methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) as a high-throughput initial screen, and the Caco-2 permeability assay as the gold-standard model for predicting human intestinal absorption.[4][5]

G cluster_0 Permeability Assessment Workflow InSilico In Silico Prediction (e.g., logP, PSA) PAMPA PAMPA (High-Throughput Screen for Passive Diffusion) InSilico->PAMPA Initial Physicochemical Assessment Caco2 Caco-2 Assay (Gold Standard for Intestinal Absorption) PAMPA->Caco2 Rank Compounds (Low to High Permeability) Efflux Assess Efflux Ratio (B-A/A-B) (Identify P-gp Substrates) Caco2->Efflux Mechanistic Insight LeadOpt Lead Optimization Caco2->LeadOpt High Permeability No Efflux Efflux->LeadOpt G Apical Apical Chamber (Intestinal Lumen Side) Cell1 Enterocyte Apical->Cell1 Passive Transcellular TJ Tight Junction Apical->TJ Paracellular (Low Perm) Basolateral Basolateral Chamber (Blood Side) Pgp P-gp Efflux Pump Basolateral->Pgp B -> A Transport Cell1->Basolateral TJ->Basolateral Cell2 Enterocyte Pgp->Apical

Caption: Mechanisms of compound transport across a Caco-2 cell monolayer.

Monolayer Integrity: A Trustworthy System

The validity of any Caco-2 experiment hinges on the integrity of the cell monolayer. This is a non-negotiable quality control step. Integrity is confirmed by two primary methods:

  • Transepithelial Electrical Resistance (TEER): This measures the ionic conductance across the monolayer. [6]A high TEER value (typically >200 Ω·cm²) indicates the formation of robust tight junctions. [7]TEER should be measured before and after the transport experiment. [8]2. Lucifer Yellow Flux: Lucifer yellow is a fluorescent molecule that is membrane-impermeable and primarily crosses the monolayer via the paracellular route. A low apparent permeability (Papp) for Lucifer yellow (<100 nm/s) confirms that the tight junctions are not leaky. [9][10]

Data Interpretation

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. [11]

  • Papp (A→B) Classification (Correlation with Human Absorption):

    • Low (<1.0 x 10⁻⁶ cm/s): Correlates to <30% human absorption. [12] * Medium (1.0 - 10 x 10⁻⁶ cm/s): Correlates to variable human absorption.

    • High (>10 x 10⁻⁶ cm/s): Correlates to >80% human absorption.

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B):

    • ER > 2: Indicates the compound is likely a substrate for active efflux. [13]

Comparative Data: Imidazole Derivatives vs. Standard Controls

To illustrate the application of these assays, consider the following hypothetical data for two imidazole derivatives (Compound A and Compound B) compared against standard control compounds.

Compound Type PAMPA Pₑ (x 10⁻⁶ cm/s)Caco-2 Pₐₐₚ (A→B) (x 10⁻⁶ cm/s)Caco-2 Pₐₐₚ (B→A) (x 10⁻⁶ cm/s)Efflux Ratio Predicted Human Absorption
Propranolol High Permeability Control25.122.524.11.1High
Atenolol Low Permeability Control0.40.50.61.2Low
Compound A Imidazole Derivative15.212.813.51.1High
Compound B Imidazole Derivative16.52.125.212.0 Low

Analysis:

  • Compound A shows high permeability in both PAMPA and the Caco-2 A→B assay, with an efflux ratio near 1. This profile is highly desirable, suggesting good passive absorption with no significant efflux, predicting high oral absorption.

  • Compound B presents a more complex picture. Its high permeability in PAMPA suggests good intrinsic lipophilicity for passive diffusion. [14]However, its Caco-2 A→B permeability is low, and the efflux ratio is very high (12.0). This is a classic signature of a P-gp substrate. [13]The efflux pumps in the Caco-2 cells are actively transporting the compound back into the apical chamber, which would severely limit its absorption in vivo. This highlights why the Caco-2 assay is indispensable; PAMPA alone would have provided a misleadingly optimistic result.

Experimental Protocols

Detailed Protocol: Caco-2 Bidirectional Permeability Assay

This protocol is a self-validating system, incorporating essential controls for monolayer integrity and transporter function.

I. Cell Culture & Monolayer Formation:

  • Culture Caco-2 cells (ATCC® HTB-37™) in appropriate medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep).

  • Seed cells onto 12-well Transwell® inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².

  • Maintain the culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer. [15]4. Causality: A 21-day culture period is critical for the full expression of brush border enzymes and efflux transporters like P-gp, ensuring the model accurately reflects the in vivo intestinal barrier. [13] II. Monolayer Integrity Verification (Self-Validation):

  • One day prior to the transport experiment, measure the TEER of each Transwell insert using an EVOM2™ voltohmmeter. [6]2. Calculate the net TEER (Ω·cm²). Only use monolayers with values > 200 Ω·cm². [7]3. Causality: This step confirms the formation of tight junctions, which is paramount for preventing non-specific leakage of the compound.

III. Transport Experiment:

  • Rinse monolayers by replacing the culture medium with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). Equilibrate for 30 minutes in an incubator.

  • Prepare dosing solutions of the test compounds and controls (e.g., 10 µM propranolol, 10 µM atenolol) in the transport buffer.

  • For A→B Permeability: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For B→A Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours. [16]6. At the end of the incubation, take samples from both the donor and receiver chambers. Also, take a sample of the initial dosing solution (T₀).

  • Immediately re-measure TEER to confirm monolayer integrity was maintained throughout the experiment.

IV. Sample Analysis & Calculation:

  • Analyze the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation (amount of drug in the receiver chamber per unit time). [11] * A is the surface area of the Transwell membrane (cm²).

      • C₀ is the initial concentration in the donor chamber. [11]3. Calculate the Efflux Ratio (ER) as described previously.

Conclusion and Strategic Recommendations

For the effective development of this compound derivatives, a tiered approach to permeability assessment is most logical and resource-efficient.

  • Early Screening (PAMPA): Utilize PAMPA to rapidly screen a series of analogs. This will provide a reliable rank-ordering based on passive diffusion, helping to prioritize compounds with favorable physicochemical properties for membrane traversal.

  • Definitive Assessment (Caco-2): For prioritized leads, the Caco-2 bidirectional assay is non-negotiable. It provides the most accurate prediction of human intestinal absorption by accounting for passive diffusion, paracellular flux, and, most importantly, active efflux. [16][15]Identifying efflux liabilities early, as demonstrated with the hypothetical Compound B, allows medicinal chemists to modify structures to circumvent these transporters, saving significant time and resources.

By integrating these complementary assays into the drug discovery workflow, researchers can build a comprehensive understanding of their compounds' permeability profiles, make more informed decisions, and ultimately increase the probability of advancing a successful clinical candidate.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website. [link: https://www.creative-bioarray.com/support/parallel-artificial-membrane-permeability-assay-pampa-protocol.htm]
  • Singh, D. D., Rawal, R. K., & Singh, V. (2004). Transepithelial Electrical Resistance Is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Drug delivery, 11(1), 11–18. [link: https://doi.org/10.1080/10717540490280345]
  • Volpe, D. A. (n.d.). Caco2 assay protocol. Retrieved from a public source. [link: https://www.cfsanappsexternal.fda.gov/scripts/oc/scienceforum/2007/posters/files/ADME-12-Volpe.pdf]
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [link: https://db-alm.jrc.ec.europa.eu/protocols/142]
  • Henriksen, T., & Torset, B. (2014). Measurement of Transepithelial Electrical Resistance (TEER). In The Caco-2 Cell Line: A Model for studying intestinal nutrient transport. [link: https://link.springer.com/protocol/10.1007/978-1-4939-0556-8_9]
  • Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved from Enamine website. [link: https://enamine.net/services/adme-t/in-vitro-assays/caco-2-permeability-assay]
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website. [link: https://www.creative-biolabs.com/drug-discovery/therapeutics/pampa-parallel-artificial-membrane-permeability-assay.htm]
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  • Legen, I., et al. (2022). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. [link: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00359]
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec website. [link: https://www.evotec.com/en/capabilities/in-vitro-pharmacology/adme-tox-testing-services/caco-2-permeability]
  • Sugano, K., et al. (2001). A comparative study of artificial membrane permeability assay for high throughput profiling of drug absorption potential. International journal of pharmaceutics, 228(1-2), 181–188. [link: https://pubmed.ncbi.nlm.nih.gov/11672901/]
  • Gildea, K. M., et al. (2021). Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. Scientific reports, 11(1), 16906. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8376822/]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (n.d.). How to interpret pkCSM results. Biosig Lab. [link: https://biosig.unimelb.edu.au/pkcsm/theory]
  • Elmquist, W. F., & Miller, D. W. (2009). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 39(1), 1-15. [link: https://pubmed.ncbi.nlm.nih.gov/19238699/]
  • Wilson, C. G., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [link: https://pubs.acs.org/doi/10.1021/acs.jcim.3c01758]
  • STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. [link: https://www.youtube.
  • Wilson, C. G., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Semantic Scholar. [link: https://www.semanticscholar.org/paper/Permeability-Benchmarking%3A-Guidelines-for-in-in-Wilson-Day/9f38f15d7f198f1211e4f455c192c7328905a5a1]
  • ResearchGate. (n.d.). Transepithelial electrical resistance (TEER) of Caco-2 cells cultured.... [link: https://www.researchgate.net/figure/Transepithelial-electrical-resistance-TEER-of-Caco-2-cells-cultured-on-differently_fig4_272183181]
  • Anna, K., et al. (2006). Induction of Human P-glycoprotein in Caco-2 Cells: Development of a Highly Sensitive Assay System for P-glycoprotein-mediated Drug Transport. Drug Metabolism and Pharmacokinetics, 21(5), 414-423. [link: https://pubmed.ncbi.nlm.nih.gov/17075253/]
  • Asgari, S., et al. (2017). An Investigation into the Role of P-Glycoprotein in the Intestinal Absorption of Repaglinide: Assessed by Everted Gut Sac and Caco-2 Cell Line. Advanced Pharmaceutical Bulletin, 7(2), 269–275. [link: https://brieflands.com/articles/abp-60312.html]
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [link: https://www.bioassaysys.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Evotec website. [link: https://www.evotec.com/en/capabilities/in-vitro-pharmacology/adme-tox-testing-services/pampa]
  • Matsumoto, T., et al. (2016). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. BMC complementary and alternative medicine, 16, 497. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5123348/]
  • Technology Networks. (n.d.). PAMPA Permeability Assay. [link: https://www.technologynetworks.com/drug-discovery/downloads/pampa-permeability-assay-333195]
  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert opinion on drug discovery, 15(7), 789–800. [link: https://www.researchgate.net/publication/340417961_Advances_in_cell-based_permeability_assays_to_screen_drugs_for_intestinal_absorption]
  • Biosig Lab. (n.d.). Deep-PK: Theory. [link: https://biosig.unimelb.edu.au/deep_pk/theory]
  • Grass, G. M., & Sinko, P. J. (2002). A General Approach to the Apparent Permeability Index. AAPS PharmSci, 4(4), 53–61. [link: https://pubmed.ncbi.nlm.nih.gov/12645833/]
  • Cedillo-Rivera, R., et al. (2012). Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. European journal of medicinal chemistry, 57, 175–183. [link: https://pubmed.ncbi.nlm.nih.gov/23026210/]
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Navigating the Unseen: A Comparative Guide to the Off-Target Effects of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of therapeutic specificity is paramount. While a compound's on-target efficacy is the primary goal, a comprehensive understanding of its off-target interactions is critical for predicting potential adverse effects and ensuring clinical success. This guide provides an in-depth analysis of the potential off-target effects of the novel compound 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride , a molecule with structural similarities to known non-steroidal aromatase inhibitors. Due to the limited publicly available data on this specific molecule, this guide will draw logical inferences from its structural motifs and provide a comparative framework against well-characterized alternatives.

The Target in Sight: The Presumed On-Target Mechanism

Based on its chemical structure, this compound is hypothesized to function as a non-steroidal aromatase inhibitor. The imidazole moiety is a key pharmacophore in many such inhibitors, where one of the nitrogen atoms coordinates with the heme iron atom within the active site of the aromatase enzyme (cytochrome P450 19A1), thereby competitively inhibiting the conversion of androgens to estrogens.[1][2] This mechanism is a cornerstone of endocrine therapy for hormone receptor-positive breast cancer in postmenopausal women.[3]

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation TumorGrowth Tumor Cell Proliferation ER->TumorGrowth Stimulates Inhibitor 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride Inhibitor->Aromatase Inhibition

Caption: Inferred on-target mechanism of this compound.

Charting the Unknown: Potential Off-Target Liabilities

The structural features of this compound suggest several potential avenues for off-target interactions.

  • Imidazole-Mediated Interactions: The imidazole ring, while crucial for its presumed on-target activity, is a promiscuous binder. It is known to interact with other metalloenzymes, particularly other members of the cytochrome P450 (CYP) superfamily.[4] Inhibition of drug-metabolizing CYPs can lead to significant drug-drug interactions.

  • Reactivity of the Chloromethyl Group: The chloromethylphenyl moiety is an electrophilic group, making the compound potentially reactive towards nucleophilic residues (such as cysteine, histidine, and lysine) on proteins. This could lead to non-specific, covalent modification of various proteins, resulting in a range of unpredictable off-target effects and potential immunogenicity.

A Comparative Landscape: Benchmarking Against Established Aromatase Inhibitors

To contextualize the potential off-target profile of this compound, we compare it with three FDA-approved aromatase inhibitors: anastrozole and letrozole (non-steroidal, reversible inhibitors) and exemestane (a steroidal, irreversible inactivator).

FeatureThis compound (Predicted)Anastrozole (Arimidex®)Letrozole (Femara®)Exemestane (Aromasin®)
Mechanism Reversible, non-steroidal inhibitorReversible, non-steroidal inhibitorReversible, non-steroidal inhibitorIrreversible, steroidal inactivator[5]
On-Target Potency (Aromatase IC50) Unknown~15 nM[4]Potent inhibitor[4]Potent inactivator[5]
CYP Inhibition Potential for inhibition of CYP1A2, 2C9, 3A4 and others due to imidazole core.Weak inhibitor of CYP1A2, 2C9, and 3A4 (Ki values of 8-10 µM).[6][7]Inhibits CYP2A6 and to a lesser extent CYP2C19.[4]Metabolized by CYP3A4, but less likely to be a potent inhibitor.[5]
Bone Health Potential for decreased bone mineral density due to estrogen suppression.Increased risk of osteoporosis and fractures.[8][9][10]Significant risk of bone loss and fractures.[11][12]Increased risk of bone thinning and fractures.[13][14][15]
Cardiovascular UnknownPotential for increased risk of heart problems in patients with pre-existing ischemic heart disease.[10]Can cause high blood pressure and is associated with a risk of heart problems.[16]Rare instances of heart attack and angina have been reported.[14]
Musculoskeletal Potential for joint and muscle pain.Common side effect of joint and muscle pain.[9][17]High incidence of joint pain (arthralgia).[18][19]A common cause of joint and muscle pain.[14][15]
Metabolic UnknownCan cause a rise in blood cholesterol levels.[8][10]The most common side effect is high cholesterol.[11]Less impact on lipid profiles compared to non-steroidal AIs.

Experimental Protocols for Comprehensive Off-Target Profiling

A rigorous assessment of off-target effects is non-negotiable in preclinical drug development. The following are essential experimental workflows to characterize the safety profile of this compound.

In Vitro Kinase Panel Screening

Given that the imidazole scaffold is present in many kinase inhibitors, a broad kinase screen is crucial to identify any unintended inhibition of protein kinases, which could lead to a variety of cellular effects.

Kinase_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Test Compound: 1-(4-(Chloromethyl)phenyl)-1H-imidazole HCl Assay Competition Binding Assay Compound->Assay KinasePanel Broad Kinase Panel (e.g., KINOMEscan®, >400 kinases) KinasePanel->Assay Data Quantify Compound Binding (e.g., qPCR, fluorescence) Assay->Data Analysis Identify Off-Target Kinases (Determine Kd or % Inhibition) Data->Analysis

Caption: Experimental workflow for in vitro kinase panel screening.

Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Execution: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 human kinases. The assay is based on a competitive binding technology where the test compound competes with a tagged ligand for binding to the kinase active site.[20][21][22]

  • Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR. A lower signal indicates that the test compound has displaced the tagged ligand, signifying binding.

  • Data Analysis: Results are often expressed as a percentage of control. Significant inhibition (e.g., >65%) identifies a potential off-target interaction.

  • Follow-up: For identified hits, dose-response curves are generated to determine the binding affinity (Kd).

Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for predicting the potential for drug-drug interactions.

CYP_Inhibition_Workflow cluster_0 Incubation cluster_1 Reaction & Analysis cluster_2 Result HLM Human Liver Microsomes (HLM) Reaction Incubate at 37°C with NADPH HLM->Reaction Compound Test Compound (Multiple Concentrations) Compound->Reaction Probe CYP-Specific Probe Substrate (e.g., Phenacetin for CYP1A2) Probe->Reaction Analysis Quantify Metabolite Formation (LC-MS/MS) Reaction->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for a cytochrome P450 inhibition assay.

Protocol: In Vitro CYP Inhibition Assay

  • Reagents: Human liver microsomes, NADPH regenerating system, and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and the probe substrate in a buffer system.

  • Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

While this compound holds potential as a novel therapeutic agent, likely through the inhibition of aromatase, its structural features raise valid concerns about its off-target profile. The imidazole core suggests a propensity for interacting with other metalloenzymes, particularly CYPs, and the reactive chloromethylphenyl group introduces a risk of non-specific covalent binding.

A direct comparison with established aromatase inhibitors highlights that even highly selective drugs have off-target effects, primarily stemming from their on-target mechanism of estrogen deprivation. For this compound, a thorough preclinical evaluation using the experimental workflows outlined in this guide is not just recommended but essential. Such studies will be pivotal in defining its therapeutic window and predicting its safety profile in a clinical setting. The path from a promising molecule to a safe and effective drug is paved with rigorous scientific investigation, and a deep understanding of off-target effects is a critical milestone on that journey.

References

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  • Alduais, Y., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. PMC.
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A Comparative Guide to Protein Labeling: Evaluating 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride Against Established Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of protein labeling methodologies, centered on the potential application of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. While direct, published case studies for this specific reagent are not available, its chemical structure allows for a reasoned prediction of its mechanism and utility. We will explore this hypothetical reactivity in the context of well-established, field-proven labeling techniques, offering researchers a framework for evaluating its potential and for making informed decisions on reagent selection for their experimental needs.

Introduction to Chemoselective Protein Labeling

The covalent attachment of a detectable tag or functional molecule to a protein is a cornerstone of modern biological research.[1] This process, known as protein labeling, enables the study of protein function, localization, and interactions within complex biological systems.[1] The challenge lies in achieving chemoselectivity—the ability to modify a specific type of amino acid residue without unintended off-target reactions.[2] This guide will analyze the predicted behavior of this compound, a potential alkylating agent, and compare it with the performance of two major classes of widely used labeling reagents: thiol-reactive and amine-reactive compounds.

Section 1: A Hypothetical Probe: this compound

Chemical Structure and Predicted Reactivity

This compound possesses a key reactive moiety: a benzylic chloride (chloromethylphenyl group). This group functions as a mild electrophile, capable of reacting with strong nucleophiles present in protein side chains through an alkylation reaction. The most likely targets, in descending order of reactivity under physiological conditions, are the thiol group of cysteine, the imidazole side chain of histidine, and the ε-amino group of lysine.

The imidazole ring within the reagent's structure is not just a part of the payload; its protonation state is pH-dependent, which could influence the reagent's solubility and interaction with the protein surface.[3] The phenyl group provides a rigid spacer between the reactive chloride and the imidazole reporter.

Proposed Mechanism of Action

The labeling reaction is predicted to proceed via a nucleophilic substitution (SN2) mechanism. The nucleophilic side chain of an amino acid residue (e.g., the thiolate anion of a cysteine) attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. The reaction rate and selectivity can be tuned by controlling the pH. Cysteine labeling is typically favored at a neutral to slightly alkaline pH (7.0-8.5), where the thiol group is partially deprotonated to the more nucleophilic thiolate form. At higher pH values, reactivity with other nucleophiles like the amino group of lysine becomes more probable.[4]

G Protein_Cys Protein-Cys-S⁻ (Nucleophilic Thiolate) Labeled_Protein Protein-Cys-S-CH₂-Ph-Imidazole (Stable Thioether Linkage) Protein_Cys->Labeled_Protein Sₙ2 Attack Reagent Cl-CH₂-Ph-Imidazole (Labeling Reagent) Reagent->Labeled_Protein Chloride Cl⁻ (Leaving Group) Reagent->Chloride

Caption: Proposed SN2 mechanism for cysteine alkylation.

Hypothetical Experimental Protocol

This protocol is a starting point for researchers wishing to evaluate the efficacy of this compound. Optimization is critical.

  • Protein Preparation:

    • Dissolve the protein of interest in a degassed, amine-free buffer (e.g., phosphate or HEPES buffer) at a pH of 7.5-8.0 for cysteine/histidine targeting.[5]

    • If targeting reduced cysteines, ensure disulfide bonds are reduced by adding a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30 minutes at room temperature. Note: DTT should be avoided as its free thiols will react with the reagent.

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • To the prepared protein solution, add the reagent stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[6]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time should be optimized to maximize labeling efficiency while minimizing potential side reactions.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to scavenge any unreacted reagent.

    • Remove the excess reagent and byproducts by purifying the labeled protein using size-exclusion chromatography (e.g., a G-25 desalting column) or dialysis.[5]

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if the imidazole-phenyl moiety provides a distinct absorbance peak) or mass spectrometry.

Section 2: Established Alternatives for Protein Labeling

A meaningful evaluation requires comparison against current industry standards. The most common strategies involve targeting cysteine or lysine residues.[1][7]

Thiol-Reactive Labeling: The Cysteine Standard

Cysteine is an ideal target for specific labeling because its thiol group is highly nucleophilic and relatively rare in proteins.[8]

Maleimides are the most popular class of thiol-reactive reagents. They react with cysteine thiols via a Michael addition to form a stable, irreversible thioether bond.[4][9]

  • Mechanism: The reaction is highly specific for thiols at a pH of 6.5-7.5.[4][10] Above pH 8.5, reactivity towards amines can occur.[4]

  • Advantages: High selectivity and rapid reaction rates.

  • Disadvantages: The resulting thioether linkage can undergo hydrolysis, particularly at higher pH, which can lead to a loss of the label over time.

G cluster_product Product Protein_Cys Protein-Cys-S⁻ Labeled_Protein Protein-Cys-S-Label (Thioether Linkage) Protein_Cys->Labeled_Protein Michael Addition Maleimide Label-Maleimide Maleimide->Labeled_Protein

Caption: Maleimide reaction with a cysteine thiol.

Iodoacetamide and other haloacetyls are classic alkylating agents that react with cysteines through an SN2 mechanism, similar to what is proposed for our hypothetical reagent.[2][11]

  • Mechanism: Forms a stable thioether bond. The reaction is typically performed at a pH of around 8.3 to ensure the thiol is deprotonated.[4]

  • Advantages: Creates a very stable covalent bond.

  • Disadvantages: Less specific than maleimides. At higher pH or with prolonged reaction times, iodoacetamide can react with histidine, lysine, and methionine.[4][12] Iodine-containing reagents have also been shown to cause non-specific side effects.[13]

G Protein_Cys Protein-Cys-S⁻ Labeled_Protein Protein-Cys-S-CH₂-CONH₂ Protein_Cys->Labeled_Protein Sₙ2 Alkylation Iodoacetamide I-CH₂-CONH₂ Iodoacetamide->Labeled_Protein Iodide I⁻ Iodoacetamide->Iodide

Caption: Iodoacetamide reaction with a cysteine thiol.

Amine-Reactive Labeling: The Lysine Workhorse

Primary amines on lysine side chains and the protein's N-terminus are common targets for labeling due to their nucleophilicity.[14]

NHS esters are widely used to label proteins by reacting with primary amines to form stable amide bonds.[14][15]

  • Mechanism: The reaction is efficient at a pH of 8.3-8.5, where the amine is deprotonated and nucleophilic.[16]

  • Advantages: Well-established chemistry with a wide variety of commercially available reagents. The resulting amide bond is very stable.

  • Disadvantages: Proteins often have many surface-exposed lysines, making site-specific labeling difficult. This can lead to a heterogeneous population of labeled proteins, potentially affecting protein function.[17]

G Protein_Lys Protein-Lys-NH₂ Labeled_Protein Protein-Lys-NH-CO-Label (Amide Bond) Protein_Lys->Labeled_Protein Acylation NHS_Ester Label-CO-NHS NHS_Ester->Labeled_Protein NHS NHS NHS_Ester->NHS

Caption: NHS ester reaction with a lysine amine.

Section 3: Comparative Analysis

This table summarizes the key performance characteristics of the hypothetical reagent against established alternatives.

Feature1-(4-(Chloromethyl)phenyl)-1H-imidazole (Hypothetical)MaleimidesHaloacetyls (Iodoacetamide)NHS Esters
Primary Target Cysteine, HistidineCysteineCysteineLysine, N-terminus
Reaction pH 7.5 - 8.5 (Predicted)6.5 - 7.5[10]~8.3[4]8.3 - 8.5[16]
Selectivity Moderate (Predicted)HighModerate to Low[13]Low (Site-Selectivity)[17]
Linkage Formed Thioether / Alkylated ImidazoleThioetherThioetherAmide
Linkage Stability High (Predicted)Moderate (Susceptible to hydrolysis)HighVery High
Reaction Speed Slow to Moderate (Predicted)FastModerateFast
Potential Off-Target Reactions Lysine (at higher pH), MethionineAmines (at pH > 8.5)[4]Histidine, Lysine, Methionine[4][12]Hydrolysis of the reagent
Expert Insights and Potential Niche

This compound is a benzylic halide, which is generally less reactive than the α-halo-carbonyl structure of iodoacetamide. This suggests that it would require longer reaction times or slightly more forcing conditions. However, this lower reactivity could be an advantage, potentially offering greater selectivity over highly reactive reagents that are more prone to off-target modifications.

The most intriguing aspect of this reagent is the imidazole moiety. This feature could be exploited in several ways:

  • Dual-purpose Labeling: The imidazole group is an excellent metal-coordinating ligand.[3][18] A protein labeled with this reagent could potentially be used in applications involving metal-ion affinity chromatography or sensing.

  • Targeting Histidine: While cysteine is the primary target for alkylating agents, the chloromethyl group could also target the nucleophilic nitrogen of a histidine side chain, especially in a favorable microenvironment. This opens the possibility for histidine-specific labeling, a less common but valuable technique.

Conclusion

While this compound remains a hypothetical tool for protein labeling, a thorough analysis of its chemical structure suggests it could function as a moderately selective alkylating agent. Its performance is predicted to be a hybrid between the high stability of haloacetyl labels and a potentially more tunable reactivity. Its true value may lie in the unique functionality imparted by the imidazole group, opening avenues for novel applications in protein purification and analysis.

For researchers considering this or any new labeling reagent, the path forward is clear: empirical testing is paramount. The hypothetical protocol provided herein serves as a robust starting point for a systematic evaluation of its efficacy, selectivity, and potential to solve unique challenges in protein science. A direct comparison against established maleimide and NHS ester chemistries, using the target protein of interest, will ultimately determine its place in the protein labeling toolkit.

References

  • Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
  • Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols.
  • Lumiprobe. (n.d.). Maleimide labeling of proteins and other thiolated biomolecules.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • JoVE. (n.d.). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells.
  • protocols.io. (2022, December 2). NHS-ester-protein-labeling.
  • National Institutes of Health. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC.
  • Sino Biological. (n.d.). Protein Labeling Techniques.
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • Royal Society of Chemistry. (2016, February 23). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry.
  • BioMed Central. (n.d.). Enzyme-based protein tagging systems for site-specific labeling of proteins in living cells.
  • National Institutes of Health. (n.d.). Recent progress in enzymatic protein labelling techniques and their applications. PMC.
  • Royal Society of Chemistry. (2015, April 10). Illuminating biological processes through site-specific protein labeling.
  • ResearchGate. (n.d.). Comparison of protein labeling methods involving protein tags.
  • SpringerLink. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
  • Wikipedia. (n.d.). Iodoacetamide.
  • National Institutes of Health. (n.d.). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC.
  • National Institutes of Health. (2019, January 11). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. PMC.
  • Bio-protocol. (2011, June 5). Labeling Protein with Thiol-reactive Probes.
  • ACS Publications. (2015, October 14). A Multifunctional Polymer Combining the Imidazole and Zwitterion Motifs as a Biocompatible Compact Coating for Quantum Dots.
  • Beilstein Archives. (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins.
  • ACS Omega. (n.d.). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold.
  • MRC Laboratory of Molecular Biology. (n.d.). Protein labeling and imaging.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
  • ResearchGate. (2025, August 8). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
  • National Institutes of Health. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC.
  • National Institutes of Health. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS No. 86718-09-4). The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each recommendation to ensure a deep understanding of the required safety measures.

The information presented is synthesized from established safety protocols for closely related imidazole compounds and specific hazard data available for this compound.[1][2][3][4][5][6][7][8][9][10][11][12]

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance.[6] Understanding its specific hazards is the foundation of safe handling.

GHS Hazard Statements:

  • H315: Causes skin irritation. [6][7]

  • H318: Causes serious eye damage. [6]

  • H335: May cause respiratory irritation. [6][10]

Based on data for related imidazole compounds, it should also be treated as a substance that is harmful if swallowed and may cause severe skin burns and eye damage.[4][8] The fine dust of this compound may also form combustible concentrations in the air.[1][5][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]The H318 classification indicates a risk of serious, irreversible eye damage. Goggles provide a seal against dust and splashes, while the face shield offers a broader barrier of protection.
Hand Protection Nitrile rubber (NBR) gloves tested according to EN 374.[3][5]Provides a chemical-resistant barrier to prevent skin contact and irritation (H315). Always inspect gloves for pinholes or tears before use.[5]
Body Protection A chemically compatible laboratory coat, fully buttoned with sleeves extending to the wrist.[5] Full-length pants and closed-toe shoes are mandatory.[5]Prevents accidental skin contact. Contaminated clothing must be removed immediately and laundered before reuse.[4][6]
Respiratory Protection Not typically required with adequate engineering controls. However, if dust is generated and cannot be controlled at the source, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][2]Protects against respiratory tract irritation (H335) from inhaling fine dust particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][6][8] Store locked up and segregated from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][9]

Handling and Use

This workflow is designed to be performed within a certified laboratory chemical fume hood.[1][9]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.